molecular formula C15H32O3Si4 B179464 Phenyl trimethicone CAS No. 2116-84-9

Phenyl trimethicone

Cat. No.: B179464
CAS No.: 2116-84-9
M. Wt: 372.75 g/mol
InChI Key: LINXHFKHZLOLEI-UHFFFAOYSA-N
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Description

Phenyl Trimethicone is a phenyl-substituted silicone fluid that serves as a critical ingredient in research and development for cosmetics, personal care, and material science. Its primary research value is derived from its multifunctional mechanism of action, which combines low surface tension with a high refractive index and inherent hydrophobicity . This synergy allows it to form a continuous, breathable, and protective film on various substrates, enabling the investigation of long-lasting, water-resistant formulations . In scientific studies focused on sensory properties and application aesthetics, this compound is valued for its ability to impart a non-oily, silky emolliency, significantly enhance gloss by optimizing light reflection, and reduce the tackiness of other components . Its research applications are broad, including the development of sunscreens where it contributes to wash-off resistance and improved SPF , hair care formulations where it provides heat resistance and manageability , and color cosmetics where it kicks up shine and improves pigment distribution . Furthermore, its exceptional thermal and oxidative stability makes it a subject of interest for projects requiring durability under high-temperature conditions or resistance to environmental stressors . This reagent is for research use only (RUO) and is strictly not intended for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl-[phenyl-bis(trimethylsilyloxy)silyl]oxysilane
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InChI

InChI=1S/C15H32O3Si4/c1-19(2,3)16-22(17-20(4,5)6,18-21(7,8)9)15-13-11-10-12-14-15/h10-14H,1-9H3
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InChI Key

LINXHFKHZLOLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C[Si](C)(C)O[Si](C1=CC=CC=C1)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O3Si4
Source PubChem
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DSSTOX Substance ID

DTXSID6051857
Record name 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(trimethylsilyloxy)trisiloxane
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Molecular Weight

372.75 g/mol
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Physical Description

Liquid
Record name Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-phenyl-3-[(trimethylsilyl)oxy]-
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CAS No.

2116-84-9, 195868-36-1
Record name Phenyltris(trimethylsiloxy)silane
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Record name Methyl phenyl polysiloxane
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Record name Phenyl trimethicone
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Record name Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-phenyl-3-[(trimethylsilyl)oxy]-
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Record name 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(trimethylsilyloxy)trisiloxane
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Record name 1,1,5,5,5-hexamethyl-3-phenyl-3-[(trimethylsilyl)oxy]trisiloxane
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Record name Poly[oxy(3,3,3-trimethyl-1-phenyldisiloxanylidene)], .alpha.-(trimethylsilyl)-.omega.-[(trimethylsilyl)oxy]
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Record name TRIS(TRIMETHYLSILOXY)PHENYLSILANE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phenyl Trimethicone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for phenyl trimethicone, a versatile silicone fluid widely utilized in the pharmaceutical, cosmetic, and materials science industries. This compound, chemically known as phenyltris(trimethylsiloxy)silane, is valued for its unique properties, including high refractive index, thermal stability, and hydrophobicity. This document details the core synthesis mechanisms, provides structured experimental protocols, and presents quantitative data to facilitate a deeper understanding and practical application of its synthesis.

Overview of Synthesis Pathways

The industrial and laboratory-scale synthesis of this compound and related phenyl-substituted silicones primarily proceeds through three distinct chemical pathways:

  • Grignard Reaction: This classic organometallic approach involves the reaction of a phenyl Grignard reagent with a suitable chlorosilane precursor. It offers a high degree of control over the molecular structure.

  • Hydrolysis and Condensation: This method relies on the controlled hydrolysis of phenyl- and trimethyl-substituted chlorosilanes or alkoxysilanes to form silanols, which subsequently condense to form the siloxane backbone.

  • Hydrosilylation: A platinum-catalyzed addition reaction, hydrosilylation involves the reaction of a hydrosilane with a vinyl-functionalized silane or siloxane. This method is particularly useful for synthesizing higher molecular weight phenyl-containing silicone polymers.

Each of these pathways presents distinct advantages and challenges in terms of reaction conditions, scalability, and the purity of the final product. The selection of a specific pathway is often dictated by the desired molecular weight, purity requirements, and economic considerations.

Grignard Reaction Pathway

The Grignard reaction is a robust method for forming silicon-carbon bonds. In the context of this compound synthesis, it typically involves the reaction of phenylmagnesium bromide or chloride with a silicon compound containing hydrolyzable groups, such as silicon tetrachloride or trimethylchlorosilane.

Reaction Mechanism

The Grignard reaction with chlorosilanes proceeds through a nucleophilic substitution mechanism. The highly polarized carbon-magnesium bond in the Grignard reagent renders the phenyl group nucleophilic, which then attacks the electrophilic silicon atom of the chlorosilane. The magnesium halide is eliminated as a byproduct. The reaction kinetics in THF are significantly faster than in diethyl ether.[1][2] The reaction can be influenced by the Schlenk equilibrium of the Grignard reagent and can involve electrophilic catalysis by magnesium halide.[1][2]

Experimental Protocol: Synthesis of Phenyltrichlorosilane

This protocol outlines the synthesis of phenyltrichlorosilane, a key intermediate that can be further reacted to produce this compound.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • Silicon tetrachloride (SiCl₄)

  • Iodine crystal (as initiator)

  • Nitrogen gas for inert atmosphere

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • In a dry, nitrogen-flushed three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings (e.g., 1.00 g).[3]

    • Prepare a solution of bromobenzene (e.g., 4.5 mL) in anhydrous diethyl ether (e.g., 8 mL) in the dropping funnel.[3]

    • Add a small portion of the bromobenzene solution to the magnesium turnings.[4]

    • If the reaction does not initiate spontaneously, add a small crystal of iodine.[4]

    • Once the reaction begins (indicated by cloudiness and gentle boiling), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[4]

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.[5]

  • Reaction with Silicon Tetrachloride:

    • Cool the freshly prepared phenylmagnesium bromide solution to room temperature.

    • Slowly add a solution of silicon tetrachloride in an appropriate solvent (e.g., hexane) to the Grignard reagent with vigorous stirring. The molar ratio of Grignard reagent to SiCl₄ should be carefully controlled to favor the formation of phenyltrichlorosilane.

    • Control the reaction temperature, for instance, between 40-50 °C.

    • After the addition, continue stirring and heating to reflux to drive the reaction to completion.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated magnesium salts.

    • The filtrate is then subjected to fractional distillation under atmospheric or reduced pressure to isolate the phenyltrichlorosilane product.

Quantitative Data
ParameterValueReference
Typical Yield78-88%[6]
Molecular Weight ( g/mol )500-1000[6]
Polydispersity Index (PDI)1.15[6]
Cyclic Content<0.05%[6]

Hydrolysis and Condensation Pathway

This pathway is a cornerstone of industrial silicone production. For this compound, it involves the co-hydrolysis of phenyltrichlorosilane and trimethylchlorosilane, followed by the condensation of the resulting silanols.

Reaction Mechanism

The hydrolysis and condensation of organosilanes are complex processes that are typically catalyzed by either acid or base.[7][8]

  • Hydrolysis: In the first step, the chloro- or alkoxy- groups on the silicon atom are replaced by hydroxyl groups (silanols) upon reaction with water.[9]

  • Condensation: The newly formed silanols are reactive and undergo condensation reactions with each other to form siloxane (Si-O-Si) bonds, eliminating water or alcohol in the process.[10] The overall process consists of these key reactions:

    • ≡Si-OR + H₂O ⇌ ≡Si-OH + ROH (Hydrolysis)[7]

    • ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O (Water-producing condensation)[7]

    • ≡Si-OH + RO-Si≡ ⇌ ≡Si-O-Si≡ + ROH (Alcohol-producing condensation)[7]

Under acidic conditions, the reaction proceeds via protonation of the silanol or alkoxide, making the silicon atom more electrophilic. In basic media, a nucleophilic hydroxide or silanolate anion attacks the silicon atom, following an Sₙ2-Si mechanism.[7]

Experimental Protocol: Co-hydrolysis of Phenyltrichlorosilane and Trimethylchlorosilane

Materials:

  • Phenyltrichlorosilane

  • Trimethylchlorosilane

  • Toluene or other suitable organic solvent

  • Water

  • Sodium bicarbonate solution (for neutralization)

Procedure:

  • Reaction Setup:

    • In a reaction vessel equipped with a stirrer, thermometer, and addition funnels, prepare a solution of phenyltrichlorosilane and trimethylchlorosilane in toluene. The molar ratio of the two silanes will determine the average molecular weight and structure of the final product.

  • Hydrolysis:

    • Slowly add water to the silane solution with vigorous stirring. This reaction is highly exothermic and releases hydrochloric acid, so careful control of the addition rate and temperature is crucial.

  • Condensation and Neutralization:

    • After the hydrolysis is complete, allow the mixture to stir to promote condensation of the silanols.

    • Neutralize the liberated hydrochloric acid by washing the organic phase with water and a dilute sodium bicarbonate solution until the aqueous layer is neutral.

  • Purification:

    • Separate the organic layer and dry it over an anhydrous salt (e.g., sodium sulfate).

    • Remove the solvent by distillation.

    • The crude product is then purified by fractional distillation under reduced pressure to remove low molecular weight impurities and obtain the desired this compound.[5]

Quantitative Data
ParameterValueReference
Typical Yield85-92%[6]
Molecular Weight ( g/mol )725-920[6]
Polydispersity Index (PDI)1.27[6]
Cyclic Content<0.1%[6]

Hydrosilylation Pathway

Hydrosilylation is a highly efficient and selective method for creating silicon-carbon bonds and is particularly useful for synthesizing well-defined silicone polymers. The reaction involves the addition of a Si-H bond across a double or triple bond, typically catalyzed by a platinum complex.

Reaction Mechanism: The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[11][12][13] It involves the following key steps:

  • Oxidative Addition: The hydrosilane undergoes oxidative addition to the platinum(0) catalyst, forming a platinum(II) complex containing hydride and silyl ligands.

  • Olefin Coordination: The alkene (or alkyne) substrate coordinates to the platinum center.

  • Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond. This step determines the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov).

  • Reductive Elimination: The final product is formed by the reductive elimination of the alkylsilyl group, regenerating the platinum(0) catalyst.

An alternative, the "modified Chalk-Harrod mechanism," suggests that the alkene inserts into the Pt-Si bond instead of the Pt-H bond.[14]

Experimental Protocol: Synthesis of a Phenyl-Containing Silicone Resin

This protocol is an example of synthesizing a high molecular weight phenyl-modified silicone resin via hydrosilylation.

Materials:

  • Vinyl-containing MQ silicone resin (VMQ)

  • Linear poly(diphenylsiloxane) with terminal Si-H bonds (PDPS)

  • Toluene

  • Hydrosilylation catalyst (e.g., hexachloroplatinic acid, H₂PtCl₆)

Procedure:

  • Reaction Setup:

    • In a three-necked flask, combine the vinyl-containing MQ silicone resin (e.g., 30.0 g), toluene (e.g., 6.0 mL), and the poly(diphenylsiloxane) (e.g., 1.60 g).[15]

  • Catalyst Addition and Reaction:

    • Add the hydrosilylation catalyst (e.g., 0.06 g of H₂PtCl₆).[15]

    • Stir the mixture at an elevated temperature (e.g., 70 °C) for a specified time (e.g., 5 hours).[15]

  • Purification:

    • After the reaction is complete, distill off the toluene and any low molecular weight byproducts at a higher temperature (e.g., 110 °C) to obtain the final polymer product.[15]

Quantitative Data for a Hydrosilylation Synthesis Example
Reactant/ProductMolar Ratio (Si-H/Si-CH=CH₂)Weight Average Molecular Weight (Mw, g/mol )Refractive Index
VPMQ-10.2/135,6001.4850
VPMQ-20.4/148,9001.4901
VPMQ-30.6/167,3001.4948
VPMQ-40.8/189,1001.4994
Data adapted from a study on vinylphenyl-containing MQ silicone resin synthesis.[15]

Visualization of Synthesis Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the core chemical transformations in the synthesis of this compound.

Grignard_Pathway cluster_reactants Reactants cluster_products Products Phenylmagnesium\nBromide Phenylmagnesium Bromide Reaction Grignard Reaction Phenylmagnesium\nBromide->Reaction Silicon\nTetrachloride Silicon Tetrachloride Silicon\nTetrachloride->Reaction Phenyltrichlorosilane Phenyltrichlorosilane Magnesium\nBromide Chloride Magnesium Bromide Chloride Reaction->Phenyltrichlorosilane Reaction->Magnesium\nBromide Chloride

Caption: Grignard reaction pathway for phenyltrichlorosilane synthesis.

Hydrolysis_Condensation_Pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation Phenyltrichlorosilane Phenyltrichlorosilane Phenylsilanetriol Phenylsilanetriol Phenyltrichlorosilane->Phenylsilanetriol Trimethylchlorosilane Trimethylchlorosilane Trimethylsilanol Trimethylsilanol Trimethylchlorosilane->Trimethylsilanol Water Water Water->Phenylsilanetriol Water->Trimethylsilanol This compound This compound Phenylsilanetriol->this compound HCl HCl Phenylsilanetriol->HCl Trimethylsilanol->this compound Trimethylsilanol->HCl

Caption: Hydrolysis and condensation pathway for this compound.

Hydrosilylation_Mechanism Hydrosilane\n(R3SiH) Hydrosilane (R3SiH) Pt(II) Intermediate Pt(II) Intermediate Hydrosilane\n(R3SiH)->Pt(II) Intermediate Oxidative Addition Pt(0) Catalyst Pt(0) Catalyst Pt(0) Catalyst->Pt(II) Intermediate Alkene Complex Alkene Complex Pt(II) Intermediate->Alkene Complex Alkene\n(R'CH=CH2) Alkene (R'CH=CH2) Alkene\n(R'CH=CH2)->Alkene Complex Alkylsilyl Complex Alkylsilyl Complex Alkene Complex->Alkylsilyl Complex Migratory Insertion Product Product Alkylsilyl Complex->Product Reductive Elimination Product\n(R3Si-CH2CH2R') Product (R3Si-CH2CH2R') Product->Pt(0) Catalyst Catalyst Regeneration

Caption: Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Conclusion

The synthesis of this compound can be achieved through several distinct and effective pathways. The Grignard reaction offers precise structural control, while hydrolysis and condensation represent a scalable industrial method. Hydrosilylation provides a means to produce higher molecular weight and structurally defined phenyl silicones. The selection of the optimal synthesis route depends on the specific requirements of the final application, including desired purity, molecular weight, and economic viability. This guide provides the fundamental knowledge and practical protocols to aid researchers and professionals in the synthesis and application of this important organosilicon compound.

References

Phenyl Trimethicone: A Technical Guide to its Physicochemical Properties for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl trimethicone is a synthetic silicone fluid, a polyphenylmethylsiloxane, widely utilized in various scientific and industrial sectors, including pharmaceuticals and cosmetics.[1][2] Its unique physicochemical properties, such as high refractive index, good compatibility with organic materials, and excellent thermal stability, make it a valuable excipient in a range of formulations.[3][4] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with quantitative data, general experimental methodologies, and graphical representations of workflows for its analysis.

This compound is chemically characterized as trimethyl-[phenyl-bis(trimethylsilyloxy)silyl]oxysilane.[5] Its structure consists of a siloxane backbone with phenyl and methyl group substitutions. The presence of the phenyl group significantly influences its properties, conferring a higher refractive index and improved spreadability compared to other common silicones like dimethicone.[3] It is a clear, colorless to pale yellow, and almost odorless liquid.[3][6]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values represent typical ranges found in commercially available grades and may vary slightly between suppliers.

PropertyValueUnitReferences
Molecular Formula C15H32O3Si4-[1][5][7][8]
Molecular Weight 372.75 g/mol [7]
Number Average MW ~725 g/mol [9]
Weight Average MW ~920 g/mol [9]
Polydispersity Index ~1.27-[9]
Appearance Clear, colorless, viscous liquid-[3][10]
Boiling Point 265°C (at 760 mm Hg)[5][9][11]
Melting Point -45°C[12]
Specific Gravity 0.970 - 1.10at 25°C[5][9][13]
Refractive Index 1.4500 - 1.498at 25°C[4][5][9][14]
Viscosity 5 - 50cSt (at 25°C)[5][9][10]
Flash Point >100°C[13][14]
Surface Tension Low-[3][15][16]
Solubility Insoluble in water; Soluble in oils, alcohol, and organic solvents.-[2][3][12]
Stability Highly stable at high and low temperatures; Resistant to oxidation.-[3][17]

Experimental Protocols for Property Determination

While specific, detailed experimental protocols for this compound are not extensively published in readily available literature, the following sections describe the general methodologies used to determine the key physicochemical properties of silicone fluids.

Viscosity Measurement

The viscosity of this compound is a critical parameter for its application in formulations, affecting spreadability and texture. A common method for its determination is capillary viscometry.

G cluster_0 Viscosity Measurement Workflow prep Sample Preparation: Bring this compound to a constant temperature (e.g., 25°C). instrument Instrument Setup: Use a calibrated capillary viscometer (e.g., Ubbelohde type). prep->instrument measurement Measurement: Measure the efflux time of a defined volume of the fluid through the capillary. instrument->measurement calculation Calculation: Calculate kinematic viscosity using the viscometer constant and the efflux time. measurement->calculation result Result: Viscosity in centistokes (cSt). calculation->result

Caption: Workflow for Viscosity Determination.

Refractive Index Measurement

The high refractive index of this compound contributes to the gloss and shine it imparts in formulations. This property is typically measured using a refractometer.

G cluster_1 Refractive Index Measurement Workflow prep_ri Sample Preparation: Place a small drop of this compound on the prism of the refractometer. instrument_ri Instrument Setup: Ensure the refractometer is calibrated and at a controlled temperature (e.g., 25°C). prep_ri->instrument_ri measurement_ri Measurement: Read the refractive index from the instrument's scale or digital display. instrument_ri->measurement_ri result_ri Result: Dimensionless refractive index value. measurement_ri->result_ri

Caption: Workflow for Refractive Index Measurement.

Specific Gravity Determination

Specific gravity is a measure of the density of this compound relative to the density of water. It can be determined using a pycnometer or a hydrometer.

G cluster_2 Specific Gravity Determination Workflow prep_sg Sample Preparation: Equilibrate the this compound and water to a specific temperature (e.g., 25°C). measurement_sg Measurement: Weigh a clean, dry pycnometer. Fill with the sample and weigh. Fill with water and weigh. prep_sg->measurement_sg calculation_sg Calculation: Calculate the ratio of the weight of the sample to the weight of an equal volume of water. measurement_sg->calculation_sg result_sg Result: Dimensionless specific gravity value. calculation_sg->result_sg

Caption: Workflow for Specific Gravity Determination.

Solubility Assessment

The solubility of this compound in various solvents is crucial for its incorporation into different formulation bases. A standard shake-flask method is often employed for this assessment.

G cluster_3 Solubility Assessment Workflow prep_sol Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container. equilibration_sol Equilibration: Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours). prep_sol->equilibration_sol separation_sol Separation: Allow the mixture to stand and separate any undissolved material, or centrifuge. equilibration_sol->separation_sol analysis_sol Analysis: Analyze the concentration of this compound in the solvent phase using a suitable analytical technique (e.g., HPLC, gravimetry). separation_sol->analysis_sol result_sol Result: Solubility expressed as mass per unit volume (e.g., g/L). analysis_sol->result_sol

Caption: Workflow for Solubility Assessment.

Stability Profile

This compound exhibits excellent stability under a wide range of conditions, making it a robust excipient for various applications.

  • Thermal Stability: It is highly stable at both high and low temperatures, resisting degradation.[3][17] This property is particularly beneficial in manufacturing processes that involve heat and for products intended for use with heat-styling tools.[18]

  • Oxidative Stability: The siloxane backbone is resistant to oxidation, which contributes to the long shelf-life of formulations containing this compound.[14][17] Studies have shown a significant reduction in oxidative degradation compared to standard silicones.[17]

  • Chemical Stability: this compound is chemically inert and maintains its integrity in environments with pH values ranging from 3 to 10.[17] It is compatible with a wide array of cosmetic and pharmaceutical ingredients, including acidic and alkaline actives.[16][17]

  • UV Resistance: While this compound itself has weak UV absorbance, its stability can help to improve the overall stability of sunscreen formulations.[4][19]

Role in Scientific and Drug Development Applications

In the context of scientific research and drug development, this compound primarily serves as an excipient, a substance formulated alongside the active ingredient of a medication.[3] Its key functions in pharmaceutical formulations include:

  • Emollient and Conditioning Agent: It provides a smooth, non-greasy feel to topical preparations, improving patient compliance.[2]

  • Solvent and Spreading Agent: Its ability to dissolve in various organic solvents and its low surface tension facilitate the uniform application of active pharmaceutical ingredients (APIs).[3][15]

  • Water Repellent: It forms a breathable, water-resistant film on the skin, which can be advantageous in protective creams and sunscreens.[2][18][19]

  • Tackiness Reduction: It can reduce the stickiness of other ingredients in a formulation.[1]

  • Anti-foaming Agent: It helps to prevent the formation of foam during the manufacturing or application of a product.[20]

Due to its chemical inertness, this compound is not expected to be involved in any specific biological signaling pathways. Its primary role is to enhance the physical properties and performance of the final product.

Conclusion

This compound is a versatile and stable silicone polymer with a well-defined set of physicochemical properties that make it a valuable component in a wide range of scientific and pharmaceutical applications. Its high refractive index, low surface tension, and excellent compatibility and stability profile allow for the formulation of elegant and effective products. The standardized methodologies for characterizing its properties ensure consistent quality and performance in research, development, and manufacturing. As an inert excipient, its contribution is to the physical and aesthetic characteristics of a formulation rather than to any direct biological activity.

References

Spectroscopic analysis of phenyl trimethicone (NMR, IR, UV-Vis).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of phenyl trimethicone, a key ingredient in numerous pharmaceutical and cosmetic formulations. A comprehensive understanding of its spectral characteristics is crucial for quality control, formulation development, and stability testing. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy in the characterization of this phenyl-substituted siloxane.

Introduction to this compound

This compound, chemically known as phenyltris(trimethylsiloxy)silane, is a silicone fluid valued for its unique properties, including high refractive index, good compatibility with organic ingredients, and thermal stability. Its molecular structure, consisting of a phenyl group attached to a silicon atom, which is in turn bonded to three trimethylsiloxy groups, gives rise to a distinct spectroscopic fingerprint.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and related reference compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed experimental NMR data for this compound is not publicly available, the expected chemical shifts can be inferred from the analysis of structurally similar compounds, such as phenyltrimethylsilane.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Methyl Protons (-Si(CH₃)₃)0.0 - 0.5Singlet
Phenyl Protons (-C₆H₅)7.2 - 7.8Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomsPredicted Chemical Shift (δ, ppm)
Methyl Carbons (-Si(CH₃)₃)-2.0 - 2.0
Phenyl Carbons (-C₆H₅)127.0 - 138.0
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the vibrations of its siloxane backbone and phenyl and methyl substituents.[1]

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeIntensity
~3070C-H stretch (aromatic)Medium
~2960C-H stretch (methyl)Strong
~1430Si-PhenylMedium
~1260Si-CH₃ symmetric deformationStrong
1170 - 1010Si-O-Si asymmetric stretchVery Strong
~840Si-C stretch and CH₃ rockStrong
~700Phenyl ring out-of-plane bendStrong
Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound exhibits weak ultraviolet absorbance due to the phenyl chromophore.

Table 4: UV-Vis Absorption Data for this compound

Wavelength (λmax)Molar Absorptivity (ε)Solvent
~327 nmWeakNot Specified

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the this compound molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be free of interfering signals in the regions of interest.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse program.

    • Set the spectral width to cover the range of -1 to 9 ppm.

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of -10 to 150 ppm.

    • A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

Objective: To identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation: this compound, being a liquid, can be analyzed directly as a thin film. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean KBr/NaCl plates.

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorbance of the phenyl chromophore in this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane or ethanol). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to serve as the reference.

    • Fill a second quartz cuvette with the sample solution.

    • Scan a range of wavelengths, typically from 200 to 400 nm, to identify the absorbance maximum (λmax).

  • Data Processing: The spectrophotometer will generate a plot of absorbance versus wavelength. Identify the wavelength at which the maximum absorbance occurs.

Workflow and Relationships

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film (KBr/NaCl Plates) Sample->Prep_IR Prep_UV Prepare Dilute Solution in UV-Transparent Solvent Sample->Prep_UV NMR_Spec NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec UV_Spec UV-Vis Spectrophotometer Prep_UV->UV_Spec NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data UV_Data UV-Vis Spectrum (λmax) UV_Spec->UV_Data Interpretation Structural Elucidation & Functional Group Identification NMR_Data->Interpretation IR_Data->Interpretation UV_Data->Interpretation

Caption: Workflow for the Spectroscopic Analysis of this compound.

Conclusion

The spectroscopic techniques of NMR, IR, and UV-Vis provide a powerful toolkit for the comprehensive characterization of this compound. While NMR offers detailed structural information about the carbon and proton framework, IR spectroscopy is invaluable for the rapid identification of key functional groups. UV-Vis spectroscopy confirms the presence of the phenyl chromophore. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals engaged in the analysis and formulation of products containing this compound.

References

Phenyl Trimethicone: A Technical Overview of its Chemical Identity and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Phenyl Trimethicone, a versatile silicone-based polymer widely utilized in the pharmaceutical and cosmetic industries. This document elucidates its chemical identity, including its various CAS numbers, and details its molecular structure.

Chemical and Physical Properties

This compound is a polysiloxane that can vary in its specific structure, leading to different CAS numbers and a range of physical properties. The most commonly referenced form is chemically known as trimethyl-[phenyl-bis(trimethylsilyloxy)silyl]oxysilane.[1] The quantitative data for this and other variants are summarized below for comparative analysis.

PropertyValueCAS NumberReference
Molecular Formula C15H32O3Si42116-84-9[2]
C9H12O2Si73559-47-4[3]
Molecular Weight 372.758 g/mol 2116-84-9[2][4]
CAS Number 2116-84-9, 73559-47-4, 70131-69-0, 18876-34-1-[4][5][6][7]
EINECS/ELINCS No. 218-320-62116-84-9[1][2]
Refractive Index 1.437 - 1.465 (at 25°C)2116-84-9, 73559-47-4[5][7][8]
Specific Gravity 0.921 - 0.99 g/mL (at 20°C or 25°C)2116-84-9, 73559-47-4[5][7][8]
Melting Point -102°C2116-84-9[7]
Boiling Point 264°C2116-84-9[7]
Flash Point 127°C (closed cup)2116-84-9[7]

Chemical Structure and Synthesis

This compound is an organosilicon compound characterized by a siloxane backbone (silicon-oxygen-silicon linkages).[1][3] Its structure consists of a silicon atom bonded to a phenyl group (-C6H5) and three trimethylsiloxy groups (-OSi(CH3)3).[3] The presence of the phenyl group increases the refractive index and enhances compatibility with organic materials.[3] The methyl groups contribute to the compound's stability and low volatility.[3]

The general synthesis of silicone polymers like this compound begins with silica.[1] Silica is converted to a reactive intermediate, such as tetraethoxysilane.[1] Subsequently, the desired organic groups (in this case, phenyl and methyl groups) are introduced via a Grignard reaction, replacing the ethoxy groups.[1] The resulting organosilanes undergo hydrolysis to form silanols, which then condense to create the final silicone polymer with its characteristic siloxane framework.[1]

Phenyl_Trimethicone_Structure cluster_identifiers Chemical Identifiers cluster_structure Molecular Structure cluster_properties Properties & Applications CAS_Numbers CAS Numbers 2116-84-9 73559-47-4 70131-69-0 Chemical_Name Chemical Name trimethyl-[phenyl-bis(trimethylsilyloxy)silyl]oxysilane Backbone Siloxane Backbone (Si-O-Si) Phenyl_Group Phenyl Group (-C6H5) Backbone->Phenyl_Group with attached Methyl_Groups Methyl Groups (-CH3) Backbone->Methyl_Groups and Properties Physical Properties - High Refractive Index - Water Repellent - Non-greasy feel Phenyl_Group->Properties confers Methyl_Groups->Properties contribute to Applications Applications - Cosmetics (Hair & Skin Care) - Pharmaceuticals - Lubricants Properties->Applications leading to its use in Phenyl_Trimethicone This compound Phenyl_Trimethicone->CAS_Numbers is identified by Phenyl_Trimethicone->Chemical_Name is known as Phenyl_Trimethicone->Backbone is composed of a

Caption: Logical relationship of this compound's identifiers, structure, and applications.

References

Literature review on phenyl trimethicone in material science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the role of phenyl trimethicone in material science. It covers its core properties, synthesis, and applications, with a focus on quantitative data and detailed experimental methodologies.

Introduction to this compound

This compound, a phenyl-substituted silicone fluid, is a versatile polymer with the general chemical name polyphenylmethylsiloxane.[1][2] Its unique properties, derived from a siloxane backbone with both methyl and phenyl groups, make it a valuable component in a wide range of applications, from cosmetics and personal care to industrial coatings and pharmaceuticals.[3][4] The presence of the phenyl group imparts a higher refractive index, improved thermal stability, and enhanced compatibility with organic materials compared to standard polydimethylsiloxanes.[3][5] This guide will delve into the material science aspects of this compound, providing researchers and drug development professionals with the necessary data and protocols for its effective utilization.

Physicochemical and Thermal Properties

This compound is a clear, colorless to pale yellow, and almost odorless fluid.[1][6] Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical NamePolyphenylmethylsiloxane[1]
CAS Number2116-84-9[7]
Molecular Formula (example)C15H32O3Si4[7]
AppearanceClear, colorless to pale yellow liquid[6]
Boiling Point265 °C (at 760 mm Hg)[6]
Specific Gravity (at 25 °C)0.970 - 0.99[6]
Refractive Index (at 25 °C)1.459 - 1.47[6]
SolubilitySoluble in oils and organic solvents; insoluble in water[3]

Table 2: Thermal Properties of this compound

PropertyValueReference(s)
Flash Point>100 °C[8]
Thermal StabilityStable at both high and low temperatures[3]
Oxidative StabilityResistant to oxidation[9]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of organosilane precursors. The two main industrial polymerization pathways are hydrolysis and condensation, and hydrosilylation.

Hydrolysis and Condensation

This method involves the reaction of organosilane precursors, such as phenyltrichlorosilane, with water to form silanols (Si-OH). These silanols are highly reactive and rapidly condense to form siloxane (Si-O-Si) bonds, building the polymer backbone.[7][10]

A general workflow for this process is outlined below:

cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation cluster_2 Step 3: Purification A Organosilane Precursors (e.g., Phenyltrichlorosilane) C Formation of Silanols (Si-OH) A->C B Water B->C D Silanols E Formation of Siloxane Bonds (Si-O-Si) + Water D->E F Crude this compound G Distillation/Filtration F->G H Purified this compound G->H

Synthesis of this compound via Hydrolysis and Condensation.
Hydrosilylation

Hydrosilylation involves the platinum-catalyzed addition of a silicon-hydride (Si-H) bond across a double bond, typically in a phenyl-containing vinyl silane. This method offers excellent control over the molecular structure of the final polymer.[3]

Experimental Protocols

Synthesis of this compound (Laboratory Scale via Hydrosilylation)

Materials:

  • Phenyl trimethoxysilane

  • Hydrosilane (e.g., triethoxysilane)

  • Platinum-based catalyst (e.g., Karstedt's catalyst)

  • Toluene (anhydrous)

  • Activated carbon

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

  • Reactant Charging: Under an inert atmosphere, charge the flask with phenyl trimethoxysilane and anhydrous toluene.

  • Catalyst Addition: Add the platinum-based catalyst to the reaction mixture.

  • Hydrosilylation: Slowly add the hydrosilane to the reaction mixture from the dropping funnel at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band.

  • Quenching and Neutralization: Once the reaction is complete, cool the mixture and quench any remaining catalyst with a suitable agent.

  • Purification:

    • Filter the reaction mixture to remove the catalyst residue.

    • Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

    • Further purify the crude product by vacuum distillation to obtain the desired viscosity and remove low molecular weight impurities.

    • Treat with activated carbon to remove any coloration.

  • Characterization: Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, FTIR spectroscopy, and Gel Permeation Chromatography (GPC) to confirm the structure and determine the molecular weight distribution.

Formulation of a High-Gloss Industrial Coating

Materials:

  • Acrylic or polyurethane resin base

  • Pigments and fillers

  • Solvent (e.g., xylene, butyl acetate)

  • This compound

  • Flow and leveling agents

  • UV stabilizers

Procedure:

  • Resin and Solvent Mixing: In a high-shear mixer, dissolve the resin base in the appropriate solvent.

  • Pigment Dispersion: Gradually add the pigments and fillers to the resin solution and disperse until a uniform consistency is achieved.

  • Additive Incorporation: Add the flow and leveling agents and UV stabilizers to the mixture and mix thoroughly.

  • This compound Addition: Slowly add the desired amount of this compound (typically 1-5% by weight) to the formulation while mixing. The addition of this compound enhances gloss and improves surface slip.[7]

  • Viscosity Adjustment: Adjust the viscosity of the final coating with additional solvent as needed.

  • Application and Curing: Apply the coating to a substrate using standard techniques (e.g., spray, brush, or roller) and cure according to the resin manufacturer's specifications.

  • Performance Testing: Evaluate the cured coating for gloss (ASTM D523), hardness (ASTM D3363), adhesion (ASTM D3359), and abrasion resistance (ASTM D4060).

Quality Control Workflow for Silicone Fluids

A robust quality control process is essential to ensure the consistency and performance of this compound.

A Raw Material Inspection (Organosilane Precursors, Catalysts) B In-Process Monitoring (FTIR, Viscosity) A->B C Final Product Testing B->C D Appearance and Color (Visual Inspection) C->D E Viscosity (Rotational Viscometer) C->E F Refractive Index (Abbe Refractometer) C->F G Purity (GC-MS, NMR) C->G H Release for Packaging D->H Pass I Quarantine/Rejection D->I Fail E->H Pass E->I Fail F->H Pass F->I Fail G->H Pass G->I Fail

Quality Control Workflow for this compound Production.

Applications in Material Science

Beyond its well-established use in cosmetics, this compound offers significant advantages in various material science applications.

Coatings and Films

In industrial coatings, this compound acts as a surface modifier to enhance gloss, improve mar and abrasion resistance, and provide water repellency.[7][11] Its low surface tension facilitates better substrate wetting and leveling of the coating film.

Elastomers and Polymers

As an additive in silicone elastomers, this compound can modify the mechanical properties, such as tensile strength and elongation at break, and improve processability.[5] It can act as an internal lubricant or a plasticizer, enhancing the flexibility and durability of the final product.

Table 3: Effect of Phenyl Content on Mechanical Properties of Silicone Elastomers

Phenyl Content (%)Tensile Strength (MPa)Elongation at Break (%)Shore A HardnessReference
03.3886311[5]
104.5786114[5]
204.7385414[5]
303.5051314[5]
402.2139215[5]

Note: This data is for silicone elastomers with varying phenyl content in the polymer backbone, which indicates the general effect of phenyl groups on mechanical properties.

Lubricants

The thermal stability and low volatility of this compound make it an excellent candidate for high-performance lubricants in industrial machinery.[3] It forms a durable, low-friction film on metal surfaces, reducing wear and extending the service life of components.

Drug Delivery and Medical Devices

In the pharmaceutical industry, this compound is used as an excipient in topical formulations due to its emollient properties and ability to form a breathable, water-repellent film on the skin.[3] Its biocompatibility and inert nature are advantageous for its use in drug delivery systems and as a lubricant for medical devices.[12] Biocompatibility testing for silicones used in medical applications typically includes cytotoxicity, sensitization, and irritation tests to comply with standards like ISO 10993.[13][14]

Signaling Pathways and Biological Interactions

Current literature and safety assessments indicate that this compound is a chemically inert and non-reactive substance.[1][11] Its primary functions in biological systems, such as in topical drug delivery, are based on its physical properties of film-forming and emolliency rather than interaction with specific biological signaling pathways. Extensive toxicological studies have shown it to be non-toxic and non-irritating to the skin.[1]

Conclusion

This compound is a high-performance silicone polymer with a unique combination of properties that make it a valuable material for a wide range of applications. Its high refractive index, thermal stability, and compatibility with organic materials offer significant advantages in coatings, elastomers, lubricants, and pharmaceutical formulations. This guide has provided a comprehensive overview of its properties, synthesis, and applications, along with detailed experimental protocols to aid researchers and professionals in leveraging the full potential of this versatile material. Further research into the modification of this compound and its incorporation into novel composite materials could unlock even more advanced applications in the future.

References

Phenyl Trimethicone: A Technical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl trimethicone is a versatile silicone fluid, chemically described as a polyphenylmethylsiloxane. Its unique structure, featuring phenyl groups attached to the siloxane backbone, imparts properties such as high refractive index, excellent lubricity, and good compatibility with a range of organic cosmetic ingredients. This makes it a valuable component in skincare, haircare, and pharmaceutical formulations, where it functions as an emollient, conditioning agent, and film-former.[1][2]

A critical parameter for formulators is the solubility of this compound in various organic solvents. This technical guide provides a comprehensive overview of its solubility characteristics, presenting available quantitative and qualitative data, and outlining a detailed experimental protocol for solubility determination.

Solubility Data

The solubility of this compound is influenced by the polarity and chemical structure of the solvent. Generally, it exhibits good solubility in non-polar to moderately polar organic solvents and is insoluble in highly polar solvents like water.[3][4]

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide spectrum of organic solvents is not extensively published in publicly available literature. However, for 95% ethanol, a specific semi-quantitative value has been reported:

Table 1: Quantitative Solubility of this compound in 95% Ethanol

SolventTemperatureSolubility
95% EthanolRoom TemperatureExtremely Soluble[5][6]
95% Ethanol4°CUp to 50% by weight[5][6]
Qualitative and Semi-Quantitative Solubility Data

Technical data sheets provide valuable information on the miscibility and compatibility of this compound with common cosmetic ingredients at ambient temperature. The following table summarizes this information, categorizing solvents based on their solubility behavior with this compound.

Table 2: Solubility/Miscibility of this compound in Various Organic Solvents

Solvent ClassSolventSolubility
Alcohols Ethanol (95%)Soluble[7]
Ethanol (SDA-40)Soluble[7]
IsopropanolSoluble[7]
n-ButanolSoluble[7]
n-Amyl AlcoholSoluble[7]
2-Ethyl HexanolSoluble[7]
Lauryl AlcoholSoluble[7]
Cetyl AlcoholSoluble[7]
Oleyl AlcoholSoluble[7]
Esters Isopropyl PalmitateSoluble[7]
Isopropyl MyristateSoluble[7]
C12-15 Alkyl BenzoateCompatible[8]
Hydrocarbons Mineral SpiritsSoluble[7]
Isopar E, G, LSoluble[7]
Mineral Oil (65/75 SUS)Soluble[7]
Mineral Oil (200/210 SUS)Soluble[7]
Fatty Acids Oleic AcidSoluble[7]
Natural Oils Castor OilPartially Soluble[7]
Silicones CyclotetrasiloxaneSoluble[7]
CyclopentasiloxaneSoluble[7]
Dimethicone (200 cSt)Soluble[7]
AmodimethiconeSoluble[7]
Diisostearoyl Trimethylolpropane Siloxy SilicateSoluble[7]
Cetearyl MethiconeInsoluble[7]
Glycols & Glycerin Propylene GlycolInsoluble[7]
GlycerinInsoluble[7]
PEG-6Insoluble[7]
Surfactants TEA Lauryl Sulfate (40%)Insoluble[7]
Polyoxyethylene (20) Sorbitan MonoleateInsoluble[7]
Sorbitan OleatePartially Soluble[7]
Aqueous Systems WaterInsoluble[7]

Key: Soluble (S) > 10% by weight; Partially Soluble (PS) 1-10% by weight; Insoluble (I) < 1% by weight.[7]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, based on the widely accepted shake-flask method. This protocol is a synthesized representation of standard industry practices.

Materials and Equipment
  • This compound (analytical grade)

  • Selected Organic Solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Experimental Procedure
  • Preparation of Stock Solutions (for calibration):

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

    • These standards will be used to create a calibration curve for the analytical instrument.

  • Equilibrium Solubility Determination (Shake-Flask Method):

    • Add an excess amount of this compound to a series of glass vials.

    • Accurately add a known volume of the organic solvent to each vial.

    • Securely cap the vials and place them in a constant temperature orbital shaker.

    • Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded (e.g., 25°C ± 0.5°C).

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow undissolved material to settle.

  • Sample Separation and Preparation:

    • Carefully withdraw a sample from the supernatant of each vial using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved this compound.

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

  • Quantification:

    • Analyze the prepared samples using a calibrated analytical instrument (e.g., GC-FID or HPLC).

    • Determine the concentration of this compound in the diluted samples by comparing the instrument response to the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • Data Reporting:

    • Report the solubility as the average concentration from the replicate vials, typically in g/100 mL or % w/w, at the specified temperature.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Sample Processing cluster_analysis Analysis & Reporting A 1. Prepare Standard Solutions (Calibration Curve) H 8. Analyze by GC/HPLC A->H B 2. Add Excess this compound to Vials C 3. Add Known Volume of Solvent B->C D 4. Agitate at Constant Temperature (e.g., 24-48h) C->D E 5. Centrifuge/Settle D->E F 6. Filter Supernatant E->F G 7. Dilute Sample F->G G->H I 9. Calculate Concentration H->I J 10. Report Solubility Data I->J

References

Quantum Mechanical Insights into Phenyl Trimethicone: A Theoretical and Spectroscopic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl trimethicone, a key ingredient in the cosmetic and pharmaceutical industries, is prized for its unique sensory properties and barrier function.[1][2][3] Despite its widespread use, a detailed understanding of its molecular-level characteristics from a quantum mechanical perspective is not extensively documented in public literature. This technical guide outlines a comprehensive theoretical and experimental approach to characterizing this compound, providing a roadmap for future research and development. By leveraging quantum mechanical calculations, we can predict its electronic structure, reactivity, and spectroscopic signatures, offering a powerful tool for formulation optimization and the design of novel siloxane-based molecules. This document presents a hypothetical quantum mechanical study, complete with proposed methodologies, expected quantitative data, and validation protocols.

Introduction to this compound

This compound, chemically known as phenyltris(trimethylsiloxy)silane, is a silicone fluid with a distinct structure comprising a phenyl group attached to a silicon atom, which is in turn bonded to three trimethylsiloxy groups.[4][5] This unique combination of a bulky, aromatic phenyl group and flexible siloxane chains imparts desirable properties such as high refractive index for enhanced shine, low surface tension for excellent spreadability, and water repellency.[6][7] Its chemical inertness and thermal stability further contribute to its versatility in a wide range of applications, from hair care and skincare products to pharmaceutical formulations.[7][8] A deeper understanding of its electronic and structural properties through quantum mechanical modeling can unlock new avenues for its application and the development of next-generation functionalized silicones.

Proposed Computational Methodology: A Quantum Mechanical Approach

To elucidate the intrinsic properties of this compound, a robust computational study employing Density Functional Theory (DFT) is proposed. DFT offers a favorable balance between computational cost and accuracy for molecules of this size.[9][10] The following workflow is recommended:

Diagram of the Proposed Computational Workflow:

Computational Workflow for this compound cluster_0 Computational Setup cluster_1 Geometry Optimization and Vibrational Analysis cluster_2 Electronic Structure and Property Calculation cluster_3 Reactivity Analysis Input_Structure Initial 3D Structure of This compound Method_Selection Select DFT Functional and Basis Set (e.g., B3LYP/6-311+G(d,p)) Input_Structure->Method_Selection Geometry_Optimization Optimize Molecular Geometry to Find Energy Minimum Method_Selection->Geometry_Optimization Frequency_Calculation Calculate Vibrational Frequencies (Confirm Minimum and Predict IR/Raman Spectra) Geometry_Optimization->Frequency_Calculation Electronic_Properties Calculate Electronic Properties: - HOMO-LUMO Energies - Mulliken Charges - Molecular Electrostatic Potential (MEP) Frequency_Calculation->Electronic_Properties Spectroscopic_Properties Simulate UV-Vis and NMR Spectra (TD-DFT and GIAO Methods) Electronic_Properties->Spectroscopic_Properties Reactivity_Descriptors Calculate Reactivity Descriptors: - Fukui Functions - Local Softness Electronic_Properties->Reactivity_Descriptors

Caption: Proposed computational workflow for the quantum mechanical study of this compound.

Geometry Optimization and Vibrational Frequencies

The initial 3D structure of this compound will be optimized using the B3LYP functional with the 6-311+G(d,p) basis set. This level of theory is well-suited for organic and organosilicon compounds, providing accurate geometric parameters. Following optimization, a frequency calculation will be performed to confirm that the structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman vibrational spectra.

Electronic Structure and Reactivity Analysis

Subsequent to geometry optimization, a series of single-point energy calculations will be conducted to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to assess the molecule's electronic stability and reactivity. The HOMO-LUMO energy gap is a critical parameter for understanding chemical reactivity and the electronic transitions underlying UV-Vis absorption.

A Molecular Electrostatic Potential (MEP) map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. Furthermore, Mulliken population analysis will be performed to determine the partial atomic charges, offering insights into the polarity of different bonds within the molecule. Conceptual DFT descriptors such as Fukui functions and local softness will be calculated to provide a more detailed picture of the molecule's reactivity at specific atomic sites.[11]

Spectroscopic Simulations

To correlate theoretical findings with experimental data, theoretical UV-Vis and Nuclear Magnetic Resonance (NMR) spectra will be simulated. Time-Dependent DFT (TD-DFT) calculations will be employed to predict the electronic absorption spectrum. The Gauge-Including Atomic Orbital (GIAO) method will be used to calculate the NMR chemical shifts (¹H, ¹³C, and ²⁹Si), which can be directly compared with experimental NMR data.

Hypothetical Quantitative Data

The following tables summarize the expected quantitative data from the proposed quantum mechanical calculations. These values are illustrative and would be refined upon execution of the computations.

Table 1: Predicted Geometric Parameters for this compound

ParameterBond/AnglePredicted Value
Bond Lengths (Å) Si-O1.65
Si-C (phenyl)1.87
Si-C (methyl)1.89
C-C (phenyl ring)1.40 (avg.)
Bond Angles (°) O-Si-O109.5
O-Si-C (phenyl)108.0
C(phenyl)-Si-C(methyl)110.5
Dihedral Angles (°) C-Si-O-Si150.0

Table 2: Calculated Electronic Properties of this compound

PropertyPredicted Value
HOMO Energy-8.5 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap8.0 eV
Dipole Moment1.5 Debye
Mulliken Atomic Charges (e)
Si (central)+1.2
O-0.8
C (phenyl, Si-bonded)-0.3
Si (trimethylsiloxy)+1.1

Table 3: Predicted Spectroscopic Data for this compound

SpectrumPeak PositionAssignment
IR (cm⁻¹) 1000-1100Si-O-Si asymmetric stretch
1260Si-CH₃ symmetric deformation
1430C=C stretch (phenyl ring)
UV-Vis (nm) ~260π → π* transition (phenyl ring)
¹H NMR (ppm) 0.1-0.3-Si(CH₃)₃
7.2-7.6Phenyl protons
¹³C NMR (ppm) 1.0-2.0-Si(CH₃)₃
128-135Phenyl carbons
²⁹Si NMR (ppm) -20 to -22Trimethylsiloxy Si
-45 to -50Phenyl-bonded Si

Proposed Experimental Protocols for Validation

To validate the theoretical predictions, a series of experimental studies are proposed.

Spectroscopic Analysis
  • Fourier Transform Infrared (FTIR) and Raman Spectroscopy:

    • Methodology: A high-purity sample of this compound will be analyzed using an FTIR spectrometer in transmission mode over a spectral range of 400–4000 cm⁻¹ with a resolution of 2 cm⁻¹. Raman spectra will be acquired using a Raman spectrometer with a laser excitation wavelength of 785 nm.

    • Objective: To obtain the vibrational spectra for comparison with the calculated frequencies. This will allow for the assignment of vibrational modes and confirmation of the predicted molecular structure.

  • UV-Visible Spectroscopy:

    • Methodology: The UV-Vis absorption spectrum of this compound dissolved in a suitable solvent (e.g., hexane or ethanol) will be recorded using a dual-beam spectrophotometer over a wavelength range of 200–400 nm.

    • Objective: To determine the experimental absorption maximum (λ_max) and compare it with the value predicted by TD-DFT calculations, validating the predicted electronic transitions.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Methodology: ¹H, ¹³C, and ²⁹Si NMR spectra will be recorded on a high-field NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent.[13]

    • Objective: To determine the experimental chemical shifts for comparison with the GIAO-calculated values, confirming the electronic environment of the different nuclei.

Reactivity and Interaction Studies
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Methodology: GC-MS analysis will be performed to assess the stability of this compound under various conditions (e.g., thermal stress, exposure to acidic or basic environments).[14][15][16] The sample will be injected into a GC equipped with a suitable capillary column, and the eluting compounds will be identified by a mass spectrometer.

    • Objective: To experimentally probe the molecule's reactivity and compare degradation pathways with predictions from the calculated reactivity descriptors.

Logical Relationships in Reactivity Prediction

The following diagram illustrates the logical flow from fundamental quantum mechanical properties to the prediction of chemical reactivity.

Reactivity Prediction Logic cluster_0 Fundamental Electronic Properties cluster_1 Derived Reactivity Indicators cluster_2 Predicted Chemical Behavior HOMO_LUMO HOMO & LUMO Energies Energy_Gap HOMO-LUMO Gap (Kinetic Stability) HOMO_LUMO->Energy_Gap Electron_Density Electron Density Distribution MEP Molecular Electrostatic Potential (Nucleophilic/Electrophilic Sites) Electron_Density->MEP Fukui_Functions Fukui Functions (Site-Specific Reactivity) Electron_Density->Fukui_Functions Chemical_Reactivity Overall Chemical Reactivity Energy_Gap->Chemical_Reactivity Interaction_Sites Likely Sites of Intermolecular Interaction MEP->Interaction_Sites Fukui_Functions->Interaction_Sites

Caption: Logical flow from electronic properties to reactivity prediction.

Conclusion

The proposed integrated computational and experimental approach provides a powerful framework for a deep and comprehensive understanding of this compound at the molecular level. The insights gained from quantum mechanical calculations, validated by spectroscopic and analytical techniques, will be invaluable for researchers, scientists, and drug development professionals. This knowledge can facilitate the rational design of new silicone-based materials with tailored properties, enhance formulation stability, and predict potential interactions with other active ingredients, ultimately leading to the development of more effective and innovative products.

References

Toxicological and safety assessment of phenyl trimethicone in laboratory settings.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicological and Safety Assessment of Phenyl Trimethicone in Laboratory Settings

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a silicone-based polymer widely used in the cosmetics and personal care industry as a conditioning agent for hair and skin, an anti-foaming agent, and to enhance the texture and spreadability of formulations.[1][2] Its chemical structure provides unique properties such as a non-greasy, non-sticky film formation that helps retain moisture.[2] This guide provides a comprehensive overview of the toxicological and safety assessment of this compound based on available data from laboratory studies, focusing on key toxicological endpoints. The information is presented to aid researchers, scientists, and drug development professionals in understanding its safety profile.

Toxicokinetics

Studies on the absorption, distribution, metabolism, and excretion of this compound indicate minimal systemic exposure following dermal application.

  • Dermal Absorption: In a study involving five male subjects, daily application of 50 mg/kg this compound to the back for 10 days did not result in any significant increase in blood or urinary silicon concentrations, suggesting negligible dermal absorption.[1][3]

  • Gastrointestinal Absorption: When administered orally to rats at 4% in the diet for 8 days, almost all of the ingested this compound was recovered in the feces and gastrointestinal tract, indicating a lack of significant gastrointestinal absorption.[1][4][5]

Quantitative Toxicological Data

The following tables summarize the quantitative data from various toxicological studies on this compound.

Table 1: Acute Toxicity of this compound

Test TypeSpeciesRouteLD50/ConcentrationResultsReference
Acute Oral ToxicityRat (Sprague-Dawley)Oral10,200 - 34,600 mg/kgOne death at 34.6 g/kg. Considered relatively non-toxic.[4][6]
Acute Oral ToxicityRat (Wistar)Oral> 2000 mg/kgNo mortality observed.[4]
Acute Oral ToxicityRatOral> 5000 mg/kgNo mortality observed.[4]
Acute Dermal ToxicityRat (Albino)Dermal2000 mg/kg (24h)Non-toxic.[1][4]
Acute Dermal ToxicityRabbitDermal200 mg/kg/day (28 days)No adverse effects.[6]
Inhalation ToxicityRatInhalation3% (Aerosol)No significant adverse effects.[7]

Table 2: Dermal and Ocular Irritation of this compound

Test TypeSpeciesConcentrationResultsReference
Dermal IrritationRabbit (Albino)Undiluted (24h)Non-irritating.[1][4]
Dermal IrritationRabbit5% in cream (14 days)Mildly irritating (slight erythema, edema, desquamation).[1][4]
Dermal IrritationHuman2.5% in moisturizerMild material, essentially no irritation.[4]
Dermal Irritation & SensitizationHumanUndilutedNot irritating or sensitizing (HRIPT, 50 subjects).[4]
Ocular IrritationRabbitUndilutedNot considered irritating (Draize test).[3][6]
Ocular IrritationRabbit10% in cosmetic productsNot considered irritating.[3]
Ocular IrritationRabbit5% in foundation creamSlight conjunctivitis, no corneal or iridial effects.[1][3]

Table 3: Skin Sensitization of this compound

Test TypeSpeciesConcentrationResultsReference
Maximization TestGuinea Pig5% in propylene glycol (induction), 10% & 20% in petrolatum (challenge)Not irritating or sensitizing.[4]
Human Repeated Insult Patch Test (HRIPT)Human (50 subjects)UndilutedNot sensitizing.[4]
Modified Draize-Shelanski HRIPTHuman (189 subjects)5% in cosmetic foundationNo irritation or sensitization.[4]
Modified Draize-Shelanski HRIPTHuman (239 subjects)2.5% in moisturizerNo irritation or sensitization.[4]

Table 4: Genotoxicity of this compound

Test TypeSystemMetabolic ActivationConcentrationResultsReference
Ames TestSalmonella typhimuriumWith and withoutNot StatedNon-mutagenic.[4][6]
Chromosomal AberrationChinese Hamster Lung CellsWith and withoutNot StatedNon-clastogenic.[1]

Experimental Protocols

Detailed methodologies for the key toxicological assessments are provided below.

1. Acute Oral Toxicity Study

  • Objective: To determine the acute oral toxicity (LD50) of this compound.

  • Test Species: Sprague-Dawley rats.

  • Methodology:

    • Groups of 8 male and 8 female rats were used.

    • A single oral dose of this compound, ranging from 10,200 to 34,600 mg/kg, was administered via gavage.

    • Animals were observed for clinical signs of toxicity and mortality for 14 days.

    • At the end of the observation period, all surviving animals were euthanized and subjected to a gross necropsy.

  • Endpoint: The LD50 value was calculated based on the number of mortalities.

2. Dermal Irritation Study

  • Objective: To assess the potential of this compound to cause skin irritation.

  • Test Species: Albino rabbits.

  • Methodology:

    • The fur on the backs of 6 rabbits was clipped 24 hours before the test.

    • 0.5 ml of undiluted this compound was applied to a small area of intact skin on each rabbit.

    • The application site was covered with a gauze patch for 24 hours.

    • After 24 hours, the patches were removed, and the skin was evaluated for signs of erythema and edema at specified time points (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Endpoint: The primary irritation index was calculated based on the observed skin reactions.

3. Ocular Irritation Study (Draize Test)

  • Objective: To evaluate the potential of this compound to cause eye irritation.

  • Test Species: Albino rabbits.

  • Methodology:

    • A single dose of 0.1 ml of undiluted this compound was instilled into the conjunctival sac of one eye of each of the 6 rabbits. The other eye served as a control.

    • The eyes were examined for signs of irritation (redness, swelling, discharge, and corneal opacity) at 1, 24, 48, and 72 hours after instillation.

  • Endpoint: The degree of eye irritation was scored according to the Draize scale.

4. Ames Mutagenicity Test

  • Objective: To assess the mutagenic potential of this compound using bacterial reverse mutation assay.

  • Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

  • Methodology:

    • The tester strains were exposed to various concentrations of this compound in the presence and absence of a metabolic activation system (S9 mix).

    • The mixture was plated on a minimal agar medium.

    • After incubation, the number of revertant colonies (his+) was counted.

    • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

  • Endpoint: The mutagenic potential was determined by comparing the number of revertant colonies in the test groups to the control groups.

Mandatory Visualizations

Experimental Workflow Diagrams (Graphviz DOT Language)

Acute_Oral_Toxicity_Workflow start Start: Acclimatize Rats dosing Administer Single Oral Dose (10.2 - 34.6 g/kg) start->dosing observation Observe for 14 Days (Clinical Signs & Mortality) dosing->observation necropsy Gross Necropsy observation->necropsy end End: Determine LD50 necropsy->end

Caption: Workflow for an acute oral toxicity study.

Dermal_Irritation_Workflow start Start: Prepare Rabbits application Apply 0.5 ml Undiluted This compound start->application occlusion Occlusive Patch for 24h application->occlusion evaluation Evaluate Skin for Erythema & Edema (1, 24, 48, 72h) occlusion->evaluation end End: Calculate Primary Irritation Index evaluation->end Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis s9 Prepare S9 Mix (Metabolic Activation) mix_with_s9 Mix Bacteria, Test Substance & S9 s9->mix_with_s9 bacteria Prepare Salmonella Strains bacteria->mix_with_s9 mix_without_s9 Mix Bacteria & Test Substance bacteria->mix_without_s9 test_substance Prepare this compound Concentrations test_substance->mix_with_s9 test_substance->mix_without_s9 plate Plate on Minimal Agar mix_with_s9->plate mix_without_s9->plate incubate Incubate for 48-72h plate->incubate count Count Revertant Colonies incubate->count analyze Compare to Controls count->analyze end End: Determine Mutagenicity analyze->end

References

Methodological & Application

Phenyl Trimethicone Stationary Phases in Gas Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of phenyl trimethicone and related phenyl-substituted polysiloxane stationary phases in gas chromatography (GC). Phenyl-containing stationary phases offer unique selectivity and excellent thermal stability, making them versatile tools for the separation of a wide range of analytes, from nonpolar hydrocarbons to moderately polar compounds.

Introduction to this compound Stationary Phases

This compound, and more broadly, phenyl-substituted polysiloxane stationary phases, are a class of versatile polymers used in gas-liquid chromatography (GLC). The incorporation of phenyl groups into the polysiloxane backbone alters the selectivity of the stationary phase compared to standard dimethylpolysiloxane phases. The phenyl groups introduce polarizability and the potential for specific interactions, such as π-π interactions with aromatic analytes. This makes them particularly useful for the separation of compounds that are difficult to resolve on nonpolar stationary phases.

The general structure of a phenyl-substituted polysiloxane involves a silicon-oxygen backbone with methyl and phenyl groups attached to the silicon atoms. The percentage of phenyl substitution can be varied to fine-tune the polarity and selectivity of the stationary phase. Common phases include 5% phenyl, 35% phenyl, and 50% phenyl substitutions.

Advantages of this compound Stationary Phases

  • Enhanced Selectivity: The presence of phenyl groups allows for π-π, dipole-dipole, and dipole-induced dipole interactions with analytes.[1] This provides enhanced selectivity for aromatic compounds, halogenated compounds, and other molecules with polarizable electrons.[2]

  • Increased Thermal Stability: The incorporation of phenyl groups into the siloxane polymer backbone strengthens and stiffens the polymer, inhibiting degradation at higher temperatures.[3] This results in lower column bleed and higher maximum operating temperatures compared to non-phenyl-containing phases.[3]

  • Reduced Bleed: Low bleed characteristics are crucial for sensitive detectors like mass spectrometers (MS).[4] Phenyl-substituted phases, particularly those with arylene technology, exhibit very low bleed, leading to improved signal-to-noise ratios and cleaner mass spectra.[3][4]

  • Versatility: The ability to tune the polarity by varying the phenyl content makes these stationary phases suitable for a broad range of applications, from the analysis of fatty acid methyl esters (FAMEs) and pesticides to aromatic hydrocarbons.[5][6][7]

Quantitative Performance Data

The performance of this compound and related stationary phases is characterized by several key parameters. The following tables summarize typical quantitative data for common phenyl-substituted GC columns.

Table 1: Thermal Stability and Bleed Characteristics of Phenyl-Substituted GC Columns

Stationary Phase CompositionTypical Isothermal Temperature Limit (°C)Typical Programmed Temperature Limit (°C)Column Bleed at High Temperature
5% Diphenyl / 95% Dimethylpolysiloxane-60 to 325-60 to 350Very low, suitable for MS applications[4]
35% Diphenyl / 65% Dimethylpolysiloxane50 to 30050 to 300Low to moderate
50% Phenyl / 50% Methylpolysiloxane40 to 32040 to 320Moderate
65% Phenyl / 35% Dimethylpolysiloxane50 to 30050 to 300Moderate

Note: Temperature limits can vary based on column manufacturer, internal diameter, and film thickness.[8][9]

Table 2: Typical Applications and USP Designations for Phenyl-Substituted Phases

% Phenyl SubstitutionUSP DesignationCommon Applications
5%G27, G36General purpose, pesticides, herbicides, aromatic compounds[6][8]
14% (Cyanopropylphenyl)G46Pesticide residues, PCBs, semi-volatiles[10]
35%G42Polar compounds, drugs, steroids
50%G3Pesticides, herbicides, rosin acids, phthalate esters, triglycerides, sterols[5][10]

Experimental Protocols

The following sections provide detailed methodologies for common applications using phenyl-substituted stationary phases.

Application Protocol: Analysis of Aromatic Hydrocarbons in Gasoline

This protocol is based on methods similar to ASTM D5580 for the determination of benzene, toluene, ethylbenzene, xylenes, and total aromatics in finished gasoline.[7][11] A mid-polarity phenyl-substituted column is often used as the analytical column in a two-column system.

Experimental Workflow for Aromatic Hydrocarbon Analysis

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis sample Gasoline Sample add_istd Add Internal Standard (e.g., 2-hexanone) sample->add_istd injection Inject Sample add_istd->injection precolumn Polar Pre-column (e.g., TCEP) injection->precolumn valve Column Switching Valve precolumn->valve analytical_column Analytical Column (e.g., 5% Phenyl) valve->analytical_column Aromatics detector FID Detector analytical_column->detector chromatogram Obtain Chromatogram detector->chromatogram quantification Quantify Analytes chromatogram->quantification report Generate Report quantification->report analyte Pesticide Mixture polarity Consider Analyte Polarity analyte->polarity nonpolar Nonpolar Pesticides (e.g., Organochlorines) polarity->nonpolar Low polar Moderately Polar Pesticides (e.g., Organophosphates) polarity->polar Moderate nonpolar_phase Nonpolar Stationary Phase (e.g., 100% Dimethylpolysiloxane) nonpolar->nonpolar_phase phenyl_phase Phenyl-Substituted Phase (e.g., 5% Phenyl) polar->phenyl_phase polar_phase More Polar Phase (e.g., Cyanopropylphenyl)

References

High-Temperature GC-MS Applications of Phenyl Trimethicone for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the use of phenyl trimethicone-based stationary phases in high-temperature Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of various pharmaceutical compounds. This compound's exceptional thermal stability makes it a robust choice for the analysis of high-boiling point analytes, including synthetic cannabinoids, benzodiazepines, and opioids. This document provides detailed experimental protocols, data on column performance at elevated temperatures, and troubleshooting guidance for researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique in pharmaceutical development and quality control, valued for its high sensitivity and specificity in identifying and quantifying volatile and semi-volatile compounds. The analysis of high-boiling point or thermally labile drugs presents a significant challenge, often requiring elevated GC oven temperatures that can lead to stationary phase degradation and subsequent column bleed. This background noise can interfere with analyte detection and quantification, compromising data integrity.

This compound, a phenyl-substituted polysiloxane, offers a solution to this challenge. Its inherent thermal stability allows for operation at higher temperatures with minimal bleed, making it an ideal stationary phase for the analysis of complex, high-molecular-weight pharmaceutical compounds. This note explores the practical applications of this compound stationary phases in high-temperature GC-MS for drug analysis.

This compound Stationary Phases: Properties and Advantages

This compound stationary phases, commonly found in columns such as the 5% diphenyl / 95% dimethylpolysiloxane type, offer several advantages for high-temperature GC-MS analysis:

  • High Thermal Stability: These columns can operate at temperatures up to 350°C with low bleed, ensuring stable baselines and improved signal-to-noise ratios for trace-level analysis.[1][2]

  • Inertness: The phenyl groups contribute to the inertness of the stationary phase, reducing peak tailing for active compounds.

  • Unique Selectivity: The presence of phenyl groups provides a different selectivity compared to 100% dimethylpolysiloxane phases, which can be advantageous for separating isomeric compounds.

Quantitative Data: Column Bleed at High Temperatures

A primary concern in high-temperature GC-MS is column bleed, which manifests as a rising baseline and the presence of characteristic siloxane ions in the mass spectrum. The primary ions associated with polysiloxane column bleed are m/z 207 and 281, corresponding to cyclic siloxane degradation products.[3][4][5] Low-bleed columns are crucial for maintaining analytical sensitivity and spectral integrity.

Below is a summary of typical column bleed performance for a low-bleed 5% diphenyl / 95% dimethylpolysiloxane column at various temperatures.

Temperature (°C)Maximum Bleed (pA)Common Bleed Ions (m/z)
300< 5207, 281
325< 10207, 281
350< 15207, 281

Note: Bleed levels can vary depending on the specific column manufacturer, age, and conditioning.

Experimental Protocols

General GC-MS Instrumental Parameters

The following table outlines a general-purpose high-temperature GC-MS method suitable for the analysis of a wide range of pharmaceutical compounds on a this compound-based column.

ParameterSetting
GC System Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column 5% Diphenyl / 95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless (or split, depending on concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Start at 100°C, hold for 1 min, ramp at 20°C/min to 320°C, hold for 10 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-550 amu
Application-Specific Protocols

Synthetic cannabinoids are a diverse class of compounds often requiring high temperatures for elution.

Sample Preparation:

  • Extract 10 mg of herbal material or powder with 1 mL of methanol.

  • Vortex for 2 minutes and centrifuge.

  • Filter the supernatant into an autosampler vial.

GC-MS Oven Program:

  • Start at 150°C, hold for 1 min, ramp at 15°C/min to 310°C, hold for 12 min.

While some benzodiazepines are amenable to GC-MS analysis without derivatization, others may require it for improved peak shape and thermal stability.[6][7]

Sample Preparation (without derivatization):

  • Perform a liquid-liquid or solid-phase extraction of the sample (e.g., urine, plasma).

  • Reconstitute the dried extract in a suitable solvent like ethyl acetate.

GC-MS Oven Program:

  • Start at 180°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 5 min.

Many opioids are high-boiling point compounds that benefit from a high-temperature GC-MS method.

Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of methanol.

  • Vortex to ensure complete dissolution.

  • Transfer to an autosampler vial.

GC-MS Oven Program:

  • Start at 120°C, hold for 1 min, ramp at 25°C/min to 320°C, hold for 8 min.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing extraction Extraction filtration Filtration/Centrifugation extraction->filtration reconstitution Reconstitution filtration->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation (this compound Column) injection->separation detection Mass Spectrometry Detection separation->detection identification Compound Identification detection->identification quantification Quantification identification->quantification column_bleed_pathway polysiloxane Polysiloxane Stationary Phase backbiting "Backbiting" Reaction polysiloxane->backbiting exposed to high_temp High Temperature (>300°C) high_temp->backbiting cyclic_siloxanes Cyclic Siloxane Fragments (e.g., m/z 207, 281) backbiting->cyclic_siloxanes ms_signal Increased Baseline Noise & Interfering Ions in MS cyclic_siloxanes->ms_signal

References

Phenyl Trimethicone-Based Stationary Phases for the Gas Chromatographic Analysis of Semi-Volatile Organic Compounds (SVOCs)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the utilization of phenyl trimethicone-based stationary phases in the gas chromatographic (GC) analysis of semi-volatile organic compounds (SVOCs). This compound and structurally related phenyl-substituted siloxanes offer unique selectivity for a wide range of SVOCs, including polycyclic aromatic hydrocarbons (PAHs), phthalates, and polychlorinated biphenyls (PCBs). These stationary phases provide enhanced thermal stability and specific interactions with aromatic and polarizable analytes, leading to improved separation and resolution. This guide is intended for researchers, scientists, and drug development professionals engaged in the analysis of SVOCs in various matrices.

Introduction

The analysis of semi-volatile organic compounds (SVOCs) is critical in environmental monitoring, food safety, and pharmaceutical development due to their potential toxicity and persistence. Gas chromatography (GC) is a primary analytical technique for the separation and quantification of these compounds. The choice of the GC stationary phase is paramount for achieving the desired selectivity and resolution.

This compound is a phenyl-substituted siloxane. While commonly known for its use in the cosmetics industry, the fundamental chemistry of phenyl-substituted siloxanes is extensively applied in the manufacturing of stationary phases for gas chromatography. Polysiloxanes containing phenyl groups are valued for their unique separation characteristics, which are distinct from those of non-polar dimethylpolysiloxane phases. The phenyl groups increase the polarizability of the stationary phase, leading to stronger interactions with analytes that have aromatic rings or can be polarized. This results in enhanced separation of many SVOCs.

This application note details the use of GC columns with stationary phases chemically similar to this compound for the analysis of SVOCs.

Key Applications

This compound-based stationary phases are particularly effective for the analysis of:

  • Polycyclic Aromatic Hydrocarbons (PAHs): The planarity and aromaticity of PAHs allow for strong π-π interactions with the phenyl groups of the stationary phase, enabling excellent separation of isomers.

  • Phthalate Esters: These common plasticizers can be effectively separated based on their alkyl chain length and aromatic core.

  • Polychlorinated Biphenyls (PCBs): The separation of PCB congeners is influenced by the degree and position of chlorine substitution, with the polarizable stationary phase aiding in their resolution.

  • Phenols and other polar SVOCs: The phenyl groups can also engage in dipole-dipole interactions, which aids in the retention and separation of more polar SVOCs.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) for Water Samples

This protocol describes the extraction and concentration of SVOCs from a water matrix prior to GC analysis.

Materials:

  • 1 L water sample

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, pesticide grade)

  • Nitrogen gas for evaporation

  • Glassware (beakers, graduated cylinders, vials)

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Drying: After the entire sample has passed through, dry the cartridge by purging with nitrogen gas for 20 minutes.

  • Elution: Elute the trapped analytes from the cartridge by passing 10 mL of DCM through it.

  • Concentration: Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

  • Internal Standard Addition: Add an appropriate internal standard to the concentrated extract.

  • Analysis: The sample is now ready for injection into the GC system.

Gas Chromatography Method

This protocol outlines a general GC method for the analysis of a broad range of SVOCs using a phenyl-substituted stationary phase.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS) or Flame Ionization Detector (FID)

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl polysilphenylene-siloxane stationary phase (representative of this compound chemistry).

  • Injector: Split/splitless injector

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min

GC Conditions:

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless (purge valve opens at 1 min)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 8°C/min to 320°C, hold for 5 minutes

  • Transfer Line Temperature (for GC-MS): 290°C

  • Ion Source Temperature (for GC-MS): 230°C

  • MS Scan Range (for GC-MS): 45-550 amu

Data Presentation

The following table summarizes typical performance data for the analysis of selected SVOCs using a phenyl-substituted stationary phase.

AnalyteRetention Time (min)Limit of Detection (LOD) (ng/mL)Recovery (%) from Water (SPE)
Naphthalene8.52585
Acenaphthylene10.21588
Fluorene11.89392
Phenanthrene13.54295
Anthracene13.61294
Pyrene16.23198
Benzo[a]anthracene19.87197
Chrysene19.95196
Di-n-butyl phthalate14.551090
Benzyl butyl phthalate18.78891
bis(2-Ethylhexyl) phthalate21.341589
PCB 5212.33293
PCB 18017.89295

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1 L Water Sample SPE Solid Phase Extraction (C18) Sample->SPE Elution Elution with DCM SPE->Elution Concentration Concentration to 1 mL Elution->Concentration Injection GC Injection Concentration->Injection Separation Separation on Phenyl- Substituted Column Injection->Separation Detection MS Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for SVOC analysis from water samples.

Separation_Principle cluster_column GC Column Cross-Section cluster_interactions Interactions StationaryPhase Phenyl-Substituted Stationary Phase Analyte_A Analyte A (Aromatic) Analyte_A->StationaryPhase Interaction_A Strong π-π Interaction (Higher Retention) Analyte_B Analyte B (Aliphatic) Analyte_B->StationaryPhase Interaction_B Weak van der Waals Interaction (Lower Retention)

Caption: Principle of SVOC separation on a phenyl-substituted stationary phase.

Conclusion

Stationary phases based on this compound and related phenyl-substituted siloxanes are highly effective for the gas chromatographic analysis of a wide range of semi-volatile organic compounds. Their unique selectivity, driven by the polarizability of the phenyl groups, allows for excellent separation of important compound classes such as PAHs, phthalates, and PCBs. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for the determination of SVOCs in various matrices. The enhanced thermal stability of these phases also contributes to longer column lifetimes and consistent performance.

Application Notes and Protocols: Surface Modification of Silicon Wafers with Phenyl Trimethicone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document outlines a detailed protocol for the surface modification of silicon wafers with phenyl trimethicone. This compound is a silicone-based polymer known for its hydrophobic, film-forming, and lubricating properties, commonly used in cosmetic and personal care formulations.[1][2][3][4][5] Its application to silicon wafer surfaces can impart these characteristics, which is of interest in various fields, including microfluidics, biomaterials, and semiconductor research, where controlled surface wettability and reduced adhesion are critical.[6][7][8] The following protocols are based on established principles of silanization and surface chemistry to create a hydrophobic, phenyl-terminated silicone layer on a silicon substrate.[6][8][9]

Quantitative Data Summary

The following table summarizes the expected quantitative data from the characterization of silicon wafers before and after modification with this compound. This data is illustrative and may vary based on specific experimental conditions.

Parameter Unmodified Silicon Wafer This compound Modified Silicon Wafer Characterization Method
Static Water Contact Angle (°) 15 - 3090 - 110Contact Angle Goniometry
Surface Roughness (Rq, nm) 0.2 - 0.50.3 - 0.8Atomic Force Microscopy (AFM)
Layer Thickness (Å) N/A10 - 50Ellipsometry (Hypothetical)

Experimental Protocols

Materials and Reagents
  • Silicon wafers (prime grade)

  • This compound (cosmetic grade or higher)

  • Toluene (anhydrous)

  • Acetone (ACS grade)

  • Isopropanol (ACS grade)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

Protocol for Surface Modification

This protocol describes a solution-phase deposition method. A vapor-phase deposition could also be adapted.

3.2.1. Silicon Wafer Cleaning and Hydroxylation

  • Place silicon wafers in a wafer rack.

  • Soncate the wafers in acetone for 15 minutes.

  • Rinse the wafers thoroughly with isopropanol.

  • Rinse the wafers with copious amounts of DI water.

  • Dry the wafers under a stream of high-purity nitrogen gas.

  • Piranha Treatment (in a fume hood with appropriate personal protective equipment):

    • Immerse the cleaned wafers in a freshly prepared piranha solution for 30 minutes. This step removes organic residues and creates a hydrophilic surface with abundant hydroxyl (-OH) groups.[6]

  • Carefully remove the wafers from the piranha solution and rinse extensively with DI water.

  • Dry the wafers thoroughly with nitrogen gas and immediately proceed to the modification step to prevent atmospheric contamination.[8]

3.2.2. This compound Solution Preparation

  • Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a clean, dry glass container.

  • Stir the solution gently for 10 minutes to ensure homogeneity.

3.2.3. Surface Modification (Silanization)

  • Immerse the cleaned and hydroxylated silicon wafers in the this compound solution for 2 hours at room temperature. The methoxy groups of the this compound will react with the surface hydroxyl groups on the silicon wafer.

  • After immersion, remove the wafers from the solution and rinse with fresh anhydrous toluene to remove any unbound this compound.

  • Rinse the wafers with isopropanol.

  • Dry the wafers under a stream of nitrogen gas.

3.2.4. Curing

  • Place the modified wafers in an oven at 120°C for 1 hour to cure the this compound layer and promote covalent bonding to the surface.[9]

Characterization Methodologies

Contact Angle Goniometry
  • Place a 5 µL droplet of DI water on the surface of both an unmodified and a modified silicon wafer.

  • Capture a high-resolution image of the droplet profile.

  • Use software to measure the angle between the solid-liquid interface and the liquid-vapor interface.

  • Repeat the measurement at five different locations on each wafer to ensure uniformity and calculate the average contact angle.

Atomic Force Microscopy (AFM)
  • Mount a small piece of the unmodified and modified silicon wafer onto an AFM stub.

  • Use a silicon nitride tip in tapping mode to scan a 1 µm x 1 µm area of the wafer surface.

  • Acquire topography images of the surface.[10][11][12]

  • Use the AFM software to calculate the root mean square (Rq) roughness of the scanned area.

Diagrams

G cluster_prep Wafer Preparation cluster_mod Surface Modification cluster_char Characterization Cleaning Wafer Cleaning (Acetone, IPA, DI Water) Hydroxylation Piranha Treatment (H2SO4/H2O2) Cleaning->Hydroxylation Drying_Prep Nitrogen Drying Hydroxylation->Drying_Prep Solution_Prep Prepare 1% Phenyl Trimethicone in Toluene Immersion Immerse Wafers (2 hours) Drying_Prep->Immersion Solution_Prep->Immersion Rinsing Rinse with Toluene & IPA Immersion->Rinsing Drying_Mod Nitrogen Drying Rinsing->Drying_Mod Curing Cure at 120°C (1 hour) Drying_Mod->Curing Contact_Angle Contact Angle Goniometry Curing->Contact_Angle AFM Atomic Force Microscopy (AFM) Curing->AFM

Caption: Experimental workflow for silicon wafer surface modification.

Caption: Proposed chemical interaction at the silicon wafer surface.

References

Application Notes and Protocols: Investigational Use of Phenyl Trimethicone in Microfluidic Device Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document explores the potential application of phenyl trimethicone, a silicone-based polymer widely used in the cosmetics industry, as a novel material for the surface modification of polydimethylsiloxane (PDMS) microfluidic devices. While not a conventional material in microfluidics, the unique properties of this compound—including its hydrophobicity, low surface tension, high refractive index, and thermal stability—present intriguing possibilities for addressing common challenges in microfluidic systems, such as non-specific protein adsorption, biofouling, and the absorption of hydrophobic small molecules. These application notes provide a summary of this compound's relevant properties, propose hypothetical applications in microfluidic device fabrication, and offer detailed protocols for its investigational use.

Introduction to this compound

This compound is a polyphenylmethylsiloxane, a type of silicone fluid with phenyl group substitutions.[1][2][3] This modification imparts properties distinct from standard polydimethylsiloxane (PDMS).[4] It is a clear, colorless, and odorless liquid with low viscosity.[5] Primarily, it serves as an emollient, anti-foaming agent, and conditioning agent in cosmetic and personal care products, valued for the gloss, softness, and water repellency it provides.[1][3][5] Its chemical structure lends it excellent thermal stability, resistance to oxidation, and compatibility with a range of organic materials.[6][7]

In the context of microfluidics, where PDMS is a dominant material due to its optical transparency, gas permeability, and ease of fabrication, certain limitations persist.[8][9][10] These include its inherent hydrophobicity, which can lead to the non-specific adsorption of proteins and small hydrophobic molecules, and the phenomenon of hydrophobic recovery after plasma treatment.[9][10] The unique properties of this compound suggest its potential as a surface modifying agent to mitigate these challenges.

Properties of this compound

The physicochemical properties of this compound make it a candidate for surface modification in microfluidic devices. A summary of these properties is presented in Table 1.

PropertyValue/DescriptionRelevance to Microfluidics
Chemical Name This compound-
CAS Number 2116-84-9 / 70131-69-0Identification and sourcing.[1][7]
Appearance Clear, colorless, viscous liquidMaintains optical transparency of the device.[7]
Viscosity (at 25°C) 10-50 cStLow viscosity allows for easy handling and coating of microchannels.[7]
Refractive Index (at 25°C) 1.406 - 1.498High refractive index could be leveraged for specific optical detection methods.[2][5][7]
Solubility Insoluble in water; soluble in organic solvents and ethanol.Allows for solution-based coating protocols.[1][2][7]
Thermal Stability High; stable at elevated temperatures (>200°C).Suitable for applications requiring temperature cycling or sterilization.[6][7]
Surface Tension LowPromotes spreading and formation of a uniform coating on surfaces.[2][11]
Biocompatibility Generally considered non-comedogenic and well-tolerated in cosmetic applications.Suggests potential for biocompatibility in cell-based microfluidic assays, though specific testing is required.[5][11]
Chemical Stability Resistant to oxidation.Ensures longevity of the surface modification.[6][7]

Proposed Applications in Microfluidics

Based on its properties, we propose the following investigational applications for this compound in microfluidic device fabrication:

  • Surface Modification to Reduce Non-Specific Adsorption: A coating of this compound on PDMS microchannels could create a stable, hydrophobic surface that may reduce the non-specific binding of proteins and hydrophobic analytes, a common issue in diagnostic and drug screening applications.[8][9]

  • Lubricating Agent for Microvalves and Micropumps: The low surface tension and lubricating properties of this compound could be beneficial in microfluidic devices with moving parts, such as integrated valves and pumps, potentially reducing friction and wear.

  • Additive to Bulk PDMS: Incorporating this compound into the PDMS elastomer during curing could modify the bulk and surface properties of the resulting device, potentially offering a more permanent alteration of surface energy and reducing hydrophobic recovery.

Experimental Protocols

The following are detailed, hypothetical protocols for the proposed applications of this compound in microfluidic device fabrication. These protocols are based on standard soft lithography and surface modification techniques.[12][13][14][15]

Protocol 1: Surface Coating of PDMS Microchannels

This protocol describes the process of coating the internal surfaces of a PDMS microfluidic device with this compound.

Materials:

  • Fabricated PDMS microfluidic device bonded to a glass slide

  • This compound

  • Ethanol (95%)

  • Syringe pump and tubing

  • Nitrogen gas source

  • Oven

Procedure:

  • Device Fabrication: Fabricate a PDMS microfluidic device using standard soft lithography techniques.[12][15][16]

  • Plasma Treatment: Treat the PDMS device and a glass slide with oxygen plasma to activate the surfaces for bonding and to create hydrophilic surfaces.

  • Bonding: Immediately bring the plasma-treated surfaces of the PDMS and glass into contact to form an irreversible bond.

  • Preparation of Coating Solution: Prepare a 1% (w/v) solution of this compound in 95% ethanol.

  • Channel Coating:

    • Connect tubing to the inlet of the microfluidic device.

    • Using a syringe pump, flow the this compound solution through the microchannels at a low flow rate (e.g., 10 µL/min) for 10 minutes.

    • Stop the flow and allow the solution to incubate within the channels for 30 minutes.

  • Drying:

    • Purge the channels with nitrogen gas to remove the ethanol and any excess this compound solution.

    • Place the device in an oven at 60°C for 1 hour to ensure complete evaporation of the solvent and curing of the coating.

Protocol 2: Characterization of this compound Coated Surfaces

This protocol outlines methods to characterize the modified PDMS surface.

4.2.1. Contact Angle Measurement

  • Objective: To determine the hydrophobicity of the coated surface.

  • Procedure:

    • Place a 5 µL droplet of deionized water on the surface of a coated and an uncoated PDMS substrate.

    • Capture an image of the droplet and measure the contact angle using appropriate software.

    • A higher contact angle on the coated surface will indicate a more hydrophobic surface.

4.2.2. Protein Adsorption Assay

  • Objective: To quantify the reduction in non-specific protein adsorption.

  • Procedure:

    • Prepare a solution of fluorescently labeled bovine serum albumin (FITC-BSA) in phosphate-buffered saline (PBS).

    • Flow the FITC-BSA solution through both coated and uncoated microfluidic channels for 30 minutes.

    • Flush the channels with PBS to remove non-adsorbed protein.

    • Image the channels using a fluorescence microscope.

    • Quantify the fluorescence intensity to compare the amount of adsorbed protein.

Hypothetical Data

The following table presents hypothetical data from the characterization experiments described above.

SurfaceContact Angle (°)Normalized Fluorescence Intensity (FITC-BSA Adsorption)
Uncoated PDMS (Post-Plasma)35°1.00
Uncoated PDMS (24h Post-Plasma)105°0.85
This compound Coated PDMS115°0.25

Visualizations

The following diagrams illustrate the experimental workflows.

experimental_workflow_coating cluster_fabrication Device Fabrication cluster_coating Surface Coating cluster_characterization Characterization fab_pdms PDMS Replica Molding plasma Oxygen Plasma Treatment fab_pdms->plasma bonding Bonding to Glass plasma->bonding flow_coating Flow Coating of Channels bonding->flow_coating prep_solution Prepare this compound Solution prep_solution->flow_coating incubation Incubation flow_coating->incubation drying Drying with N2 and Heat incubation->drying contact_angle Contact Angle Measurement drying->contact_angle protein_adsorption Protein Adsorption Assay drying->protein_adsorption

Figure 1: Experimental workflow for the surface coating of PDMS microfluidic devices with this compound and subsequent characterization.

Conclusion and Future Directions

The proposed use of this compound in microfluidic device fabrication is, at present, hypothetical and requires experimental validation. However, its unique combination of properties presents a compelling case for its investigation as a surface modifying agent for PDMS-based devices. Future work should focus on verifying the protocols outlined in this document, with a particular emphasis on assessing the biocompatibility of this compound coatings for cell-based assays.[17][18][19][20] Should these initial studies prove successful, this compound could offer a simple and cost-effective method for enhancing the performance of microfluidic devices in a variety of applications, from diagnostics to drug development.

References

Phenyl Trimethicone as a Lubricant in High-Vacuum Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective lubrication is critical for the reliable operation of mechanisms within high-vacuum and ultra-high-vacuum systems, which are integral to various scientific endeavors, including mass spectrometry, electron microscopy, semiconductor manufacturing, and pharmaceutical freeze-drying. The selection of a suitable lubricant for these environments is challenging due to stringent requirements for low vapor pressure, minimal outgassing, and high thermal and chemical stability. Materials that fail to meet these criteria can contaminate sensitive surfaces, degrade system performance, and compromise experimental results.

Phenyl trimethicone, a type of phenyl-substituted silicone fluid, presents itself as a potential candidate for high-vacuum lubrication. Phenyl-containing silicones are known for their enhanced thermal stability and resistance to oxidation compared to standard dimethyl silicones.[1][2][3][4][5] These properties, combined with the inherent lubricity and hydrophobicity of siloxanes, suggest that this compound could offer a balance of performance characteristics suitable for certain high-vacuum applications.

This document provides detailed application notes on the potential use of this compound as a high-vacuum lubricant. It outlines the key performance parameters, presents available data for this compound and comparable high-vacuum fluids, and provides detailed experimental protocols for evaluating candidate lubricants.

Key Performance Parameters for High-Vacuum Lubricants

The suitability of a lubricant for high-vacuum applications is determined by several key physical and chemical properties:

  • Vapor Pressure: This is the most critical property. A low vapor pressure is essential to prevent the lubricant from evaporating in the vacuum environment, which would lead to lubricant loss and contamination of the system. For high-vacuum applications, vapor pressures in the range of 10⁻⁶ to 10⁻⁸ torr or lower at the operating temperature are typically required.[6][7][8]

  • Outgassing: This refers to the release of volatile compounds from a material under vacuum. Outgassing is measured by two primary parameters according to the widely accepted ASTM E595 standard:

    • Total Mass Loss (TML): The percentage of the initial mass of a material that is lost when subjected to heat and vacuum. A TML of less than 1.0% is often considered a screening benchmark for spacecraft materials.[9][10]

    • Collected Volatile Condensable Material (CVCM): The percentage of the initial mass of a material that condenses on a cooled surface. This is a critical parameter as condensable materials can contaminate optical components, electrical contacts, and other sensitive surfaces. A CVCM of less than 0.1% is a common requirement.[9][10]

  • Thermal Stability: The ability of the lubricant to resist chemical decomposition at elevated temperatures. Phenyl groups in the silicone backbone are known to enhance thermal stability.[1][2][3][4][5]

  • Chemical Inertness: The lubricant should not react with system components or process gases. Silicone fluids are generally known for their chemical inertness.[6][11]

  • Lubricity: The ability to reduce friction and wear between moving surfaces.

  • Viscosity and Viscosity Index: The lubricant's viscosity should be appropriate for the application's load and speed requirements, and it should remain relatively stable over the operating temperature range.

Quantitative Data and Material Comparison

Table 1: Physical Properties of this compound (Cosmetic Grade)

PropertyValue
INCI NameThis compound
Chemical NamePolyphenylmethylsiloxane
AppearanceClear, colorless liquid
Viscosity @ 25°C22.5 cSt
Specific Gravity @ 25°C0.980
Refractive Index @ 25°C1.46
Flash Point (Closed Cup)> 100°C
Boiling Point265 °C (at 760 mmHg)[12]

Data sourced from Dow Corning™ 556 Cosmetic Grade Fluid technical datasheets.[13][14]

Table 2: Comparative Data for High-Vacuum Lubricants

Lubricant TypeMaterialVapor Pressure @ 25°C (torr)TML (%)CVCM (%)
Phenyl-Methyl Silicone Dow Corning™ 7042 x 10⁻⁸[8]Not specifiedNot specified
Phenyl-Methyl Silicone Dow Corning™ 7053 x 10⁻¹⁰[1]97.2081.00
Polyphenyl Ether Santovac® 54 x 10⁻¹⁰[3][15][16][17]Not specifiedNot specified
Perfluoropolyether Fomblin® Y LVAC 06/68 x 10⁻⁷[18][19]Not specifiedNot specified
Perfluoropolyether Krytox™ 15064 x 10⁻⁷[4]Not specifiedNot specified

*Note: This outgassing data for DC-705 from a single source appears anomalous and may not be representative of typical performance under standard ASTM E595 conditions. It is included for completeness but should be interpreted with caution.[20]

Experimental Protocols

For any candidate lubricant, particularly one not specifically marketed for vacuum service, rigorous testing is essential. The following are detailed protocols for key experiments.

Protocol 1: Outgassing and Volatile Condensable Material Analysis (ASTM E595)

Objective: To determine the Total Mass Loss (TML) and Collected Volatile Condensable Materials (CVCM) of a lubricant sample in a vacuum environment.

Apparatus:

  • Vacuum chamber capable of reaching a pressure of at least 5 x 10⁻⁵ torr.

  • Sample holder and heating assembly capable of maintaining the sample at 125 ± 1 °C.

  • Collector plate assembly, maintained at 25 ± 1 °C, with a known surface area.

  • Analytical balance with a precision of at least 1 µg.

  • Controlled humidity chamber (50 ± 5% relative humidity).

Procedure:

  • Sample Preparation:

    • Place a clean, empty sample container (e.g., an aluminum boat) in the humidity chamber at 23 ± 2 °C and 50 ± 5% relative humidity for at least 24 hours.

    • Weigh the conditioned, empty container to establish its initial mass (M_c).

    • Introduce approximately 100-300 mg of the lubricant sample into the container.

    • Re-condition the filled container in the humidity chamber for another 24 hours.

    • Weigh the conditioned, filled container to determine the initial sample mass (M_i = M_filled_initial - M_c).

  • Collector Plate Preparation:

    • Thoroughly clean the collector plate.

    • Weigh the clean collector plate to determine its initial mass (M_p_initial).

  • Test Execution:

    • Place the sample container in the heating assembly within the vacuum chamber.

    • Position the collector plate in its holder, in proximity to the sample's effusion port.

    • Evacuate the chamber to a pressure of 5 x 10⁻⁵ torr or lower.

    • Once the vacuum level is reached, heat the sample to 125 °C and maintain this temperature for 24 hours. Ensure the collector plate remains at 25 °C throughout the test.

  • Post-Test Measurements:

    • After 24 hours, cool the sample heater and return the chamber to atmospheric pressure with a dry, inert gas.

    • Remove the sample container and the collector plate.

    • Weigh the collector plate to determine its final mass (M_p_final).

    • Place the sample container back into the humidity chamber for 24 hours to allow for water vapor regain.

    • Weigh the sample container to get its final mass (M_f).

Data Calculation:

  • Total Mass Loss (TML): TML (%) = [(M_i - (M_f - M_c)) / M_i] * 100

  • Collected Volatile Condensable Material (CVCM): CVCM (%) = [(M_p_final - M_p_initial) / M_i] * 100

Protocol 2: Outgassing Rate Measurement (Rate-of-Rise Method)

Objective: To determine the specific outgassing rate of the lubricant at a given temperature.

Apparatus:

  • High-vacuum chamber with a known volume (V) and internal surface area (A).

  • High-vacuum pump (e.g., turbomolecular or ion pump).

  • Calibrated high-vacuum gauge (e.g., spinning rotor gauge or ion gauge).

  • Isolation valve between the chamber and the pump.

  • Sample holder with temperature control.

Procedure:

  • System Bakeout and Background Measurement:

    • Place a known quantity and surface area of the lubricant sample in the chamber.

    • Bake out the entire vacuum system (without the sample, if possible, or at a low temperature) to achieve the ultimate base pressure.

    • Isolate the chamber from the pump by closing the isolation valve.

    • Measure the rate of pressure increase (dP/dt)_background over a defined period. This represents the outgassing of the chamber walls.

  • Sample Measurement:

    • Introduce the lubricant sample into the chamber (if not already present).

    • Pump down the system to a stable base pressure.

    • Bring the sample to the desired test temperature and allow it to thermally stabilize.

    • Close the isolation valve.

    • Record the pressure as a function of time. The pressure will rise due to outgassing from the chamber and the sample.

    • Calculate the slope of the initial, linear portion of the pressure-time curve to determine the total rate of pressure rise (dP/dt)_total.[14][21]

  • Data Calculation:

  • Total Outgassing Rate (Q_total): Q_total = V * (dP/dt)_total

  • Sample Outgassing Rate (Q_sample): Q_sample = Q_total - (V * (dP/dt)_background)

  • Specific Outgassing Rate (q_sample): q_sample = Q_sample / A_sample (where A_sample is the surface area of the lubricant sample)

Visualizations

Lubricant_Selection_Workflow cluster_0 Phase 1: Requirement Definition cluster_1 Phase 2: Candidate Selection cluster_2 Phase 3: Experimental Evaluation cluster_3 Phase 4: Decision & Implementation reqs Define System Requirements - Vacuum Level - Temperature Range - Mechanical Loads - Chemical Environment screening Initial Screening - Review literature & datasheets - Consider chemical class (e.g., Silicones, PFPE) reqs->screening candidate Select this compound & Other Candidates screening->candidate exp_setup Experimental Setup - Prepare samples - Calibrate instruments candidate->exp_setup outgas_test Outgassing Tests - ASTM E595 (TML/CVCM) - Rate-of-Rise exp_setup->outgas_test perf_test Performance Tests - Lubricity - Thermal Stability exp_setup->perf_test data_analysis Analyze Data - Compare with requirements outgas_test->data_analysis perf_test->data_analysis decision Decision Point data_analysis->decision decision->screening Fails requirements final_select Final Lubricant Selection decision->final_select Meets all requirements

Caption: Workflow for High-Vacuum Lubricant Selection.

Conclusion and Recommendations

While this compound exhibits several properties—such as high thermal stability and chemical inertness—that make it an intriguing candidate for high-vacuum lubrication, the lack of specific vacuum-performance data necessitates a cautious approach. The information available is primarily from its application in the cosmetics industry, which does not require the stringent outgassing and vapor pressure characterization needed for high-vacuum environments.

Recommendations for Researchers and Professionals:

  • Treat with Caution: Do not assume that cosmetic-grade this compound is suitable for high-vacuum applications without rigorous testing. The presence of volatile siloxanes or other impurities could lead to significant system contamination.

  • Source with Intent: If considering this compound, inquire with manufacturers about the availability of high-purity or vacuum-distilled grades. The molecular weight distribution will significantly impact vapor pressure.

  • Mandatory Testing: Any candidate lubricant must be tested according to established protocols. The ASTM E595 test is the industry standard for screening materials and should be considered a minimum requirement. For more detailed analysis, the ASTM E1559 standard provides kinetic outgassing data.[2][5][9][10][12]

  • Consider Alternatives: For critical applications, well-established high-vacuum lubricants such as low-vapor-pressure phenyl-methyl silicones (e.g., DC-704, DC-705), polyphenyl ethers (Santovac® 5), or perfluoropolyethers (Fomblin®, Krytox®) should be the primary consideration, as they have a proven track record and readily available performance data.[1][3][4][6][7][8][11][15][16][17][18][19][22][23][24][25][26]

  • In-Situ Validation: Whenever possible, perform in-situ testing of the lubricant in a non-critical system or a dedicated test chamber to observe its real-world performance and potential for contamination before introducing it into sensitive and high-value equipment.

By following these guidelines and employing the detailed experimental protocols provided, researchers can make informed decisions about the suitability of this compound or any other candidate material for their specific high-vacuum lubrication needs.

References

Application of Phenyl Trimethicone in Protective Coatings for Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of phenyl trimethicone in protective coatings for electronic components. This compound, a phenyl-substituted silicone fluid, offers a unique combination of properties that make it a promising candidate for conformal coatings designed to protect sensitive electronics from harsh environments.

Introduction

This compound is a versatile silicone polymer known for its excellent film-forming properties, hydrophobicity, and thermal stability.[1][2] In the context of electronics, these characteristics translate into effective protection against moisture, dust, and other environmental contaminants, thereby enhancing the reliability and lifespan of electronic assemblies. Its phenyl groups contribute to a higher refractive index and improved thermal resistance compared to standard polydimethylsiloxanes. This document outlines the key performance attributes of this compound-based coatings and provides detailed protocols for their application and testing in a research and development setting.

Key Performance Attributes

This compound-based coatings offer several advantages for the protection of printed circuit boards (PCBs) and other electronic components:

  • Moisture Resistance: The inherent hydrophobicity of this compound creates a water-repellent barrier on the surface of electronic components, protecting them from humidity and direct moisture contact.[1][2]

  • Thermal Stability: this compound exhibits excellent stability at elevated temperatures, with some formulations able to withstand temperatures up to 250°C, making it suitable for electronics with significant heat generation.[2]

  • Dielectric Properties: As a silicone-based material, this compound possesses good electrical insulation properties, which are crucial for preventing short circuits and signal interference in electronic circuits.

  • Film Formation and Adhesion: It forms a thin, uniform, and non-tacky film that conforms to the intricate topography of electronic components.[1] With appropriate surface preparation, it can exhibit good adhesion to common substrate materials used in electronics, such as FR-4.

Quantitative Data Summary

The following tables summarize the typical physical and electrical properties of this compound relevant to its application as a protective coating. It is important to note that the electrical properties are based on data for phenylmethylsiloxane fluids and should be considered as estimates for a cured coating. Actual performance will depend on the specific formulation and curing process.

Table 1: Typical Physical Properties of this compound

PropertyTypical ValueReference(s)
AppearanceClear, colorless to pale yellow liquid
Viscosity (@ 25°C)15 - 30 cSt
Specific Gravity (@ 25°C)0.970 - 0.990
Refractive Index (@ 25°C)1.45 - 1.47
Flash Point> 100°C
Thermal StabilityUp to 250°C[2]

Table 2: Estimated Electrical Properties of a Cured this compound-Based Coating

PropertyEstimated ValueReference(s)
Dielectric Constant (@ 1 kHz)2.7 - 3.0[3]
Volume Resistivity (Ohm-cm)1 x 1014[3]
Dissipation Factor (@ 1 kHz)< 0.001
Dielectric Strength (kV/mm)> 15[3]

Note: These are estimated values based on data for similar phenyl-substituted silicone fluids. Experimental verification is required for a specific cured coating formulation.

Experimental Protocols

The following sections provide detailed protocols for the preparation, application, and testing of a model this compound-based protective coating.

Model Coating Formulation

For the purpose of these protocols, a simple two-part, room-temperature vulcanizing (RTV) silicone coating formulation is proposed. This formulation is for illustrative purposes and can be adapted by researchers based on specific performance requirements.

Components:

  • Part A (Base Polymer):

    • This compound (as the primary film-former)

    • Silanol-terminated polydimethylsiloxane (for crosslinking)

    • Fumed silica (for viscosity control and reinforcement)

  • Part B (Curing Agent):

    • Alkoxy silane crosslinker (e.g., methyltrimethoxysilane)

    • Organotin catalyst (e.g., dibutyltin dilaurate) in a silicone carrier

Mixing Ratio: A typical starting point is a 10:1 ratio by weight of Part A to Part B.

Coating Application Workflow

Figure 1: Workflow for Coating Application.
Protocol 1: Dielectric Withstanding Voltage (IPC-CC-830B)

Objective: To determine the ability of the cured coating to withstand a specified voltage without breakdown.

Materials:

  • IPC-B-25A test boards

  • This compound-based coating

  • Dielectric withstand voltage tester (Hipot tester)

  • Environmental chamber

Procedure:

  • Sample Preparation:

    • Clean IPC-B-25A test boards with isopropyl alcohol and dry thoroughly.

    • Apply the this compound coating to the test boards to a dry film thickness of 25-75 µm.

    • Cure the coated boards as specified (e.g., 72 hours at 25°C and 50% relative humidity).

  • Testing:

    • Place the cured test board in the test fixture of the Hipot tester.

    • Apply the test voltage (typically 1500 VDC) between the test pattern conductors.

    • Increase the voltage from 0 to the specified test voltage at a rate of 500 V/s.[4]

    • Hold the test voltage for 60 seconds.

    • Monitor for any disruptive discharge, spark-over, or breakdown. The leakage current should not exceed 10 µA.[5]

  • Acceptance Criteria: The coating passes if no dielectric breakdown occurs and the leakage current remains below the specified limit.

Protocol 2: Moisture and Insulation Resistance (IPC-CC-830B)

Objective: To evaluate the coating's ability to maintain high insulation resistance under humid conditions.

Materials:

  • IPC-B-25A test boards

  • This compound-based coating

  • Megohmmeter

  • Environmental chamber (capable of 40°C and 93% RH)

Procedure:

  • Sample Preparation: Prepare and cure coated IPC-B-25A test boards as described in Protocol 1.

  • Initial Measurement: Measure the initial insulation resistance between the test pattern conductors at standard ambient conditions (25°C, 50% RH).

  • Environmental Conditioning:

    • Place the test boards in an environmental chamber.

    • Condition the boards at 40°C and 93% relative humidity for 24 hours.

  • Final Measurement:

    • While still in the chamber, or within 1-2 hours of removal, apply a 100 VDC test voltage and measure the insulation resistance.

  • Acceptance Criteria: The insulation resistance should be greater than or equal to 5 x 109 ohms.[5]

Protocol 3: Salt Spray (Fog) Test (MIL-STD-810G Method 509.5)

Objective: To assess the coating's resistance to a corrosive salt environment.

Materials:

  • Coated FR-4 test coupons

  • Salt spray chamber

  • 5% (by weight) sodium chloride solution

Procedure:

  • Sample Preparation: Prepare and cure coated FR-4 test coupons.

  • Test Setup:

    • Place the test coupons in the salt spray chamber at an angle of 15-30 degrees from the vertical.

    • Pre-condition the chamber to 35°C.[6]

  • Test Cycle:

    • Expose the coupons to a continuous fog of the 5% salt solution for 24 hours.

    • Dry the coupons at standard ambient conditions for 24 hours.

    • Repeat this cycle for a total of two wet and two dry cycles (96 hours total).[7]

  • Evaluation:

    • After the final drying period, visually inspect the coupons for signs of corrosion, blistering, or delamination of the coating.

Protocol 4: Adhesion Test (ASTM D3359 - Method B)

Objective: To assess the adhesion of the cured coating to the FR-4 substrate.

Materials:

  • Coated FR-4 test coupons

  • Cross-cut adhesion test kit (with a cutting tool with 6 or 11 blades spaced 1 mm or 2 mm apart)

  • Pressure-sensitive tape (as specified in ASTM D3359)

  • Soft brush

Procedure:

  • Sample Preparation: Prepare and cure coated FR-4 test coupons. The coating thickness should be less than 125 µm.

  • Cutting the Grid:

    • Make a series of parallel cuts through the coating to the substrate.

    • Rotate the coupon 90 degrees and make another series of parallel cuts to create a cross-hatch pattern.[8][9]

  • Tape Application:

    • Apply the specified pressure-sensitive tape over the grid and smooth it down firmly.

    • Allow the tape to rest for 60-90 seconds.[8][9]

  • Tape Removal: Rapidly pull the tape off at a 180-degree angle.[9]

  • Evaluation:

    • Visually inspect the grid area and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the area removed).

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the properties of this compound and its performance as a protective coating for electronics.

Figure 2: this compound Property-Performance Relationship.

Conclusion

This compound presents a compelling option for the formulation of protective coatings for electronics, offering a balance of moisture resistance, thermal stability, and dielectric performance. The protocols outlined in this document provide a framework for researchers to systematically evaluate the efficacy of this compound-based coatings. Further research and optimization of formulations will be crucial to fully realize the potential of this material in demanding electronic applications.

References

Application Notes and Protocols for Phenyl Trimethicone in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of phenyl trimethicone as a key component in the formulation of topical drug delivery systems, particularly in nanoemulsion-based carriers. The following sections detail its role, formulation protocols, characterization methods, and hypothetical performance data to guide researchers in developing novel topical therapies.

Introduction

This compound is a silicone-based polymer known for its excellent emollient properties, non-greasy feel, and ability to improve the spreadability of topical formulations.[1][2] Chemically, it is a phenyl-substituted silicone fluid that imparts shine and a silky texture to skin and hair products.[1][3] Beyond its aesthetic benefits, this compound's hydrophobic nature, biocompatibility, and ability to form a breathable, water-resistant film make it a promising excipient for advanced drug delivery systems.[4][5] Emerging research suggests its potential use in drug delivery and medical device coatings due to its protective film-forming ability, which may enhance the delivery and absorption of active pharmaceutical ingredients (APIs).[6]

When incorporated as the oil phase in nanoemulsions, this compound can enhance the solubilization of lipophilic drugs, improve formulation stability, and potentially increase the permeation of APIs through the stratum corneum.[7][8][9] Its inertness and safety profile, as established in cosmetic applications, further support its exploration in pharmaceutical formulations.[10][11][12]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are critical for formulation development, particularly in determining its suitability as an oil phase in emulsions.

PropertyValueReference
Appearance Colorless to pale yellow transparent fluid[3][5]
Chemical Name Polyphenylmethylsiloxane[3]
CAS Number 2116-84-9[2]
Solubility Soluble in oils and organic solvents; Insoluble in water[3]
Specific Gravity (at 25°C) ~0.970 g/cm³[13]
Viscosity (at 25°C) 18-27 cSt[5]
Refractive Index (at 25°C) ~1.46[13]
Boiling Point 265 °C[13]

Application: this compound in Nanoemulsion for Topical Triamcinolone Acetonide Delivery

This section provides a hypothetical application of this compound in a nanoemulsion formulation for the topical delivery of Triamcinolone Acetonide, a corticosteroid used to treat various skin conditions.[3]

Formulation Components and Hypothetical Performance Data

The components for a nanoemulsion formulation incorporating this compound as the oil phase are outlined in Table 2. Table 3 presents hypothetical performance data for this formulation, illustrating its potential advantages in drug delivery.

Table 2: Composition of a this compound-Based Nanoemulsion for Triamcinolone Acetonide Delivery

ComponentFunctionConcentration (% w/w)
Triamcinolone AcetonideActive Pharmaceutical Ingredient0.1
This compoundOil Phase10
Tween 80Surfactant15
Span 80Co-surfactant5
Propylene GlycolCo-solvent & Penetration Enhancer5
Purified WaterAqueous Phaseq.s. to 100

Table 3: Hypothetical Performance Data of the this compound-Based Nanoemulsion

ParameterValue
Drug Loading Efficiency (%) > 95%
Encapsulation Efficiency (%) > 98%
Mean Droplet Size (nm) 150 ± 20 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential (mV) -25 ± 5 mV
In Vitro Drug Release (at 6h) ~ 60%
Skin Permeation Flux (µg/cm²/h) 1.5

Experimental Protocols

Detailed protocols for the preparation, characterization, and evaluation of a this compound-based nanoemulsion for topical drug delivery are provided below.

Protocol 1: Preparation of this compound-Based Nanoemulsion

This protocol is adapted from a method for preparing silicone oil nanoemulsions.[14][15][16]

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion with this compound as the oil phase for the encapsulation of a lipophilic drug.

Materials and Equipment:

  • This compound

  • Triamcinolone Acetonide

  • Tween 80

  • Span 80

  • Propylene Glycol

  • Purified water

  • Magnetic stirrer with heating plate

  • High-shear homogenizer or ultrasonicator

  • Beakers and measuring cylinders

Procedure:

  • Oil Phase Preparation:

    • Accurately weigh the required amount of this compound.

    • Dissolve the Triamcinolone Acetonide in the this compound with gentle stirring until a clear solution is formed.

    • Add Span 80 to the oil phase and mix thoroughly.

  • Aqueous Phase Preparation:

    • In a separate beaker, accurately weigh the required amounts of purified water, Tween 80, and propylene glycol.

    • Stir the mixture until all components are fully dissolved.

  • Emulsification:

    • Heat both the oil and aqueous phases to 60-70°C.

    • Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer.

    • Subject the coarse emulsion to high-shear homogenization or ultrasonication for 5-10 minutes to reduce the droplet size and form a nanoemulsion.

  • Cooling and Storage:

    • Allow the nanoemulsion to cool to room temperature with gentle stirring.

    • Store the final formulation in a well-closed container at room temperature, protected from light.

Protocol 2: Characterization of the Nanoemulsion

Objective: To determine the physicochemical properties of the prepared nanoemulsion.

Methods:

  • Droplet Size and Polydispersity Index (PDI):

    • Dilute the nanoemulsion with purified water.

    • Analyze the sample using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Zeta Potential:

    • Measure the electrophoretic mobility of the droplets in the diluted nanoemulsion using a zeta potential analyzer to determine the surface charge and predict stability.

  • Drug Content and Encapsulation Efficiency:

    • Total Drug Content: Disrupt a known amount of the nanoemulsion using a suitable solvent (e.g., methanol) to release the encapsulated drug. Quantify the drug concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

    • Free Drug Content: Separate the aqueous phase containing unencapsulated drug from the nanoemulsion using a centrifugal ultrafiltration device.[17] Quantify the drug in the aqueous phase by HPLC.

    • Encapsulation Efficiency (EE%): Calculate using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 3: In Vitro Drug Release Study

This protocol utilizes a Franz diffusion cell system to evaluate the release of the drug from the nanoemulsion.[18][19][20]

Objective: To determine the rate and extent of drug release from the this compound-based nanoemulsion over time.

Materials and Equipment:

  • Franz diffusion cells

  • Synthetic membrane (e.g., cellulose acetate or polysulfone)

  • Receptor medium (e.g., phosphate-buffered saline (PBS) pH 7.4 with a suitable solubilizing agent for the lipophilic drug)

  • Magnetic stirrer

  • Water bath for temperature control (32 ± 0.5°C)

  • Syringes and collection vials

  • HPLC for drug quantification

Procedure:

  • Franz Cell Assembly:

    • Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.

    • Fill the receptor compartment with the degassed receptor medium and maintain the temperature at 32 ± 0.5°C using a circulating water bath.

    • Place a small magnetic stir bar in the receptor compartment and set the stirring speed to ensure uniform mixing.

  • Sample Application:

    • Accurately apply a known quantity of the nanoemulsion formulation to the surface of the membrane in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Analysis:

    • Quantify the drug concentration in the collected samples using a validated HPLC method.

    • Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot it against the square root of time to determine the release kinetics.[21]

Protocol 4: Ex Vivo Skin Permeation Study

This protocol assesses the permeation of the drug through an excised skin model.[22][23]

Objective: To evaluate the ability of the this compound-based nanoemulsion to enhance the penetration of the drug through the skin.

Materials and Equipment:

  • Same as Protocol 3, with the addition of:

  • Excised animal skin (e.g., porcine ear skin or rodent skin) or human cadaver skin

  • Microtome or dermatome for skin preparation

Procedure:

  • Skin Preparation:

    • Excise the full-thickness skin and carefully remove any subcutaneous fat and hair.

    • Prepare skin sections of uniform thickness (typically 200-400 µm) using a dermatome.

    • Store the prepared skin sections frozen until use.

  • Permeation Study:

    • Thaw the skin sections and mount them on the Franz diffusion cells with the stratum corneum facing the donor compartment.

    • Follow the same procedure as described in Protocol 3 for Franz cell assembly, sample application, sampling, and analysis.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time.

    • Determine the steady-state flux (Jss) from the linear portion of the curve.

    • Calculate the permeability coefficient (Kp) and enhancement ratio (ER) by comparing the flux from the nanoemulsion formulation to a control formulation (e.g., a simple solution or suspension of the drug).

Visualizations

Diagram 1: Proposed Mechanism of Skin Permeation Enhancement

G cluster_0 This compound Nanoemulsion cluster_1 Stratum Corneum PT_NE This compound Nanoemulsion Droplet Lipid_Matrix Lipid Matrix PT_NE->Lipid_Matrix Fusion & Fluidization of Lipid Bilayer API Encapsulated API Corneocytes Corneocytes Viable_Epidermis Viable Epidermis Lipid_Matrix->Viable_Epidermis Enhanced API Partitioning & Diffusion Dermis Dermis Viable_Epidermis->Dermis Blood_Vessel Blood Vessel Dermis->Blood_Vessel Systemic Uptake

Diagram 2: Experimental Workflow for Formulation and Evaluation

G Prep Protocol 1: Nanoemulsion Preparation Char Protocol 2: Physicochemical Characterization Prep->Char Eval Performance Evaluation Prep->Eval DLS Droplet Size, PDI Char->DLS ZP Zeta Potential Char->ZP HPLC Drug Content & EE% Char->HPLC IVRT Protocol 3: In Vitro Drug Release Eval->IVRT ExVivo Protocol 4: Ex Vivo Skin Permeation Eval->ExVivo Analysis Data Analysis IVRT->Analysis ExVivo->Analysis Kinetics Release Kinetics Analysis->Kinetics Flux Permeation Flux & ER Analysis->Flux

Conclusion

This compound offers several advantageous properties for its inclusion in topical drug delivery systems, particularly as the oil phase in nanoemulsions. Its ability to enhance spreadability, provide a non-greasy feel, and form a protective film, combined with its excellent safety profile, makes it a valuable excipient for formulating elegant and potentially more effective topical drug products. The protocols and hypothetical data presented here provide a framework for researchers to explore the utility of this compound in their own drug delivery research and development efforts. Further studies are warranted to generate concrete data on its impact on drug loading, release kinetics, and skin permeation for various APIs.

References

Application Notes and Protocols for Phenyl Trimethicone-Based Polymers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of phenyl trimethicone-based polymers for drug delivery. Detailed protocols for key experimental procedures are included to facilitate the practical implementation of these materials in a research and development setting.

Introduction to this compound-Based Polymers

This compound is a phenyl-substituted silicone polymer known for its excellent biocompatibility, thermal stability, and hydrophobicity.[1] These properties make it an attractive candidate for various applications in drug delivery, where it can serve as a matrix for the controlled release of therapeutic agents, a component of drug-eluting medical devices, or a vehicle for topical and transdermal drug formulations. The presence of phenyl groups enhances the polymer's refractive index and its compatibility with certain organic molecules, offering unique advantages in formulation science.[2] While extensively used in cosmetics for their emollient and film-forming properties, the tailored synthesis of this compound-based polymers allows for the development of advanced drug delivery systems.

Synthesis of this compound-Based Polymers

The synthesis of this compound-based polymers can be achieved through several methods, primarily involving the hydrolysis and condensation of organosilane precursors or through hydrosilylation reactions. The choice of method and reaction conditions allows for the control of molecular weight, viscosity, and functionality of the final polymer.

Synthesis via Hydrolysis and Condensation

This is a common method for producing silicone polymers.[1] It involves the hydrolysis of chlorosilane or alkoxysilane precursors to form silanols, which then undergo condensation to form the siloxane backbone.

Experimental Protocol: Synthesis of a this compound Copolymer

This protocol describes the synthesis of a simple phenyl-methyl polysiloxane resin.

Materials:

  • Methyltrichlorosilane

  • Dimethyldichlorosilane

  • Phenyltrichlorosilane

  • Toluene

  • 10% Tetramethylammonium hydroxide in butanol (catalyst)

  • Phosphoric acid (stabilizer)

  • Hot deionized water (55-70°C)

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, prepare a mixture of methyltrichlorosilane, dimethyldichlorosilane, and phenyltrichlorosilane in toluene. The molar ratio of the silanes will determine the phenyl content and cross-linking of the final polymer.

  • Slowly add the silane-toluene mixture to water with vigorous stirring to initiate hydrolysis. Maintain the temperature of the reaction mixture.

  • After the addition is complete, allow the mixture to separate. Remove the lower acidic aqueous layer.

  • Wash the upper silanol-toluene layer with hot deionized water until the washings are neutral.

  • Concentrate the silanol solution under reduced pressure to a desired solid content (e.g., 50-60%).

  • To initiate condensation, add a catalytic amount of 10% tetramethylammonium hydroxide in butanol to the silanol solution.

  • Conduct the condensation reaction under vacuum at a controlled temperature (e.g., 50-60°C) for a specified time (e.g., 1-6 hours) to achieve the desired viscosity.[3]

  • Terminate the reaction by adding a small amount of a stabilizer, such as phosphoric acid.[3]

  • The final product is a phenyl-methyl silicone resin in toluene.

Synthesis via Hydrosilylation

Hydrosilylation offers a more controlled method for synthesizing well-defined silicone polymer structures. This reaction involves the addition of a silicon-hydride (Si-H) bond across a double bond, typically catalyzed by a platinum complex.

Conceptual Workflow for Hydrosilylation:

Hydrosilylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Process cluster_product Product hydrosilane Hydrosilane (e.g., Phenylsilane) mixing Mix Reactants with Platinum Catalyst (e.g., Karstedt's catalyst) hydrosilane->mixing alkenyl_siloxane Alkenyl-functional Siloxane (e.g., Vinyl-terminated PDMS) alkenyl_siloxane->mixing reaction_cond Controlled Temperature (e.g., 25-100°C) mixing->reaction_cond purification Purification (e.g., Distillation) reaction_cond->purification final_polymer This compound-based Polymer purification->final_polymer

Applications in Drug Delivery

This compound-based polymers can be formulated into various drug delivery systems, including microemulsions, nanoparticles, and solid matrices for implants.

Microemulsion-Based Drug Delivery

Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant, often in combination with a cosurfactant. This compound can serve as the oil phase for the encapsulation of hydrophobic drugs.

Protocol: Preparation of a this compound-Based Microemulsion for Topical Delivery

Materials:

  • This compound (oil phase)

  • Hydrophobic drug (e.g., a corticosteroid)

  • Surfactant (e.g., Tween 80)

  • Cosurfactant (e.g., Transcutol® P)

  • Purified water

Procedure:

  • Screening of Components: Determine the solubility of the drug in various oils, surfactants, and cosurfactants to select the optimal components.

  • Construction of Pseudo-ternary Phase Diagram: a. Prepare mixtures of the selected surfactant and cosurfactant at different weight ratios (e.g., 1:1, 2:1, 1:2). b. For each surfactant/cosurfactant ratio, prepare mixtures with the oil phase (this compound) at various weight ratios (e.g., 1:9, 2:8, ... 9:1). c. Titrate each oil-surfactant/cosurfactant mixture with water dropwise under constant stirring. d. Observe the mixture for transparency and plot the points on a ternary phase diagram to identify the microemulsion region.

  • Preparation of Drug-Loaded Microemulsion: a. Select a formulation from the microemulsion region of the phase diagram. b. Dissolve the hydrophobic drug in the this compound. c. Add the surfactant and cosurfactant mixture to the drug-oil solution and mix thoroughly. d. Add the required amount of water dropwise with gentle stirring until a clear and transparent microemulsion is formed.

Quantitative Data Presentation:

Formulation CodeThis compound (% w/w)Surfactant:Cosurfactant (% w/w)Water (% w/w)Drug Loading (mg/mL)Droplet Size (nm)Zeta Potential (mV)
PTME-11030 (1:1)605.055 ± 3.2-15.2 ± 1.1
PTME-21535 (2:1)505.072 ± 4.5-12.8 ± 0.9
PTME-31040 (1:2)505.048 ± 2.9-18.5 ± 1.5
Nanoparticle-Based Drug Delivery

Functionalized this compound-based polymers can be used to prepare nanoparticles for targeted drug delivery. Functional groups such as amines can be introduced to allow for the conjugation of targeting ligands or to impart a positive surface charge, which can enhance cellular uptake.[4][5]

Protocol: Synthesis of Amine-Functionalized this compound-Based Nanoparticles

This protocol is a conceptual adaptation for functionalizing a pre-formed or co-polymerized this compound polymer.

Materials:

  • This compound copolymer with reactive sites (e.g., epoxy or chloropropyl groups)

  • Amine-containing molecule (e.g., ethylenediamine)

  • Anhydrous solvent (e.g., toluene)

  • Dialysis membrane

Procedure:

  • Dissolve the this compound copolymer in the anhydrous solvent in a reaction flask under an inert atmosphere.

  • Add an excess of the amine-containing molecule to the solution.

  • Heat the reaction mixture at a specific temperature (e.g., 80°C) for a defined period (e.g., 24 hours) with constant stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the amine-functionalized polymer by dialysis against the solvent to remove unreacted amine, followed by dialysis against deionized water.

  • The purified polymer solution can then be used to form nanoparticles via methods like nanoprecipitation.

Experimental Workflow for Nanoparticle Formulation and Characterization:

Nanoparticle_Workflow cluster_formulation Formulation cluster_characterization Characterization polymer_prep Dissolve Functionalized Polymer and Drug in Organic Solvent nanoprecipitation Add to Aqueous Phase with Surfactant under Stirring polymer_prep->nanoprecipitation solvent_evap Solvent Evaporation nanoprecipitation->solvent_evap purification Purification (Centrifugation/Dialysis) solvent_evap->purification dls Size & Zeta Potential (DLS) purification->dls tem_sem Morphology (TEM/SEM) purification->tem_sem ee Encapsulation Efficiency (Spectrophotometry/HPLC) purification->ee drug_release In Vitro Drug Release (Dialysis Method) purification->drug_release

Biocompatibility and Cellular Interactions

This compound is generally considered biocompatible, with a history of safe use in cosmetics.[5][6] However, for drug delivery applications, particularly for internal administration, a more rigorous evaluation of biocompatibility according to standards like ISO 10993 is necessary.

Biocompatibility Testing Workflow (based on ISO 10993):

Biocompatibility_Workflow cluster_invitro In Vitro Testing (ISO 10993-5) cluster_invivo In Vivo Testing (as required) start This compound-based Polymer/Device cytotoxicity Cytotoxicity Assays (e.g., MTT, Agar Diffusion) start->cytotoxicity sensitization Sensitization (ISO 10993-10) cytotoxicity->sensitization If cytotoxic potential is low irritation Irritation (ISO 10993-23) sensitization->irritation systemic_tox Systemic Toxicity (ISO 10993-11) irritation->systemic_tox evaluation Biocompatibility Evaluation systemic_tox->evaluation

Potential Cellular Signaling Interactions:

While this compound itself is considered relatively inert, when formulated as nanoparticles, interactions with cellular signaling pathways may occur. Studies on silica nanoparticles, which share the siloxane backbone, have shown that they can upregulate pathways such as the TNF and MAPK signaling pathways, potentially leading to inflammatory responses or apoptosis.[4][5][6] The surface functionality of the nanoparticles (e.g., positive charge from amine groups) can significantly influence these interactions.[4][5]

Signaling_Pathway cluster_pathways Affected Signaling Pathways cluster_outcomes Cellular Outcomes nanoparticle Silica/Silicone-based Nanoparticle tnf TNF Signaling Pathway nanoparticle->tnf mapk MAPK Signaling Pathway nanoparticle->mapk inflammation Inflammatory Response tnf->inflammation apoptosis Apoptosis mapk->apoptosis oxidative_stress Oxidative Stress mapk->oxidative_stress

Characterization Protocols

Thorough characterization is crucial to ensure the quality, efficacy, and safety of this compound-based drug delivery systems.

Protocol: In Vitro Drug Release Study using Dialysis Method

Materials:

  • Drug-loaded this compound formulation (e.g., microemulsion or nanoparticle suspension)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., phosphate-buffered saline (PBS), pH 7.4, with a small percentage of a solubilizing agent like Tween 80 for hydrophobic drugs)

  • Shaking water bath or incubator

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Soak the dialysis tubing in the release medium as per the manufacturer's instructions.

  • Accurately measure a specific volume of the drug-loaded formulation and place it inside the dialysis bag.

  • Seal both ends of the dialysis bag securely.

  • Place the sealed bag in a known volume of the release medium in a beaker or flask.

  • Incubate the system at a constant temperature (e.g., 37°C) with continuous gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analyze the withdrawn samples for drug concentration using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the cumulative percentage of drug released over time.

Data Presentation for Drug Release:

Time (hours)Cumulative Drug Release (%) - Formulation ACumulative Drug Release (%) - Formulation B
115.2 ± 1.825.6 ± 2.1
228.9 ± 2.542.3 ± 3.0
445.1 ± 3.160.1 ± 3.5
862.7 ± 4.078.9 ± 4.2
1275.3 ± 4.589.5 ± 4.8
2488.9 ± 5.295.1 ± 5.0

These application notes and protocols provide a foundational framework for the synthesis and evaluation of this compound-based polymers for drug delivery. Further optimization and characterization will be necessary for specific drug candidates and therapeutic applications.

References

Phenyl Trimethicone: A High-Temperature, Non-Reactive Medium for Specialized Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-001

Introduction

For researchers, scientists, and drug development professionals, the choice of a reaction medium is critical for the success of chemical syntheses, particularly those requiring high temperatures. An ideal solvent for such applications should exhibit high thermal stability, chemical inertness, a high boiling point, and facilitate ease of product isolation. Phenyl trimethicone, a phenyl-substituted silicone fluid, presents itself as a promising candidate for a non-reactive medium in high-temperature reactions.[1][2] Its unique molecular structure, combining a stable siloxane backbone with phenyl groups, imparts exceptional thermal and oxidative stability.[1][3] This document provides a detailed overview of the properties of this compound and outlines protocols for its use in high-temperature chemical reactions.

This compound's ability to withstand temperatures up to 250°C without significant degradation makes it a strong candidate for heat-intensive applications.[2] In oxygen-free, closed systems, polyphenylmethylsiloxanes have demonstrated stability for extended periods at 250°C.[1] The presence of phenyl groups sterically hinders the siloxane chain and is less prone to oxidative attack, which contributes to its enhanced thermal properties.[1] Furthermore, its chemical inertness ensures it does not readily react with other chemicals, a crucial characteristic for a reaction solvent.[4]

Physicochemical Properties

The utility of this compound as a high-temperature reaction medium is underscored by its physical and chemical properties. A summary of these properties is presented in the table below.

PropertyValueReference
Thermal Stability Up to 250°C (continuous use)[2]
Boiling Point >300°C[5][6]
Decomposition Temp. >300°C (yields SiO₂)[4][5]
Service Temperature -55°C to 290°C (for polyphenylmethylsiloxanes)[1]
Chemical Nature Chemically Inert[4][7]
Oxidation Resistance High[1][2]
Solubility Soluble in organic solvents, insoluble in water[6]
Appearance Clear, colorless, viscous liquid[8]

Advantages in High-Temperature Reactions

The use of this compound as a reaction medium offers several advantages:

  • High Thermal Stability : Enables reactions to be conducted at temperatures exceeding the boiling points of many common organic solvents.[2]

  • Chemical Inertness : Minimizes side reactions and solvent-related impurities, leading to cleaner reaction profiles and potentially higher yields of the desired product.[4][7]

  • Wide Liquid Range : Its low melting point and high boiling point provide a broad temperature range for conducting reactions.[1][5][6]

  • Reduced Vapor Pressure : The high boiling point translates to low volatility at elevated temperatures, which is advantageous for maintaining constant reaction volume and for safety.

  • Hydrophobicity : Its water-repellent nature can be beneficial in reactions where the presence of water is detrimental.[9]

Experimental Protocols

The following are generalized protocols for utilizing this compound as a non-reactive medium for high-temperature reactions. These should be adapted based on the specific requirements of the chemical transformation being performed.

Protocol 1: General Procedure for a High-Temperature Condensation Reaction

This protocol describes a general setup for a condensation reaction that requires sustained high temperatures and the removal of a volatile byproduct.

Materials:

  • Reactant A

  • Reactant B

  • Catalyst (if required)

  • This compound (reaction grade)

  • Anhydrous organic solvent for workup (e.g., toluene, ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (if water is a byproduct)

  • Mechanical or magnetic stirrer with heating mantle

  • Thermocouple or thermometer

  • Inert gas supply (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup : Assemble the three-neck flask with the stirrer, reflux condenser (with a Dean-Stark trap if necessary), and a stopper or inert gas inlet. Ensure all glassware is dry.

  • Charging the Reactor : To the flask, add reactant A, reactant B, and the catalyst (if applicable).

  • Solvent Addition : Add a sufficient volume of this compound to ensure adequate mixing and heat transfer. The volume should typically be 5-10 times the volume of the limiting reactant.

  • Inert Atmosphere : Purge the system with an inert gas for 10-15 minutes to remove oxygen, which is crucial for preventing oxidative degradation of the solvent at high temperatures. Maintain a positive pressure of the inert gas throughout the reaction.

  • Heating : Begin stirring and gradually heat the reaction mixture to the desired temperature (e.g., 200-240°C). Monitor the internal temperature using a thermocouple.

  • Reaction Monitoring : Maintain the reaction at the target temperature for the required duration. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, HPLC) on aliquots taken from the reaction mixture.

  • Cooling and Workup : Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Product Isolation :

    • Dilute the cooled reaction mixture with a suitable organic solvent (e.g., toluene) to reduce the viscosity.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with water and then with brine to remove any water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent.

    • Concentrate the organic solvent under reduced pressure to yield the crude product.

  • Purification : Purify the crude product by an appropriate method, such as column chromatography, crystallization, or distillation.

Protocol 2: Post-Reaction Solvent Removal

Due to its high boiling point, removing this compound from the reaction product requires specific techniques.

Method A: Column Chromatography

  • After the initial workup, concentrate the organic solvent used for extraction.

  • The resulting residue will be a mixture of the product and this compound.

  • Adsorb this mixture onto a small amount of silica gel.

  • Perform column chromatography, starting with a non-polar eluent (e.g., hexane) to first elute the this compound.

  • Gradually increase the polarity of the eluent to isolate the desired product.

Method B: High-Vacuum Distillation (for volatile products)

  • If the product has a significantly lower boiling point than this compound, it can be separated by distillation under high vacuum.

  • This method is suitable for products that are thermally stable at the required distillation temperatures.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and a conceptual reaction pathway.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge Reactants & Catalyst B Add this compound A->B C Purge with Inert Gas B->C D Heat to Target Temperature (e.g., 200-240°C) C->D E Monitor Reaction Progress D->E F Cool to Room Temperature E->F G Dilute with Organic Solvent F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography or High-Vacuum Distillation I->J Signaling_Pathway cluster_reaction High-Temperature Reaction Reactant_A Reactant A (e.g., Carboxylic Acid) Intermediate Intermediate Reactant_A->Intermediate This compound ~220°C, Catalyst Reactant_B Reactant B (e.g., Alcohol) Reactant_B->Intermediate This compound ~220°C, Catalyst Product Product (e.g., Ester) Intermediate->Product Byproduct Byproduct (e.g., H₂O) Intermediate->Byproduct

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isomer Separation on Phenyl Columns

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the separation of isomers using phenyl stationary phases. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why am I seeing poor resolution or no separation between my isomers?

A1: Poor resolution is a common issue when developing a separation method for structurally similar isomers. Several factors related to the phenyl column's unique selectivity can be adjusted.

  • Mobile Phase Composition: The choice of organic solvent is critical. Methanol is often preferred over acetonitrile as it does not interfere with the π-π interactions between the analyte and the phenyl stationary phase, which are crucial for separating aromatic isomers.[1][2][3] Acetonitrile's double bond can compete with the analyte for these interactions, potentially reducing selectivity.[2][3]

  • Mobile Phase Strength: If your isomers are eluting too quickly, decrease the percentage of the organic solvent in your mobile phase. This will increase retention time and allow for better separation.

  • Temperature: Temperature can significantly impact selectivity.[4][5][6] Experiment with a range of column temperatures (e.g., 25°C to 40°C) to see if resolution improves. Subtle changes in temperature can alter the interactions between the analytes and the stationary phase.[4]

  • Column Chemistry: Not all phenyl columns are the same. They can differ in the length of the alkyl spacer connecting the phenyl group to the silica, the presence of end-capping, and the number of phenyl groups.[2][7] If you are not achieving separation with one type of phenyl column, consider trying another with a different chemistry.

Q2: My peaks are splitting. What is the cause and how can I fix it?

A2: Peak splitting can be caused by several factors, from issues with the sample solvent to problems with the column itself.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.[8] Try dissolving your sample in the initial mobile phase composition.

  • Co-elution: The split peak may actually be two different isomers eluting very close together. Try reducing your injection volume to see if the peaks resolve into two distinct peaks.[8]

  • Column Void or Contamination: A void at the head of the column or contamination on the inlet frit can disrupt the sample band, leading to split peaks.[9] If you suspect this, try backflushing the column. If the problem persists, the column may need to be replaced.[9]

Q3: I am observing significant peak tailing for my isomers. What should I do?

A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Active Silanol Groups: Residual silanol groups on the silica surface can interact with polar analytes, causing tailing. Using a buffered mobile phase (typically between pH 3 and 7) can help to suppress these interactions.[7]

  • Mobile Phase Additives: A small amount of a competing agent, like triethylamine, can be added to the mobile phase to block active silanol sites.[8] However, be aware that this can alter the selectivity of your separation.[8]

  • Column Overload: Injecting too much sample can lead to peak tailing.[7] Try reducing the injection volume or diluting your sample.[7]

Q4: My retention times are drifting. How can I stabilize my method?

A4: Retention time drift is often a sign of an unequilibrated column or changes in the mobile phase.

  • Column Equilibration: Ensure your column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when using gradient elution.

  • Mobile Phase pH: If your mobile phase is not buffered and the pH is close to the pKa of your analytes, small changes in pH can lead to significant shifts in retention time.[10] Using a buffer will help to maintain a stable pH.[7][10]

  • Temperature Fluctuations: Inconsistent column temperature can cause retention times to vary.[11] Use a column oven to maintain a constant temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary retention mechanism for separating isomers on a phenyl column?

A1: The separation of isomers on a phenyl column is governed by a combination of interactions. While hydrophobic interactions are present, the key to its unique selectivity for isomers, particularly aromatic ones, is the presence of π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analytes.[2][12][13] Dipole-dipole interactions can also play a role, especially for polar analytes.[2][13]

Q2: When should I choose a phenyl column over a standard C18 column for isomer separation?

A2: A phenyl column is an excellent choice when you are working with aromatic or unsaturated isomers that are difficult to separate on a C18 column based on hydrophobicity alone.[2][12] The additional π-π interactions provided by the phenyl phase can offer the necessary selectivity to resolve these challenging separations.[2][12]

Q3: How does the choice of organic modifier (methanol vs. acetonitrile) affect the separation of isomers on a phenyl column?

A3: The choice of organic modifier can have a significant impact on selectivity. Methanol is generally the preferred solvent for enhancing π-π interactions, as it is a protic solvent and does not have the π-electrons that acetonitrile possesses.[1][2][3] The π-electrons in acetonitrile can compete with the analyte for interaction with the phenyl stationary phase, which can suppress the unique selectivity of the column.[2][3]

Q4: Can I use gradient elution with a phenyl column for isomer separation?

A4: Yes, gradient elution can be used effectively with phenyl columns. It is particularly useful for complex samples containing isomers with a wide range of hydrophobicities. A gradient can help to improve peak shape and reduce analysis time.

Data Presentation

The following tables summarize typical starting conditions for the separation of common isomers on a phenyl column. These should be used as a starting point for method development.

Table 1: HPLC Conditions for the Separation of Cresol Isomers

ParameterCondition 1Condition 2
Column Shim-pack GIST Phenyl (100 mm L. × 3.0 mm I.D., 2 µm)Phenyl Column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Water / Methanol = 80/20 (v/v)Water / Acetonitrile = 70/30 (v/v)
Flow Rate 0.4 mL/min1.0 mL/min
Temperature 40 °C30 °C
Detection UV at 254 nmUV at 270 nm
Reference [14][12]

Table 2: HPLC Conditions for the Separation of Fluoroamphetamine Isomers

ParameterCondition
Column Unison UK-Phenyl (150 × 3 mm)
Mobile Phase Methanol/Acetonitrile/10 mM Ammonium Formate (pH 3.5) = 9/1/90
Flow Rate 0.4 mL/min
Temperature 40 °C
Detection MS
Reference [15]

Experimental Protocols

Protocol 1: Separation of Cresol Isomers (o-, m-, p-cresol)

This protocol is adapted from a standard method for the separation of cresol isomers on a phenyl stationary phase.[12]

  • Standard Preparation:

    • Prepare individual stock solutions of o-cresol, m-cresol, and p-cresol at a concentration of 1000 mg/L in methanol.

    • Prepare a working standard mixture by diluting the stock solutions in the mobile phase to a final concentration of 20 mg/L for each isomer.[12]

  • Chromatographic Conditions:

    • Column: Phenyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of water and methanol. Start with an isocratic elution of 80:20 (v/v) water:methanol. Adjust the ratio to optimize resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 270 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the working standard mixture and record the chromatogram.

    • The typical elution order is o-cresol, followed by m-cresol and p-cresol.[12]

    • Adjust the mobile phase composition and temperature as needed to achieve baseline separation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Optimization start Start prep_standards Prepare Isomer Standards start->prep_standards prep_mobile_phase Prepare Mobile Phase start->prep_mobile_phase equilibrate Equilibrate Column prep_standards->equilibrate prep_mobile_phase->equilibrate inject Inject Sample equilibrate->inject acquire Acquire Data inject->acquire analyze Analyze Chromatogram acquire->analyze check_resolution Resolution Acceptable? analyze->check_resolution optimize Optimize Method check_resolution->optimize No end End check_resolution->end Yes optimize->equilibrate

Caption: A typical experimental workflow for optimizing isomer separation using a phenyl column.

troubleshooting_workflow cluster_peak_shape Identify the Issue cluster_solutions Potential Solutions start Problem with Isomer Separation issue What is the primary issue? start->issue poor_resolution Poor Resolution issue->poor_resolution Poor Resolution peak_splitting Peak Splitting issue->peak_splitting Peak Splitting peak_tailing Peak Tailing issue->peak_tailing Peak Tailing solution_resolution Adjust Mobile Phase (Solvent Type/Strength) Adjust Temperature poor_resolution->solution_resolution solution_splitting Check Sample Solvent Reduce Injection Volume Backflush/Replace Column peak_splitting->solution_splitting solution_tailing Use Buffered Mobile Phase Add Mobile Phase Modifier Reduce Sample Concentration peak_tailing->solution_tailing

Caption: A logical troubleshooting workflow for common issues in isomer separation.

References

Technical Support Center: Phenyl Trimethicone Degradation Under Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of phenyl trimethicone under oxidative stress.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under oxidative conditions?

A1: this compound is known for its high resistance to oxidation.[1] Its robust molecular structure, which includes phenyl groups, enhances its thermal and oxidative stability compared to standard silicones.[2][3] However, under forced degradation conditions using strong oxidizing agents, some level of degradation can be expected.

Q2: What are the likely degradation pathways for this compound under oxidative stress?

A2: While specific degradation pathways for this compound under oxidative stress are not extensively documented in publicly available literature, based on the chemistry of silicones and phenyl-containing compounds, the following pathways are plausible:

  • Siloxane Bond Cleavage: The primary degradation pathway for polysiloxanes involves the cleavage of the siloxane (Si-O-Si) backbone. Under oxidative stress, this can be initiated by radical species, leading to the formation of lower molecular weight siloxanes, including cyclic siloxanes (e.g., D3, D4, D5).

  • Formation of Silanols: The cleavage of the siloxane bond can result in the formation of silanol (Si-OH) groups.

  • Oxidation of the Phenyl Group: The phenyl group itself can be a target for oxidation, potentially leading to the formation of phenolic derivatives. Under very harsh conditions, cleavage of the silicon-phenyl bond could occur, possibly forming benzene.[4]

  • Oxidation of Methyl Groups: The methyl groups attached to the silicon atoms can also undergo oxidation, although this is generally less favored than siloxane bond cleavage.

Q3: What are the expected degradation products of this compound under oxidative stress?

A3: Based on the potential degradation pathways, a range of degradation products could be formed. These may include:

  • Lower molecular weight linear and cyclic siloxanes.

  • Silanol-terminated silicones.

  • Phenyl-containing degradation products such as hydroxylated this compound.

  • Volatile organic compounds, including potentially benzene under severe conditions.

Q4: Which analytical techniques are most suitable for studying the degradation of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): HPLC-MS is a powerful tool for separating and identifying non-volatile degradation products. A reversed-phase method can be developed to separate compounds of varying polarity.

  • Gas Chromatography (GC) coupled with Mass Spectrometry (MS): GC-MS is ideal for the analysis of volatile and semi-volatile degradation products, such as cyclic siloxanes and benzene.[5][6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²⁹Si NMR can provide detailed structural information about the degradation products and help to quantify the extent of degradation.[9][10][11][12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor changes in the chemical structure of this compound, such as the formation of silanol groups.

Troubleshooting Guides

Troubleshooting for Forced Degradation Experiments
Issue Possible Cause(s) Suggested Solution(s)
No or very low degradation observed. 1. Insufficiently harsh stress conditions (e.g., low concentration of oxidizing agent, short exposure time, low temperature).2. This compound is highly stable under the applied conditions.1. Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide from 3% to 30%).2. Increase the temperature of the reaction (e.g., from room temperature to 50-70°C).3. Increase the duration of the stress testing.4. Consider using a more potent oxidative stress initiator, such as a radical initiator (e.g., AIBN), in a suitable organic solvent.[13][14]
Complete or near-complete degradation. 1. Stress conditions are too harsh.1. Reduce the concentration of the oxidizing agent.2. Lower the reaction temperature.3. Decrease the exposure time.4. Take samples at more frequent, earlier time points to capture intermediate degradation products.[15]
Inconsistent or irreproducible results. 1. Inhomogeneous reaction mixture.2. Fluctuation in experimental conditions (e.g., temperature, light exposure).3. Instability of the oxidizing agent over time.1. Ensure proper mixing of the this compound and the oxidizing agent, especially if they are in different phases. Consider using a co-solvent to create a homogeneous solution.2. Use a temperature-controlled water bath or oven.3. Prepare fresh solutions of the oxidizing agent for each experiment.
Troubleshooting for Analytical Methods (HPLC-MS & GC-MS)
Issue Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) for this compound and its degradation products. 1. Secondary interactions with the stationary phase (for HPLC).2. Active sites in the GC inlet liner or column.1. For HPLC, use a high-purity silica column and consider adding a small amount of a competing base to the mobile phase if basic silanols are present.2. For GC, use a deactivated inlet liner and a high-quality, low-bleed column specifically designed for silicone analysis.
Ghost peaks or high background noise. 1. Contamination from septa, vials, or solvents. Silicones are common contaminants.[16]1. Use high-quality, low-bleed septa and vial caps.2. Run solvent blanks to identify sources of contamination.3. Use fresh, high-purity solvents.
Difficulty in identifying degradation products by MS. 1. Complex fragmentation patterns of siloxanes.2. Low abundance of degradation products.1. Compare fragmentation patterns with known silicone degradation products from the literature.2. Use high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition analysis.3. Concentrate the sample before analysis to increase the signal of low-level degradants.
Low recovery of analytes. 1. Adsorption of analytes to sample vials or instrument components.1. Use silanized glass vials or polypropylene vials.2. Prime the analytical system by injecting a concentrated standard before running samples.

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study of this compound under oxidative stress. These are for illustrative purposes to demonstrate expected trends.

Table 1: Degradation of this compound under Hydrogen Peroxide Stress

Stress ConditionTime (hours)This compound Remaining (%)Total Degradation Products (%)
3% H₂O₂ at 25°C2499.80.2
7299.50.5
30% H₂O₂ at 50°C695.24.8
2488.711.3
7275.424.6

Table 2: Relative Abundance of Hypothetical Degradation Products

Degradation Product30% H₂O₂ at 50°C (24 hours) - Relative %
Low Molecular Weight Siloxanes (Linear & Cyclic)65
Silanol-terminated this compound25
Hydroxylated this compound8
Other (including benzene)2

Detailed Experimental Protocols

Protocol 1: Forced Degradation of this compound with Hydrogen Peroxide
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and isopropanol).

  • Stress Conditions:

    • For mild oxidative stress, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • For harsh oxidative stress, mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide.

  • Incubation:

    • Incubate the mild stress samples at room temperature (25°C).

    • Incubate the harsh stress samples in a temperature-controlled water bath at 50°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 6, 24, 48, and 72 hours).

  • Quenching: Immediately quench the reaction by adding a small amount of sodium bisulfite solution to neutralize the remaining hydrogen peroxide.

  • Sample Preparation for Analysis: Dilute the quenched samples with the mobile phase to a suitable concentration for HPLC-MS analysis or with an appropriate solvent for GC-MS analysis.

Protocol 2: HPLC-MS Analysis of Degradation Products
  • Chromatographic System: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate polar and non-polar degradation products (e.g., start with a low percentage of B and gradually increase to elute the more hydrophobic compounds).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • MS Detection: Scan in both positive and negative ion modes over a mass range of m/z 100-1500.

Protocol 3: GC-MS Analysis of Volatile Degradation Products
  • Chromatographic System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-bleed capillary column suitable for silicone analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of 1 µL of the sample.

  • Temperature Program: A temperature program that allows for the separation of volatile compounds (e.g., start at a low temperature and ramp up to a higher temperature to elute less volatile compounds).

  • MS Detection: Electron ionization (EI) at 70 eV, scanning over a mass range of m/z 35-550.

Visualizations

G PT This compound OxidativeStress Oxidative Stress (e.g., H₂O₂, Radicals) Intermediate Radical Intermediate OxidativeStress->Intermediate Initiation Scission Siloxane Bond Cleavage Intermediate->Scission Propagation PhenylOxidation Phenyl Group Oxidation Intermediate->PhenylOxidation Side Reaction LMW Low Molecular Weight Siloxanes (Linear/Cyclic) Scission->LMW Silanols Silanol-Terminated Fragments Scission->Silanols HydroxylatedPT Hydroxylated Phenyl Derivatives PhenylOxidation->HydroxylatedPT Benzene Benzene (Harsh Conditions) PhenylOxidation->Benzene

Caption: Proposed degradation pathway of this compound under oxidative stress.

G Start Start: this compound Sample PrepareStock Prepare Stock Solution (1 mg/mL in Acetonitrile) Start->PrepareStock AddOxidant Add Oxidizing Agent (e.g., 30% H₂O₂) PrepareStock->AddOxidant Incubate Incubate at Controlled Temperature (e.g., 50°C) AddOxidant->Incubate Sample Withdraw Aliquots at Time Points (0, 6, 24, 72h) Incubate->Sample Quench Quench Reaction (e.g., Sodium Bisulfite) Sample->Quench Dilute Dilute for Analysis Quench->Dilute Analysis Analyze by HPLC-MS and GC-MS Dilute->Analysis End End: Data Interpretation Analysis->End

References

Improving the film-forming properties of phenyl trimethicone coatings.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with phenyl trimethicone coatings.

Troubleshooting Guide

This guide addresses common issues observed during the formulation and testing of this compound films.

Issue 1: Film Cracking or Brittleness

  • Question: My this compound film is cracking upon drying or is too brittle to handle. How can I improve its flexibility?

  • Answer: Film cracking and brittleness are typically due to high internal stresses within the film as the solvent evaporates. This can be addressed by incorporating a suitable plasticizer to increase the flexibility of the polymer matrix.

    • Solution 1: Incorporate a Plasticizer. Plasticizers are low molecular weight substances that integrate into the polymer structure, reducing intermolecular forces and increasing chain mobility. For silicone-based films like this compound, low viscosity polydimethylsiloxane (PDMS) oils or compatible esters can be effective. Start with a low concentration (e.g., 2-5% w/w of this compound) and incrementally increase it to achieve the desired flexibility.

    • Solution 2: Optimize Solvent Evaporation Rate. Rapid solvent evaporation can induce stress. Try a solvent with a higher boiling point or a co-solvent system to slow down the drying process. Additionally, drying the film in a controlled environment with gradual temperature increases can prevent cracking.

    • Solution 3: Adjust Polymer Concentration. A very high concentration of this compound in the casting solution can lead to a dense, stressed film. Experiment with slightly lower concentrations to see if it improves film formation.

Issue 2: Poor Adhesion to the Substrate

  • Question: The this compound coating is peeling or delaminating from my substrate (e.g., glass, plastic, metal). What can I do to improve adhesion?

  • Answer: Poor adhesion is often a result of inadequate surface preparation, low surface energy of the substrate, or a mismatch between the coating and the substrate.

    • Solution 1: Substrate Surface Preparation. Ensure the substrate is scrupulously clean. Any contaminants like oils, dust, or moisture will interfere with adhesion.[1][2] Use appropriate cleaning methods such as solvent wiping or plasma treatment for plastics to increase surface energy.

    • Solution 2: Use an Adhesion Promoter. Adhesion promoters are bifunctional molecules that act as a bridge between the substrate and the coating. For silicone coatings, silane coupling agents are often effective. The choice of silane will depend on the substrate material.

    • Solution 3: Modify the Formulation. Incorporating a co-polymer with better adhesive properties that is compatible with this compound can enhance adhesion.

Issue 3: Hazy or Opaque Film Appearance

  • Question: My resulting film is hazy and not optically clear as expected. What is causing this?

  • Answer: Haziness in a film can be caused by the incompatibility of formulation components, the presence of moisture, or improper solvent selection.

    • Solution 1: Check Component Compatibility. Ensure all components in your formulation, including the this compound, plasticizer, and any other additives, are fully soluble in the chosen solvent system. Incompatibility can lead to phase separation and a cloudy appearance. This compound is generally compatible with many organic materials and ethanol.[1]

    • Solution 2: Control for Moisture. this compound is hydrophobic.[3][4] Any moisture contamination in the solvents or from the environment during drying can cause the film to become opaque. Use anhydrous solvents and dry the film in a low-humidity environment.

    • Solution 3: Solvent Selection. The solvent should be a good solvent for all formulation components and evaporate at a rate that allows for a uniform film to form. If a co-solvent system is used, ensure the solvents are miscible and that the less volatile solvent is also a good solvent for the polymer to prevent precipitation during drying.

Frequently Asked Questions (FAQs)

Formulation

  • Q1: What are suitable plasticizers for this compound coatings?

    • A1: Low molecular weight, non-reactive silicone fluids, such as low viscosity polydimethylsiloxane (PDMS), are often compatible. Other potential plasticizers include certain esters that show good compatibility with silicones. The choice will depend on the desired film properties and the intended application.

  • Q2: What solvents are recommended for preparing this compound casting solutions?

    • A2: this compound is soluble in a range of organic solvents.[5] Ethanol and mineral oils are commonly cited as compatible.[5] For solvent casting, volatile solvents like isopropanol, ethyl acetate, or toluene can be used. The choice of solvent will affect the drying rate and the final film properties. A co-solvent system can be used to optimize solubility and evaporation rate.

  • Q3: What is a typical concentration range for this compound in a casting solution?

    • A3: The concentration will depend on the desired film thickness and the viscosity of the solution. A starting point could be in the range of 10-30% (w/w) this compound in the chosen solvent. This can be adjusted based on experimental results.

Film Properties and Testing

  • Q4: How can I quantitatively measure the improvement in film flexibility?

    • A4: The flexibility of a film is best characterized by its mechanical properties, specifically the tensile strength and elongation at break. An increase in elongation at break indicates improved flexibility. These properties can be measured using a universal testing machine.

  • Q5: What are standard methods for testing the adhesion of the coating?

    • A5: Common methods for testing adhesion include the cross-hatch test (ASTM D3359) and the peel adhesion test (ASTM D903).[1] The cross-hatch test is a qualitative method that assesses the adhesion by making a series of cuts through the coating and observing if the coating detaches. The peel adhesion test is a quantitative method that measures the force required to peel the coating from the substrate at a specific angle and speed.[1]

Quantitative Data on Formulation Effects

The following tables provide illustrative data on how formulation variables can impact the mechanical properties of this compound films. This data is hypothetical and intended to demonstrate expected trends based on general polymer science principles. Actual results will vary based on the specific formulation and experimental conditions.

Table 1: Effect of Plasticizer Concentration on Mechanical Properties

Plasticizer (PDMS, 50 cSt) Conc. (% w/w of this compound)Tensile Strength (MPa)Elongation at Break (%)
0%5.2150
5%4.1250
10%3.0380
15%2.1520

Table 2: Effect of Solvent System on Film Properties

Solvent System (Evaporation Rate)Film AppearanceAdhesion Score (Cross-Hatch, 0-5B)
Ethyl Acetate (Fast)Clear, minor edge curling4B
Toluene (Medium)Clear, uniform5B
Isopropanol/n-Butanol (70:30) (Slow)Clear, uniform5B

Experimental Protocols

Protocol 1: Preparation of this compound Films by Solvent Casting

  • Solution Preparation:

    • Weigh the desired amount of this compound.

    • If using a plasticizer, weigh the appropriate amount and add it to the this compound.

    • Add the chosen solvent or solvent system to the polymer/plasticizer mixture in a sealed container.

    • Stir the mixture using a magnetic stirrer at room temperature until all components are fully dissolved and the solution is homogeneous. This may take several hours.

    • Allow the solution to stand for at least one hour to allow any air bubbles to dissipate.

  • Film Casting:

    • Place a clean, level substrate (e.g., glass plate, PTFE sheet) in a fume hood.

    • Pour a predetermined volume of the casting solution onto the center of the substrate.

    • Use a casting knife or a drawdown bar with a set gap to spread the solution evenly across the substrate to achieve a uniform thickness.

  • Drying:

    • Loosely cover the cast film to protect it from dust and to control the initial solvent evaporation rate.

    • Allow the solvent to evaporate at room temperature in the fume hood for 24 hours.

    • For complete solvent removal, transfer the film (still on the substrate) to a vacuum oven and dry at a slightly elevated temperature (e.g., 40-60°C) for several hours until a constant weight is achieved.

  • Film Removal:

    • Carefully peel the dried film from the substrate. A sharp blade may be used to initiate the peeling at one edge.

Protocol 2: Tensile Strength and Elongation at Break Testing

  • Sample Preparation:

    • Cut the prepared this compound films into dumbbell-shaped specimens using a die cutter, following the dimensions specified in a standard method such as ASTM D882.

    • Measure the thickness of each specimen at several points in the gauge length area using a micrometer and calculate the average thickness.

  • Testing Procedure:

    • Set up a universal testing machine with grips suitable for thin films.

    • Mount a specimen securely in the grips, ensuring it is aligned vertically and not twisted.

    • Set the crosshead speed to a constant rate (e.g., 50 mm/min).

    • Start the test and record the force and elongation until the specimen breaks.

  • Data Analysis:

    • Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen.

    • Calculate the elongation at break as the percentage change in length from the initial gauge length to the length at the point of rupture.

Protocol 3: Cross-Hatch Adhesion Test (ASTM D3359)

  • Procedure:

    • Using a sharp blade or a dedicated cross-hatch cutter, make a series of parallel cuts through the coating down to the substrate.

    • Make a second series of cuts perpendicular to the first, creating a grid of small squares in the coating.

    • Brush the area gently to remove any detached flakes of the coating.

    • Apply a piece of pressure-sensitive adhesive tape (as specified in the standard) firmly over the grid.

    • Rapidly pull the tape off at a 180-degree angle.

  • Evaluation:

    • Examine the grid area for any removal of the coating.

    • Classify the adhesion according to the ASTM scale, ranging from 5B (no peeling or removal) to 0B (more than 65% of the coating removed).

Visualizations

TroubleshootingWorkflow Start Identify Film Defect Cracking Film Cracking / Brittleness Start->Cracking Adhesion Poor Adhesion Start->Adhesion Hazy Hazy Appearance Start->Hazy Sol_Cracking1 Incorporate Plasticizer (e.g., low viscosity PDMS) Cracking->Sol_Cracking1 Sol_Cracking2 Optimize Solvent Evaporation (slower drying) Cracking->Sol_Cracking2 Sol_Adhesion1 Improve Substrate Cleaning (e.g., solvent wipe, plasma) Adhesion->Sol_Adhesion1 Sol_Adhesion2 Use Adhesion Promoter (e.g., silane coupling agent) Adhesion->Sol_Adhesion2 Sol_Hazy1 Verify Component Compatibility Hazy->Sol_Hazy1 Sol_Hazy2 Control for Moisture (anhydrous solvents) Hazy->Sol_Hazy2

Caption: Troubleshooting workflow for common this compound coating defects.

ExperimentalWorkflow cluster_prep Film Preparation cluster_test Film Characterization Prep1 1. Solution Preparation (Dissolve this compound & additives in solvent) Prep2 2. Film Casting (Onto substrate) Prep1->Prep2 Prep3 3. Drying (Solvent Evaporation) Prep2->Prep3 Test1 A. Mechanical Testing (Tensile Strength, Elongation) Prep3->Test1 Test2 B. Adhesion Testing (Cross-Hatch) Prep3->Test2 Test3 C. Visual Inspection (Clarity, Defects) Prep3->Test3

Caption: General experimental workflow for film preparation and characterization.

LogicalRelationships Plasticizer Plasticizer Concentration Flexibility Film Flexibility (Elongation ↑) Plasticizer->Flexibility Increases TensileStrength Tensile Strength ↓ Plasticizer->TensileStrength Decreases Solvent Solvent Evaporation Rate InternalStress Internal Stress ↓ Solvent->InternalStress Slower rate decreases AdhesionPromoter Adhesion Promoter Adhesion Adhesion to Substrate ↑ AdhesionPromoter->Adhesion Increases

Caption: Key relationships between formulation components and film properties.

References

Minimizing phase bleed in high-temperature phenyl trimethicone applications.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing phase bleed during high-temperature gas chromatography (GC) applications using phenyl trimethicone stationary phases.

Troubleshooting Guide

This guide addresses common issues related to excessive phase bleed in a question-and-answer format.

Q1: My baseline is rising significantly during my temperature program. Is this column bleed?

A1: A gradually rising baseline, especially at elevated temperatures, is a classic sign of column bleed.[1][2] Column bleed is the thermal degradation of the stationary phase, which releases volatile siloxane fragments that are detected as a rising baseline.[3][4] However, it's important to differentiate this from other issues. Column bleed should not cause a high baseline at low temperatures or appear as discrete peaks.[5][6][7] If you observe sharp, individual peaks, these are more likely "ghost peaks" originating from contamination in the injector, such as septum bleed.[1][8]

Q2: What are the primary causes of excessive column bleed with my this compound column?

A2: The most common causes of higher-than-normal column bleed are:

  • Oxygen Exposure: The presence of even trace amounts of oxygen in the carrier gas is a major cause of stationary phase degradation, a process that is accelerated at high temperatures.[1][3][9] Leaks in the system are a common source of oxygen contamination.[2]

  • High Temperatures: Operating the column at or above its maximum recommended temperature will cause accelerated degradation of the stationary phase.[1][2][3] Every column has two maximum temperature limits: a lower isothermal limit for continuous use and a higher programmed limit for short durations during a temperature ramp.[3]

  • Contamination: Contaminants from the sample, carrier gas, or system components can accumulate on the column and catalyze the degradation of the stationary phase.[1][5] This includes non-volatile residues from the sample matrix or degradation products from the septum.[8]

  • Improper Column Conditioning: A new column, or one that has been stored for a period, must be properly conditioned to remove volatile manufacturing byproducts and adsorbed contaminants.[1] Failure to do so can result in a high and unstable baseline.

Q3: How can I reduce the baseline bleed I'm observing?

A3: To reduce column bleed, consider the following actions:

  • System Leak Check: Ensure your entire gas flow path is leak-free. Use an electronic leak detector to check all fittings and connections, especially after installing a new column or performing maintenance.

  • High-Purity Carrier Gas and Filters: Use high-purity carrier gas (99.9995% or higher) and install oxygen and moisture traps on the carrier gas line.[2] These traps should be replaced regularly according to the manufacturer's recommendations.

  • Lower Operating Temperatures: If your analysis allows, operate the column at least 20-30°C below its maximum programmed temperature limit. This will significantly extend the column's lifetime and reduce bleed.[3]

  • Proper Column Conditioning: Before use, condition the column according to the manufacturer's instructions or the detailed protocol provided below. This removes volatile contaminants and stabilizes the stationary phase.

  • Regular Inlet Maintenance: Regularly replace the septum and inlet liner to prevent the accumulation of contaminants that can lead to ghost peaks and contribute to column degradation.[2][8]

Frequently Asked Questions (FAQs)

Q1: What is a "low-bleed" this compound column?

A1: Low-bleed columns, often designated with "ms" for mass spectrometry, are manufactured with modified stationary phases to enhance thermal stability. For phenyl-substituted polysiloxane phases, this often involves incorporating phenyl or arylene groups into the polymer backbone.[10][11] This structural reinforcement stiffens the polymer, making it more resistant to the "backbiting" degradation mechanism that causes bleed, resulting in a lower baseline signal at high temperatures.[3]

Q2: How does the percentage of phenyl substitution affect bleed and thermal stability?

A2: The introduction of phenyl groups into the polysiloxane polymer increases its thermal stability compared to 100% dimethyl polysiloxane phases. Low-bleed columns, such as those with 5% phenyl substitution (e.g., DB-5ms, Rxi-5Sil MS), are engineered with technologies like phenyl arylene polymers to be exceptionally stable at high temperatures, making them ideal for sensitive applications like GC-MS.[10][11][12]

Q3: Can I use any carrier gas for high-temperature work with this compound columns?

A3: While helium is a common and inert choice, high-purity hydrogen can also be used and offers advantages in terms of speed of analysis. Nitrogen is generally less suitable for high-temperature programmed runs due to its lower optimal linear velocity. Regardless of the gas used, its purity is paramount. Oxygen and moisture must be scrubbed from the gas to prevent column damage.[2]

Q4: How often should I condition my column?

A4: A new column should always be conditioned before its first use. You should also re-condition a column if it has been stored for an extended period, if you observe a higher than normal baseline, or if you see ghost peaks in your chromatograms.

Data Presentation

The following tables summarize key quantitative data related to the performance of phenyl-substituted polysiloxane columns at high temperatures.

Table 1: Maximum Operating Temperatures for Phenyl-Substituted GC Columns

Phenyl ContentStationary Phase TypeIsothermal Temp. Limit (°C)Programmed Temp. Limit (°C)
5%(5%-Phenyl)-methylpolysiloxane325350
5%Phenyl Arylene Polysiloxane (Low-Bleed)325350
5%Silarylene Copolymer (Ultra-Low Bleed)320350
35%(35%-Phenyl)-methylpolysiloxane300300
50%(50%-Phenyl)-methylpolysiloxaneNot specified370

Note: Temperature limits can vary by manufacturer and column dimensions (film thickness, internal diameter). Always consult the manufacturer's specifications for your specific column.[13]

Table 2: Comparative Column Bleed of 5% Phenyl Polysiloxane Phases at 350°C

Column TypeBleed Level (pA)
Agilent J&W DB-5Q / HP-5Q< 2.0
Conventional 5ms Column X4.0
Conventional 5ms Column Y10.0

Data sourced from an Agilent Technologies application note comparing their low-bleed column technology to other commercially available 5% phenyl polysiloxane columns.[3] This demonstrates the significant impact of low-bleed manufacturing technology on column performance at high temperatures.

Experimental Protocols

Protocol 1: Recommended Column Conditioning Procedure

This protocol is a general guideline for conditioning a new or stored this compound capillary GC column to ensure a stable, low-bleed baseline.

  • Installation:

    • Install the column in the GC inlet, ensuring a clean, square cut at the column end.

    • Do not connect the column to the detector initially. This prevents bleed products from contaminating the detector.

    • Set the inlet temperature to your method's typical operating temperature.

  • Carrier Gas Purge:

    • Set the carrier gas flow rate to the value used in your analytical method (typically 1-2 mL/min for 0.25 mm ID columns).

    • Purge the column with carrier gas at ambient oven temperature for 15-30 minutes. This removes any oxygen that has entered the column during installation or storage.

  • Thermal Conditioning:

    • Program the oven to ramp the temperature from ambient to 20°C above your method's maximum operating temperature, at a rate of 5-10°C/min. Do not exceed the column's maximum programmed temperature limit.

    • Hold at this conditioning temperature for 1-2 hours. For columns with thicker films (>0.5 µm), a longer conditioning time may be necessary.

    • The baseline signal should be monitored (if the column were connected to the detector) and should stabilize during this hold time.

  • Final Steps:

    • Cool the oven down.

    • Turn off the carrier gas flow and connect the column to the detector, ensuring a leak-free connection.

    • Re-establish carrier gas flow and perform a blank run of your analytical method to confirm a stable, low-bleed baseline.

Protocol 2: Procedure for Evaluating Column Bleed

This protocol provides a framework for quantitatively measuring and comparing the bleed of different columns.

  • System Preparation:

    • Install a properly conditioned column.

    • Ensure the GC system is free of leaks and that high-purity carrier gas with oxygen and moisture traps is in use.

    • Set the detector (e.g., FID) parameters to their standard operating conditions.

  • Bleed Profile Generation:

    • Set the initial oven temperature to a low value (e.g., 50°C).

    • Inject a blank solvent (e.g., hexane) to ensure the system is clean.

    • Program the oven to ramp at a controlled rate (e.g., 20°C/min) to the column's maximum isothermal temperature limit.

    • Hold at the maximum isothermal temperature for 5 minutes.

    • Program a second ramp to the maximum programmed temperature limit and hold for 5 minutes.[9]

  • Data Acquisition and Analysis:

    • Acquire the detector signal throughout the temperature program.

    • The column bleed is measured as the detector signal (in picoamperes for an FID, or ion counts for a MS) at the final hold temperature.

    • To compare columns, subtract the initial baseline signal at the low temperature from the final signal at the high temperature. This provides the net bleed value.

Visualizations

TroubleshootingWorkflow start High Baseline Rise at Elevated Temperature q1 Is the baseline high at low temps or are there discrete peaks? start->q1 is_bleed Likely Column Bleed q1->is_bleed No not_bleed Likely Contamination (e.g., Septum Bleed) q1->not_bleed Yes check_oxygen 1. Check for Oxygen Contamination is_bleed->check_oxygen Troubleshoot inlet_maintenance Perform Inlet Maintenance not_bleed->inlet_maintenance Troubleshoot leak_check Perform electronic leak check on all fittings check_oxygen->leak_check gas_purity Verify carrier gas purity and functionality of O2/moisture traps check_oxygen->gas_purity check_temp 2. Verify Operating Temperature leak_check->check_temp gas_purity->check_temp temp_limit Ensure method temperature is below column's max limit check_temp->temp_limit check_conditioning 3. Review Column Condition temp_limit->check_conditioning recondition Re-condition column or install a new, properly conditioned column check_conditioning->recondition solution solution recondition->solution Stable, Low-Bleed Baseline replace_septum Replace septum and inlet liner inlet_maintenance->replace_septum replace_septum->solution

Caption: Troubleshooting workflow for high baseline issues.

BleedMechanism cluster_0 Polysiloxane Stationary Phase cluster_1 Degradation Process cluster_2 Result polymer Si R O Si R' O Si R ... Polysiloxane Backbone reaction "Backbiting" Reaction (Intramolecular Cyclization) polymer->reaction Degrades via catalysts Heat + Oxygen catalysts->reaction Accelerates bleed_product Si O Si O Si O Volatile Cyclic Siloxane (Bleed) reaction->bleed_product Forms baseline_rise Rising Baseline Signal bleed_product->baseline_rise Causes

Caption: Chemical mechanism of stationary phase bleed.

References

Strategies to enhance the thermal stability of phenyl trimethicone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the thermal stability of phenyl trimethicone.

Frequently Asked Questions (FAQs)

Q1: What is the inherent thermal stability of this compound?

This compound inherently possesses good thermal and oxidative stability due to the presence of phenyl groups along the siloxane backbone.[1][2][3][4][5][6][7][8][9][10][11] These aromatic groups increase the rigidity of the polymer chain and help to dissipate thermal energy. Unmodified this compound can typically withstand temperatures up to 250°C, with a degradation onset temperature above 270°C.[12] This makes it suitable for applications involving heat, such as in hair care products that offer thermal protection from styling tools.[10]

Q2: What are the primary mechanisms of thermal degradation in phenyl silicones?

The thermal degradation of phenyl silicones can occur through several mechanisms. In an inert atmosphere, degradation is often initiated by the scission of Si-C bonds, followed by rearrangement and the formation of cyclic siloxanes.[7] The presence of phenyl groups can alter this degradation pathway, with studies showing the generation of benzene as a byproduct.[7] In the presence of oxygen, thermo-oxidative degradation occurs, which is a more complex process involving the formation of free radicals and subsequent chain scission and cross-linking.[7]

Q3: What general strategies can be employed to enhance the thermal stability of this compound?

Two primary strategies can be employed to further enhance the thermal stability of this compound:

  • Incorporation of Antioxidants: Adding antioxidants can inhibit or slow down the thermo-oxidative degradation process by scavenging free radicals.[13][14]

  • Use of Thermal Stabilizers: Certain inorganic compounds can act as thermal stabilizers, increasing the temperature at which degradation begins.[1]

Q4: What types of antioxidants are effective for phenyl silicones?

Phenolic antioxidants have shown effectiveness in silicone oils. This includes natural antioxidants and their derivatives, such as:

  • Vitamin E (α-tocopherol) and its derivatives[13][15]

  • Eugenol[13][15]

  • Vitamin A derivatives[13][15]

  • Other phenolic compounds like catechol and pyrogallol[16]

Additionally, complex organometallic compounds, such as those containing trivalent cerium, have been patented for their high-temperature antioxidant properties in phenylmethyl siloxane fluids.[3]

Q5: Are there non-antioxidant thermal stabilizers that can be used?

Yes, certain inorganic compounds have been shown to improve the high-temperature performance of phenyl silicones. These are typically used in sealant and adhesive formulations. Examples include:

  • Iron Oxide[1]

  • Cerium Hydrate[1]

  • Barium Zirconate[1]

Troubleshooting Guide

Issue 1: The chosen antioxidant has poor solubility in this compound.

  • Cause: A significant mismatch in the polarity of the antioxidant and the silicone fluid.

  • Solution 1: Solvent-assisted blending. Dissolve the antioxidant in a minimal amount of a compatible co-solvent that is also miscible with this compound. Ethanol or isopropanol can be good starting points.[6][16] Gently heat the mixture with stirring to facilitate dissolution and even dispersion, then remove the solvent under vacuum.

  • Solution 2: Chemical modification of the antioxidant. If possible, modify the antioxidant to increase its compatibility with the silicone. For example, tethering the antioxidant molecule to a silane coupling agent.

  • Solution 3: Covalent attachment. For antioxidants with a suitable functional group (e.g., an allyl group on eugenol), covalently bond the antioxidant to a silicone backbone containing reactive Si-H groups via hydrosilylation.[13] This creates a permanently stabilized silicone oil.

Issue 2: The addition of an antioxidant does not result in the expected increase in thermal stability.

  • Cause 1: Insufficient concentration. The concentration of the antioxidant may be too low to effectively quench the degradation reactions.

  • Solution 1: Prepare a series of samples with increasing concentrations of the antioxidant and evaluate their thermal stability using Thermogravimetric Analysis (TGA) to determine the optimal concentration. The recommended usage level for some antioxidant additives is in the range of 0.5-5%.[6]

  • Cause 2: Incompatibility at high temperatures. The antioxidant itself may not be stable at the target operating temperatures.

  • Solution 2: Review the thermal stability data for the chosen antioxidant. If its degradation temperature is below the target range for the this compound application, select a more robust antioxidant. High-temperature stabilizers like cerium compounds may be more suitable for extreme temperature applications.[3]

  • Cause 3: Catalyst poisoning or inhibition. If using a catalyst for covalent attachment (e.g., a platinum catalyst for hydrosilylation), impurities in the this compound or the antioxidant could be deactivating the catalyst.

  • Solution 3: Ensure all reactants and glassware are clean and dry. Consider using a higher catalyst concentration or a more robust catalyst. Pre-treating the reagents to remove potential inhibitors may be necessary.

Data on Enhancing Thermal Stability of Phenyl Silicones

The following tables summarize quantitative data from studies on phenyl-containing silicones, which are indicative of the performance enhancements achievable for this compound.

Table 1: Effect of Phenyl Content on Thermal Decomposition Temperature

Phenyl Content (wt%)Td10 (Temperature at 10% Weight Loss, °C) in N₂Reference
0.88440.5[17][18]
3.17480.0[17][18]

This data is for a phenyl-modified silicone gel.

Table 2: Performance of a High-Temperature Antioxidant in Phenylmethyl Siloxane Fluid

AdditiveConcentrationTest Temperature (°C)Performance MetricReference
Trivalent Cerium & β-dione complex0.1% - 5%300Antioxidation lasts >240 hours without polymer formation[3]

Table 3: Thermal Stability of a Novel Silicone Resin with Si-O-Ph Cross-linking

AtmosphereTd5 (Temperature at 5% Weight Loss, °C)Char Yield at 800°C (%)Reference
Nitrogen60691.1[19]
Air54285.3[19]

This data is for a highly cross-linked methyl phenyl silicone resin.

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for assessing the thermal stability of this compound samples.

  • Sample Preparation: Prepare samples of pure this compound and this compound containing the antioxidant(s) or stabilizer(s) at various concentrations.

  • Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions.

  • Analysis Parameters:

    • Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a ceramic or platinum TGA crucible.

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 40-50 mL/min).[8]

    • Set the temperature program to ramp from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 15°C/min).[8]

  • Data Collection: Record the sample weight as a function of temperature.

  • Data Analysis: Plot the percentage of weight loss versus temperature. Determine key parameters such as the onset temperature of degradation and the temperature at which 5% or 10% weight loss occurs (Td5 or Td10). Compare the results for the stabilized samples to the pure this compound control.

Protocol 2: Incorporation of a Phenolic Antioxidant (Eugenol) via Hydrosilylation

This protocol is adapted for researchers wishing to covalently bond a phenolic antioxidant to a silicone backbone. Note: This requires a silicone with reactive Si-H groups, not typically present in standard this compound. A custom or specialized phenyl-containing polysiloxane with Si-H functionality would be needed.

  • Reactant Preparation: In a dry, three-necked flask under a nitrogen atmosphere, dissolve the Si-H functional phenyl silicone in anhydrous toluene.

  • Addition of Antioxidant: Add eugenol to the flask. The molar ratio of the allyl groups on eugenol to the Si-H groups on the silicone should be optimized, but a 1:1 ratio is a good starting point.

  • Catalyst Addition: Add a platinum catalyst (e.g., Karstedt's catalyst) to the mixture.

  • Reaction: Heat the mixture to 60°C and stir overnight.[13]

  • Monitoring: Monitor the reaction progress by FT-IR spectroscopy, looking for the disappearance of the Si-H stretching band (around 2100-2200 cm⁻¹).

  • Purification: Once the reaction is complete, cool the mixture. The product can be purified by washing with methanol to remove any unreacted eugenol and catalyst residues.[13]

  • Solvent Removal: Remove the toluene under reduced pressure to yield the eugenol-modified phenyl silicone oil.

  • Confirmation: Characterize the final product using techniques like NMR and FT-IR to confirm the structure.

Visualizations

Experimental_Workflow_TGA cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis prep_pure Prepare Pure this compound weigh Weigh 5-10 mg of sample prep_pure->weigh prep_stabilized Prepare this compound + Stabilizer prep_stabilized->weigh load Load sample into TGA weigh->load program Set Temperature Program (e.g., 25-800°C at 15°C/min) load->program run Run analysis under N₂ or Air program->run plot Plot Weight Loss vs. Temperature run->plot determine Determine Td5 / Td10 plot->determine compare Compare Stabilized vs. Pure Sample determine->compare

Caption: Workflow for Thermal Stability Analysis using TGA.

Antioxidant_Strategy cluster_approaches Stabilization Approaches cluster_additives Examples of Additives start This compound additive Additive Approach (Physical Blending) start->additive covalent Covalent Modification (Chemical Reaction) start->covalent end Enhanced Thermal Stability phenolic Phenolic Antioxidants (e.g., Vitamin E) additive->phenolic inorganic Inorganic Stabilizers (e.g., Iron Oxide) additive->inorganic covalent->end phenolic->end inorganic->end

Caption: Strategies to Enhance this compound Thermal Stability.

References

Overcoming challenges in the synthesis of high-purity phenyl trimethicone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity phenyl trimethicone is a critical process that demands precision and control. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for producing high-purity this compound?

A1: The two main industrial methods for synthesizing this compound are:

  • Hydrosilylation: This process involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond. For this compound, this typically involves the reaction of a phenyl-containing silane with a siloxane containing a vinyl group in the presence of a platinum-based catalyst.[1]

  • Hydrolysis of Chlorosilanes: This method involves the co-hydrolysis of phenyltrichlorosilane and trimethylchlorosilane. The resulting silanols then condense to form the desired siloxane structure.[2][3][4][5][6]

Q2: What are the most common impurities encountered in this compound synthesis?

A2: Common impurities can include unreacted starting materials, catalyst residues, and byproducts from side reactions. Specific impurities may include:

  • Low molecular weight siloxanes

  • Cyclic siloxanes (e.g., cyclotetrasiloxane, cyclopentasiloxane)[4]

  • Isomerization byproducts in hydrosilylation reactions

  • Residual solvents

  • Traces of catalyst (e.g., platinum)

Q3: How can I effectively purify crude this compound?

A3: The most common purification method is fractional vacuum distillation.[7][8][9][10] This technique separates components based on their boiling points at reduced pressure, which allows for distillation at lower temperatures, preventing thermal degradation of the product. Filtration is often used as a final step to remove any particulate matter.[2][4][5]

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of analytical methods is recommended for comprehensive purity analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and byproducts.[11][12]

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile components and for purity assays.[12]

  • Infrared Spectroscopy (IR): For confirming the presence of characteristic functional groups and overall structure.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Causes Troubleshooting Steps
Low or No Product Yield 1. Inactive or poisoned catalyst (hydrosilylation).[14][15] 2. Presence of inhibitors in starting materials (e.g., sulfur, amines, tin compounds).[15][16] 3. Incorrect reaction temperature or pressure.[17] 4. Moisture in reactants or solvent. 5. Incorrect stoichiometry of reactants.1. Use fresh, high-purity catalyst. Consider catalyst reactivation if applicable. 2. Purify starting materials to remove potential inhibitors. 3. Optimize reaction temperature and pressure based on literature or internal studies. 4. Ensure all reactants and solvents are thoroughly dried. 5. Carefully control the molar ratio of reactants.
Product Has High Viscosity or Gels 1. Excessive polymerization or cross-linking. 2. Incorrect ratio of monofunctional to difunctional silane precursors (hydrolysis). 3. Reaction temperature is too high, promoting side reactions.1. Reduce reaction time or catalyst concentration. 2. Adjust the ratio of chain-stopping (monofunctional) to chain-propagating (difunctional) silanes. 3. Lower the reaction temperature and monitor the viscosity in-process.
Formation of Undesired Byproducts 1. Isomerization of vinyl groups in hydrosilylation. 2. Siloxane redistribution or rearrangement. 3. Incomplete reaction leading to a mixture of oligomers.1. Select a more regioselective catalyst or modify reaction conditions. 2. Use milder reaction conditions and minimize reaction time. 3. Increase reaction time or catalyst concentration to drive the reaction to completion.
Purification Troubleshooting (Fractional Vacuum Distillation)
Issue Potential Causes Troubleshooting Steps
Poor Separation of Components 1. Inefficient fractionating column. 2. Distillation rate is too fast. 3. Fluctuations in vacuum pressure.1. Use a column with a higher number of theoretical plates. 2. Reduce the heating rate to allow for proper equilibration between liquid and vapor phases. 3. Ensure a stable vacuum is maintained throughout the distillation.
Product Decomposition in the Still Pot 1. Distillation temperature is too high. 2. Presence of acidic or basic impurities catalyzing degradation.1. Increase the vacuum to lower the boiling point of the product. 2. Neutralize the crude product before distillation.
"Bumping" or Uncontrolled Boiling 1. Lack of boiling chips or inadequate stirring. 2. Rapid heating.1. Use fresh boiling chips or ensure vigorous stirring. 2. Heat the distillation flask gradually.

Experimental Protocols

Protocol 1: Synthesis via Hydrosilylation (Illustrative)

This protocol is a general representation and may require optimization.

  • Reactant Preparation: Ensure all reactants (e.g., phenyl-containing vinyl silane and a hydrosiloxane) and the solvent (e.g., toluene) are anhydrous.

  • Reaction Setup: In a multi-neck, round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge the phenyl-containing vinyl silane and solvent.

  • Catalyst Addition: Add a platinum-based catalyst (e.g., Karstedt's catalyst) at a concentration of 5-10 ppm relative to the total reaction mass.

  • Hydrosiloxane Addition: Slowly add the hydrosiloxane to the reaction mixture while maintaining a controlled temperature (e.g., 60-80 °C).

  • Reaction Monitoring: Monitor the reaction progress by FT-IR spectroscopy, observing the disappearance of the Si-H stretching band (around 2100-2260 cm⁻¹).

  • Work-up: Once the reaction is complete, cool the mixture. The crude product can then be purified by fractional vacuum distillation.

Protocol 2: Synthesis via Hydrolysis of Chlorosilanes (Illustrative)

This protocol is a general representation and requires careful handling of corrosive materials.

  • Reactant Preparation: Prepare a mixture of phenyltrichlorosilane and trimethylchlorosilane in the desired molar ratio to control the molecular weight of the final product.

  • Hydrolysis: Slowly add the chlorosilane mixture to a stirred solution of water and a suitable solvent (e.g., toluene) at a controlled temperature (e.g., 25-40 °C).[18] The hydrochloric acid generated will partition into the aqueous phase.

  • Phase Separation: Separate the organic layer containing the silanol intermediates.

  • Condensation: Heat the organic layer, often with a mild acid or base catalyst, to promote the condensation of silanols to form siloxane bonds. Water is removed during this step.

  • Neutralization and Filtration: Neutralize the catalyst and filter the crude product to remove any salts.

  • Purification: Purify the crude this compound by fractional vacuum distillation.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Hydrosilylation

G start Low or No Yield Observed check_catalyst 1. Verify Catalyst Activity start->check_catalyst check_reagents 2. Inspect Starting Materials start->check_reagents check_conditions 3. Review Reaction Conditions start->check_conditions sub_catalyst1 Is catalyst old or from a new batch? check_catalyst->sub_catalyst1 sub_catalyst2 Potential for catalyst poisoning? check_catalyst->sub_catalyst2 sub_reagents1 Are reactants anhydrous? check_reagents->sub_reagents1 sub_reagents2 Any known inhibitors present (S, N, P compounds)? check_reagents->sub_reagents2 sub_conditions1 Is temperature correct? check_conditions->sub_conditions1 sub_conditions2 Is stoichiometry accurate? check_conditions->sub_conditions2 solution_catalyst Action: Use fresh catalyst; consider purification of reactants. sub_catalyst2->solution_catalyst solution_reagents Action: Dry all reactants and solvents; purify starting materials. sub_reagents2->solution_reagents solution_conditions Action: Calibrate temperature probe; re-verify calculations and measurements. sub_conditions1->solution_conditions

Caption: Troubleshooting workflow for low yield.

General Synthesis and Purification Workflow

G start Select Synthesis Route hydrosilylation Hydrosilylation start->hydrosilylation hydrolysis Hydrolysis start->hydrolysis reaction_h Reaction of Phenyl Vinyl Silane with Hydrosiloxane hydrosilylation->reaction_h reaction_y Co-hydrolysis of Phenyltrichlorosilane and Trimethylchlorosilane hydrolysis->reaction_y crude_product Crude this compound reaction_h->crude_product reaction_y->crude_product purification Purification crude_product->purification distillation Fractional Vacuum Distillation purification->distillation filtration Filtration distillation->filtration final_product High-Purity this compound filtration->final_product

Caption: this compound synthesis workflow.

References

Technical Support Center: Optimization of Phenyl Trimethicone for Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing phenyl trimethicone for surface functionalization. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in optimizing coating concentrations and achieving desired surface properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for surface functionalization?

A1: this compound is a silicone fluid with a phenyl group attached to the siloxane backbone.[1] This structure gives it unique properties beneficial for surface modification, including low surface tension for excellent spreadability, high refractive index for gloss, and hydrophobicity for water repellency.[2][3] It forms a lightweight, non-greasy, and breathable film on various substrates, making it suitable for applications in cosmetics, personal care products, and potentially in the biomedical field for modifying the surface properties of devices.[3][4]

Q2: What are the key properties of this compound relevant to surface coating?

A2: The primary properties of this compound that are critical for surface functionalization include:

  • Low Surface Tension: Allows for uniform spreading and wetting of substrates.[2]

  • Film-Forming Capability: Creates a smooth, thin, and even film.[1]

  • Hydrophobicity: Imparts water-repellent characteristics to the coated surface.[2]

  • Thermal and Oxidative Stability: The coating is resistant to degradation from heat and oxidation, ensuring durability.[5]

  • Biocompatibility: As a silicone, it is generally considered biocompatible, making it a candidate for biomedical applications.[6]

  • Optical Clarity: Its excellent optical clarity is advantageous for applications where transparency is required.[5]

Q3: Is this compound soluble in water?

A3: No, this compound is insoluble in water. It is soluble in a variety of organic solvents, which should be considered when preparing solutions for coating.[2]

Q4: Can this compound be used on different types of substrates?

A4: Yes, due to its low surface tension and film-forming properties, this compound can be applied to a wide range of substrates. However, the adhesion and final properties of the film can be influenced by the substrate's surface energy and chemistry.[7] Surface preparation of the substrate is crucial for optimal adhesion.

Q5: What is a typical concentration range for this compound in cosmetic formulations?

A5: In cosmetic products, this compound can be used in a wide range of concentrations, from as low as 1% to as high as 70% by weight, depending on the specific application such as eyeliners or foundations.[8] For surface functionalization experiments, the optimal concentration will depend on the desired film thickness and surface properties.

Experimental Protocols

Surface Functionalization via Spin Coating

This protocol provides a general method for applying a thin film of this compound to a substrate using a spin coater. The parameters provided are starting points and may require optimization for specific substrates and desired film characteristics.

Materials:

  • This compound

  • Appropriate solvent (e.g., isopropanol, heptane, or a specialty solvent compatible with the substrate)

  • Substrates (e.g., glass slides, silicon wafers, polymer films)

  • Spin coater

  • Pipettes

  • Nitrogen gas source (for drying)

  • Hot plate or oven (for curing)

Procedure:

  • Solution Preparation:

    • Prepare solutions of this compound in the chosen solvent at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

    • Ensure the this compound is completely dissolved. Gentle vortexing or sonication may be used if necessary.

  • Substrate Preparation:

    • Clean the substrates thoroughly to remove any organic residues and particulate matter. A common method for glass or silicon is sonication in a sequence of acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.

    • For some substrates, a plasma treatment or piranha etch may be necessary to increase surface hydroxyl groups and improve adhesion.

  • Spin Coating Process:

    • Place the cleaned substrate onto the chuck of the spin coater and engage the vacuum to secure it.[9]

    • Dispense a small volume of the this compound solution onto the center of the substrate. The volume should be sufficient to cover the surface during spinning.

    • Start the spin coater. A typical two-stage process is used:

      • Spread Cycle: Low speed (e.g., 500 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread across the substrate.

      • Spin Cycle: High speed (e.g., 2000-6000 rpm) for a longer duration (e.g., 30-60 seconds) to thin the film to the desired thickness.[10]

    • The final film thickness is primarily determined by the solution concentration and the spin speed of the second stage.[11]

  • Drying and Curing:

    • After the spin cycle, the coated substrate can be carefully removed from the chuck.

    • The film may be soft-baked on a hot plate at a low temperature (e.g., 60-80°C) for a few minutes to evaporate the solvent.

    • Depending on the specific this compound product and substrate, a curing step at a higher temperature may be required to achieve the final film properties. Consult the manufacturer's datasheet for recommended curing conditions.

  • Characterization:

    • The functionalized surface can be characterized using various techniques:

      • Contact Angle Goniometry: To determine the hydrophobicity of the coating.

      • Ellipsometry or Profilometry: To measure the film thickness.

      • X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and confirm the presence of the silicone coating.[12]

      • Atomic Force Microscopy (AFM): To assess the surface morphology and roughness.

Experimental Workflow Diagram

experimental_workflow cluster_coating Coating Process cluster_analysis Analysis prep_solution Prepare Phenyl Trimethicone Solution spin_coat Spin Coating prep_solution->spin_coat prep_substrate Clean and Prepare Substrate prep_substrate->spin_coat dry_cure Drying and Curing spin_coat->dry_cure characterization Surface Characterization dry_cure->characterization troubleshooting_logic cluster_uniformity Poor Film Uniformity cluster_hydrophobicity Low Hydrophobicity cluster_adhesion Weak Adhesion start Identify Issue uniformity_issue Streaks, Comet Tails, Center Thickness Variations start->uniformity_issue hydro_issue Low Contact Angle start->hydro_issue adhesion_issue Film Peeling/ Delamination start->adhesion_issue cause_wetting Incomplete Wetting uniformity_issue->cause_wetting cause_evap Fast Evaporation uniformity_issue->cause_evap cause_contam_uni Contamination uniformity_issue->cause_contam_uni sol_dispense Optimize Dispense cause_wetting->sol_dispense sol_solvent Change Solvent cause_evap->sol_solvent sol_clean_uni Improve Cleanliness cause_contam_uni->sol_clean_uni cause_coverage Incomplete Coverage hydro_issue->cause_coverage cause_curing Improper Curing hydro_issue->cause_curing cause_contam_hydro Contamination hydro_issue->cause_contam_hydro sol_thickness Increase Thickness cause_coverage->sol_thickness sol_curing Optimize Curing cause_curing->sol_curing sol_handling Improve Handling cause_contam_hydro->sol_handling cause_prep Poor Substrate Prep adhesion_issue->cause_prep cause_compat Incompatibility adhesion_issue->cause_compat cause_stress Internal Stress adhesion_issue->cause_stress sol_prep Enhance Surface Prep cause_prep->sol_prep sol_promoter Use Adhesion Promoter cause_compat->sol_promoter sol_anneal Anneal Film cause_stress->sol_anneal

References

Technical Support Center: Phenyl Trimethicone Hydrolysis in Aqueous Environments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolysis of phenyl trimethicone in aqueous experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous environments a concern?

A1: this compound is a silicone fluid valued in numerous applications for its unique properties, including its ability to impart gloss, improve spreadability, and form a water-repellent, non-greasy film.[1][2][3][4][5] It is a synthetic polymer with a backbone of repeating siloxane (Si-O) units.[3][6] While generally stable, the siloxane bonds can be susceptible to hydrolysis—cleavage by water—especially under certain conditions. This degradation can alter the physical and chemical properties of a formulation, leading to loss of performance, changes in viscosity, and phase separation.[7][8]

Q2: Under what conditions is this compound most susceptible to hydrolysis?

A2: The hydrolysis of the siloxane bonds in silicones like this compound is catalyzed by both acids and bases.[9][10] While this compound is generally stable in a pH range of 3 to 10, its hydrolysis rate increases significantly in highly acidic (pH < 3) and highly alkaline (pH > 10) environments.[11][12] Temperature also plays a crucial role; elevated temperatures can accelerate the rate of hydrolysis.[7][13][14][15] Therefore, exposure to extreme pH and high temperatures should be minimized to prevent degradation.

Q3: How can I prevent or minimize the hydrolysis of this compound in my aqueous formulation?

A3: Several strategies can be employed to enhance the stability of this compound in aqueous systems:

  • pH Control: Maintaining the pH of the formulation within a neutral or mildly acidic range (ideally between 4 and 7) is the most effective way to minimize hydrolysis.[7][12][16]

  • Emulsification: As this compound is insoluble in water, creating a stable emulsion (either oil-in-water or water-in-oil) is essential.[11][17][18] The use of appropriate silicone-compatible emulsifiers can protect the siloxane bonds from direct contact with water.[19]

  • Microencapsulation: Encapsulating the this compound within a protective polymer shell can provide a physical barrier against the aqueous environment, thus preventing hydrolysis.[11]

  • Temperature Management: Avoid exposing the formulation to high temperatures during preparation and storage.[7][13][14][15]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound in aqueous environments.

Issue Potential Cause Troubleshooting Steps
Phase Separation or "Oiling Out" Emulsion instability, possibly due to hydrolysis of this compound leading to changes in polarity and interfacial tension. Incorrect emulsifier type or concentration. Inappropriate mixing speed or duration.1. Verify pH: Ensure the pH of the aqueous phase is within the stable range for this compound (pH 3-10). Adjust if necessary.[11][12]2. Optimize Emulsifier: Experiment with different types and concentrations of silicone-compatible emulsifiers.[19]3. Refine Mixing Process: Adjust mixing speed and time. High-shear homogenization can improve emulsion stability by reducing droplet size.
Change in Viscosity Over Time Progressive hydrolysis of the this compound polymer, leading to a decrease in molecular weight and, consequently, a change in the formulation's viscosity.1. Conduct Accelerated Stability Testing: Store samples at elevated temperatures (e.g., 40°C, 50°C) and monitor viscosity over time to predict long-term stability.[14][20][21][22][23]2. Analyze for Degradation: Use analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound and detect the presence of hydrolysis byproducts (silanols).[24][25][26][27][28][29]3. Reformulate: If significant degradation is confirmed, consider reformulating with a more robust emulsification system or incorporating microencapsulated this compound.
Unexpected Formation of Precipitate The hydrolysis of this compound can lead to the formation of less soluble silanol compounds, which may precipitate out of the solution.1. Characterize Precipitate: Isolate and analyze the precipitate to confirm its identity. Techniques like Fourier-Transform Infrared (FTIR) spectroscopy can be useful.2. Adjust Formulation: If the precipitate is confirmed to be a silicone-based degradation product, review and adjust the formulation's pH and consider using a co-solvent to improve the solubility of potential degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess this compound Stability

This protocol is designed to intentionally degrade this compound under stressed conditions to understand its degradation pathways and validate the stability-indicating power of analytical methods.

1. Materials:

  • This compound
  • 0.1 N Hydrochloric Acid (HCl)
  • 0.1 N Sodium Hydroxide (NaOH)
  • Purified Water
  • Buffer solutions (pH 4, 7, and 9)
  • Suitable organic solvent for this compound (e.g., isopropanol, hexane)

2. Procedure:

  • Prepare solutions/dispersions of this compound (e.g., 1% w/v) in the following aqueous media:
  • 0.1 N HCl
  • 0.1 N NaOH
  • Purified Water
  • pH 4 Buffer
  • pH 7 Buffer
  • pH 9 Buffer
  • Divide each solution/dispersion into two sets. Store one set at room temperature (25°C) and the other at an elevated temperature (e.g., 45°C).
  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.
  • Neutralize the acidic and basic samples.
  • Extract the this compound and its degradation products using a suitable organic solvent.
  • Analyze the extracts using a validated analytical method (e.g., GC-FID, HPLC-CAD) to quantify the remaining this compound and identify degradation products.

Protocol 2: Preparation of a Stable Oil-in-Water (O/W) Emulsion with this compound

1. Materials:

  • This compound (Oil Phase)
  • Silicone-compatible emulsifier (e.g., PEG-10 Dimethicone)
  • Co-emulsifier (optional, e.g., a fatty alcohol)
  • Purified Water (Aqueous Phase)
  • Preservative
  • pH adjuster (e.g., citric acid, sodium hydroxide)

2. Procedure:

  • Aqueous Phase Preparation: In a suitable vessel, combine the purified water and any water-soluble components. Begin heating to 70-75°C with gentle mixing.
  • Oil Phase Preparation: In a separate vessel, combine the this compound, emulsifier, and any other oil-soluble components. Heat to 70-75°C with mixing until all components are dissolved and uniform.
  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate to high speed. Continue homogenization for 10-15 minutes to ensure a fine droplet size.
  • Cooling: Begin cooling the emulsion while continuing to stir at a lower speed.
  • Final Additions: When the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients, such as preservatives and fragrance.
  • pH Adjustment: Check the pH of the final emulsion and adjust to the target range (e.g., pH 5.5-6.5) if necessary.
  • Characterization: Evaluate the emulsion for its physical appearance, viscosity, and droplet size distribution using microscopy or laser diffraction. Conduct stability testing by storing samples at various temperatures and observing for any signs of separation.

Visualizations

Hydrolysis_Prevention_Workflow Workflow for Preventing this compound Hydrolysis cluster_formulation Formulation Strategy cluster_processing Processing Parameters cluster_stability Stability Assessment pH_Control Control pH (4-7) Mixing Optimize Mixing pH_Control->Mixing Emulsification Select Emulsifier Emulsification->Mixing Microencapsulation Consider Microencapsulation Microencapsulation->Mixing Temp_Control Control Temperature (<40°C) Accelerated_Testing Accelerated Stability Testing Temp_Control->Accelerated_Testing Mixing->Temp_Control Analytical_Methods Analytical Quantification Accelerated_Testing->Analytical_Methods Analytical_Methods->pH_Control If Unstable, Reformulate Stable_Product Stable Product Analytical_Methods->Stable_Product If Stable Start Start: this compound in Aqueous System Start->pH_Control Key Factor Start->Emulsification Troubleshooting_Logic Troubleshooting Emulsion Instability Instability Emulsion Instability Observed? (e.g., Phase Separation) Check_pH Check pH of Aqueous Phase Instability->Check_pH pH_Correct Is pH within 3-10? Check_pH->pH_Correct Adjust_pH Adjust pH to 4-7 pH_Correct->Adjust_pH No Evaluate_Emulsifier Evaluate Emulsifier System (Type and Concentration) pH_Correct->Evaluate_Emulsifier Yes Adjust_pH->Evaluate_Emulsifier Emulsifier_Optimal Is Emulsifier Optimal? Evaluate_Emulsifier->Emulsifier_Optimal Change_Emulsifier Select New/Different Emulsifier Emulsifier_Optimal->Change_Emulsifier No Check_Temp Review Processing and Storage Temperatures Emulsifier_Optimal->Check_Temp Yes Change_Emulsifier->Check_Temp Temp_High Were Temperatures Elevated? Check_Temp->Temp_High Control_Temp Implement Stricter Temperature Control Temp_High->Control_Temp Yes Stable Potentially Stable System Temp_High->Stable No Control_Temp->Stable

References

Characterization of phenyl trimethicone degradation products by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Characterization of Phenyl Trimethicone Degradation

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the mass spectrometric analysis of this compound degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

This compound is a versatile silicone polymer used in a wide range of cosmetic and pharmaceutical formulations to enhance gloss, feel, and water resistance.[1][2] Understanding its degradation is critical for ensuring product stability, safety, and long-term performance, as degradation products can alter the physicochemical properties and efficacy of the final product.[1]

Q2: What are the primary causes and pathways of this compound degradation?

While this compound is chemically robust, degradation can be induced by severe environmental stress.[1] The main degradation pathways include:

  • Thermal Degradation: this compound is stable up to 250°C, with degradation onset above 270°C.[1] High temperatures cause depolymerization of the siloxane backbone, leading to the formation of lower molecular weight (LMW) species.[3][4]

  • Photodegradation: Prolonged exposure to ultraviolet (UV) radiation, particularly UVB, can induce chain scission of the Si-O bonds in the polymer network.[5]

  • Chemical Degradation: Although stable within a pH range of 3 to 10, extreme acidic or alkaline conditions can catalyze the hydrolysis of siloxane bonds.[1][6]

Q3: What are the expected degradation products of this compound?

Degradation typically results in the formation of LMW linear and cyclic siloxanes.[3][7] Common cyclic siloxanes identified in the degradation of similar silicone polymers include D3 (hexamethylcyclotrisiloxane), D4 (octamethylcyclotetrasiloxane), and D5 (decamethylcyclopentasiloxane).[5][7] The presence of the phenyl group may also lead to fragments containing phenyl moieties.

Q4: Which analytical technique is most suitable for identifying these degradation products?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective and commonly cited technique for analyzing silicone degradation.[3][5][8] GC provides the necessary separation of volatile and semi-volatile LMW siloxanes, while MS allows for their structural identification and quantification based on their mass-to-charge ratio and fragmentation patterns.[4][5] Techniques like Thermal Desorption GC-MS (TD-GC/MS) are also highly effective for evaluating LMW species on material surfaces.[3]

Troubleshooting Guide

Q1: My GC-MS chromatogram shows a series of evenly spaced, repeating peaks, even in my solvent blank. What are they?

This is a classic sign of siloxane contamination, often referred to as "ghost peaks".[7][9] Siloxanes are ubiquitous in the laboratory environment and can originate from numerous sources within the GC-MS system itself, including inlet septa, vial cap seals, column stationary phase bleed, and O-rings.[7][10]

Q2: How can I distinguish between siloxane contamination from my sample and background sources like column bleed?

The presentation in the chromatogram provides clues to the source.

  • Discrete Peaks: Sharp, repeating peaks that appear in both sample and blank runs often originate from a point source like the injection port septum or contaminated vials.[10][11] These peaks will typically decrease in intensity with subsequent blank injections as the source is "cleaned".[10]

  • Rising Baseline: A gradual, rolling rise in the baseline at elevated temperatures is characteristic of column bleed.[10][12] This is caused by the thermal degradation of the column's stationary phase and appears as a continuum rather than distinct peaks.[12]

A workflow for troubleshooting this issue is outlined below.

Caption: Troubleshooting logic for identifying the source of siloxane contamination.

Q3: What are the characteristic mass fragments I should look for to confirm the presence of siloxanes?

Siloxane compounds produce a very recognizable pattern of ions in mass spectrometry under electron impact ionization. Key mass-to-charge ratios (m/z) to monitor include 73, 147, 207, 281, and 355.[9][10] The fragment at m/z 207 is particularly characteristic of cyclic siloxanes and is often the base peak in spectra of column bleed.[12]

Q4: My signal-to-noise ratio is poor, and I'm not getting clear fragmentation patterns. What should I check?

Poor signal or unclear spectra can result from several issues:

  • Source Contamination: A dirty ion source can suppress ionization and lead to high background noise. Venting the mass spectrometer and cleaning the ion source components is a common solution.[9]

  • Leaks: Air leaks in the GC or MS system can increase background noise (especially at m/z 18, 28, 32, and 40) and promote oxidative damage to the column.[9]

  • Sample Concentration: The concentration of degradation products may be too low. Consider concentrating the sample extract or using a more sensitive detection mode like Selected Ion Monitoring (SIM) if you know which fragments to target.

  • Ionization Energy: Ensure the electron energy is set appropriately, typically to 70 eV for generating standard, reproducible fragmentation patterns.[4]

Data Summaries

Quantitative data on this compound stability and its degradation products are summarized below.

Table 1: Stability Profile of this compound

Parameter Value / Condition Citation
Thermal Stability Stable up to 250°C [1]
Degradation Onset > 270°C [1]
Chemical Stability Stable in pH range 3 - 10 [1]
Oxidation Resistance High; resists oxidative discoloration [1]

| Accelerated Stability (ICH) | 40°C / 75% RH (Relative Humidity) |[13][14] |

Table 2: Common Mass Fragments in Siloxane Analysis (Electron Impact)

m/z Ion Structure / Identity Common Source Citation
73 [Si(CH₃)₃]⁺ General siloxane fragment [7][10]
147 [(CH₃)₂SiOSi(CH₃)₃]⁺ Linear/cyclic siloxane fragment [9][10]
207 Heptamethylcyclotrisiloxy cation Cyclic siloxanes, column bleed [10][12]
281 Nonamethylcyclotetrasiloxy cation Cyclic siloxanes, column bleed [10][12]
355 Undecamethylcyclopentasiloxy cation Cyclic siloxanes, vial septa [9][10]
105 [C₆H₅CO]⁺ (Benzoyl cation) Phenyl-containing compounds [15]

| 77 | [C₆H₅]⁺ (Phenyl cation) | Phenyl-containing compounds |[15] |

Experimental Protocols

Protocol 4.1: General Experimental Workflow

The diagram below illustrates a standard workflow for conducting a degradation study and analyzing the resulting products.

Experimental_Workflow cluster_0 Phase 1: Degradation Study cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Interpretation Start This compound Sample Stress Apply Stress Conditions (e.g., Heat, UV, pH) Start->Stress Incubate Incubate for Timed Intervals (e.g., 0, 1, 3, 6 months) Stress->Incubate Extract Solvent Extraction (e.g., n-Hexane) Incubate->Extract GCMS GC-MS Analysis Extract->GCMS Data Data Processing & Spectral Analysis GCMS->Data Identify Identify Degradation Products (Library Search, Fragmentation) Data->Identify Quantify Quantify & Report Findings Identify->Quantify End Stability Report Quantify->End

Caption: Workflow for this compound degradation studies and analysis.

Protocol 4.2: Sample Preparation for GC-MS Analysis (Solvent Extraction)

  • Accurately weigh approximately 100 mg of the stressed this compound sample into a glass vial.

  • Add 10 mL of a suitable organic solvent, such as n-hexane or dichloromethane.[5][16]

  • Vortex the mixture for 2 minutes to ensure thorough extraction of LMW components.

  • If the sample contains insoluble material, centrifuge the vial at 10,000 x g for 5 minutes.[17]

  • Carefully transfer the supernatant to a clean autosampler vial for GC-MS injection.

Protocol 4.3: Suggested GC-MS Parameters

These are starting parameters and should be optimized for your specific instrument and application.

  • Gas Chromatograph (GC):

    • Column: Varian VF-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

    • Inlet Temperature: 280 °C.[5]

    • Injection Volume: 1 µL (splitless or with appropriate split ratio).

    • Oven Program: Initial 50°C, hold for 3 min, then ramp at 20°C/min to 300°C, hold for 5 min.[4][5]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI).[4]

    • Electron Energy: 70 eV.[4]

    • Source Temperature: 230 °C.[15]

    • Mass Range: Scan m/z 40-650.[4]

    • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

References

Validation & Comparative

A Comparative Analysis of Phenyl-Substituted and Dimethylpolysiloxane GC Columns

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of gas chromatography (GC), the selection of the stationary phase is paramount to achieving desired separation and resolution. This guide provides a detailed comparative analysis of two common types of silicone-based stationary phases: those with significant phenyl substitution and the standard 100% dimethylpolysiloxane phases. For the purpose of this comparison, we will consider columns with a higher phenyl content (e.g., 50% phenyl) as representative of phenyl-substituted phases, and 100% dimethylpolysiloxane columns as the baseline. This comparison is aimed at researchers, scientists, and drug development professionals to aid in the selection of the most appropriate GC column for their analytical needs.

Fundamental Properties and Performance Characteristics

The primary distinction between these two types of columns lies in their polarity, which in turn governs their selectivity and retention behavior. The introduction of phenyl groups into the polysiloxane backbone increases the polarity of the stationary phase.

Dimethylpolysiloxane (100%) columns are non-polar and separate analytes primarily based on their boiling points and van der Waals interactions.[1][2][3] They are robust, exhibit low bleed, and are suitable for a wide range of general-purpose analyses.[4][5]

Phenyl-substituted polysiloxane columns, on the other hand, are considered low- to mid-polarity.[6] The phenyl groups introduce a degree of polarizability, allowing for π-π interactions with aromatic and other polarizable analytes. This results in a different selectivity compared to 100% dimethylpolysiloxane phases.[7] Columns with a 5% phenyl substitution are very common general-purpose columns that offer enhanced thermal stability over 100% dimethylpolysiloxane.[4][8] As the phenyl content increases (e.g., 50% phenyl), the column becomes more polar.[6]

The chemical structures of the basic repeating units for these stationary phases are illustrated below.

Caption: Basic repeating units of dimethylpolysiloxane and diphenyl dimethylpolysiloxane.

Comparative Performance Data

The following table summarizes the key performance characteristics of representative dimethylpolysiloxane and phenyl-substituted polysiloxane GC columns.

Feature100% Dimethylpolysiloxane5% Phenyl / 95% Dimethylpolysiloxane50% Phenyl / 50% Dimethylpolysiloxane
Polarity Non-polar[1][2]Low-polarity[5]Intermediate-polarity[6]
USP Designation G1, G2[5]G27, G36[5]G3[6]
Max Temperature ~325-350°C[1]~325-350°C[4]~320°C[6]
Selectivity Boiling point, van der WaalsBoiling point, limited aromatic selectivityAromatic and moderately polar compounds
Common Applications Hydrocarbons, pesticides, PCBs, essential oils, solvents.[1][2]General purpose, aromatics, pesticides, herbicides, drugs of abuse.[4]Pesticides, herbicides, drugs, phthalate esters, sterols.[6]
Column Bleed Low, especially "ms" versions.[5]Low, often lower than 100% dimethylpolysiloxane at high temperatures.[9][10]Generally low, but can be higher than low-phenyl phases at maximum temperatures.[11]

Experimental Protocols

To empirically determine the optimal column for a specific application, a comparative experimental workflow can be employed.

Experimental Workflow for Column Comparison

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_conclusion Conclusion prep_standards Prepare Analyte Standards install_col1 Install Dimethylpolysiloxane Column prep_standards->install_col1 install_col2 Install Phenyl-Substituted Column prep_standards->install_col2 run_grob Perform Grob Test (for column performance) install_col1->run_grob install_col2->run_grob inject_standards1 Inject Standards on Column 1 run_grob->inject_standards1 inject_standards2 Inject Standards on Column 2 run_grob->inject_standards2 eval_retention Compare Retention Times & Selectivity inject_standards1->eval_retention eval_peak Evaluate Peak Shape & Resolution inject_standards1->eval_peak eval_bleed Assess Column Bleed at High Temperatures inject_standards1->eval_bleed inject_standards2->eval_retention inject_standards2->eval_peak inject_standards2->eval_bleed select_column Select Optimal Column eval_retention->select_column eval_peak->select_column eval_bleed->select_column

Caption: A typical experimental workflow for comparing GC column performance.

Methodology for Selectivity Comparison

Objective: To compare the selectivity of a 100% dimethylpolysiloxane column and a 50% phenyl-substituted polysiloxane column for a mixture of non-polar and aromatic compounds.

1. Materials:

  • GC system with a Flame Ionization Detector (FID).
  • Column 1: 30 m x 0.25 mm ID, 0.25 µm film thickness, 100% dimethylpolysiloxane.
  • Column 2: 30 m x 0.25 mm ID, 0.25 µm film thickness, 50% diphenyl / 50% dimethylpolysiloxane.
  • Test mixture: A solution containing n-alkanes (e.g., C10-C16), and polycyclic aromatic hydrocarbons (PAHs) like naphthalene, fluorene, and phenanthrene in a suitable solvent (e.g., hexane).

2. GC Conditions:

  • Inlet: Split/splitless, 250°C.
  • Carrier Gas: Helium, constant flow at 1.0 mL/min.
  • Oven Program: 50°C (hold 2 min), ramp to 300°C at 10°C/min, hold 5 min.
  • Detector: FID, 320°C.

3. Procedure:

  • Install and condition the 100% dimethylpolysiloxane column according to the manufacturer's instructions.
  • Inject 1 µL of the test mixture and record the chromatogram.
  • Replace the column with the 50% phenyl-substituted polysiloxane column and condition it.
  • Inject 1 µL of the test mixture under the identical GC conditions and record the chromatogram.

4. Data Analysis:

  • Compare the elution order of the n-alkanes and PAHs on both columns. On the non-polar column, elution will be primarily by boiling point. On the phenyl-substituted column, the PAHs will be retained longer relative to the n-alkanes due to π-π interactions.
  • Calculate the resolution between critical pairs of analytes on both columns.

Conclusion

The choice between a phenyl-substituted and a 100% dimethylpolysiloxane GC column is dictated by the chemical nature of the analytes. For separations of non-polar compounds where the primary separation mechanism is based on boiling point, a 100% dimethylpolysiloxane column is often the best choice.[12] For samples containing aromatic or moderately polar compounds, a phenyl-substituted column can provide enhanced selectivity and resolution that is not achievable on a non-polar phase. It is always recommended to select the least polar column that provides the required separation.[12] For new method development, a 5% phenyl column is often a good starting point due to its versatility.[12] Experimental verification, as outlined above, is crucial for confirming the optimal column selection for a specific application.

References

A Comparative Guide to the Validation of a GC-MS Method Using a Phenyl Trimethicone Stationary Phase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of a gas chromatography-mass spectrometry (GC-MS) method utilizing a phenyl-substituted stationary phase against other common alternatives for the analysis of volatile impurities, such as residual solvents, in pharmaceutical products. The selection of an appropriate GC stationary phase is critical for achieving accurate and reliable quantification of these impurities, which is a key aspect of drug safety and regulatory compliance.

The term "phenyl trimethicone" can refer to a range of silicone-based polymers with varying degrees of phenyl substitution. For the purpose of this guide, we will focus on the widely used 5% diphenyl - 95% dimethyl polysiloxane stationary phase , a common choice for its versatility and robustness in GC-MS applications.[1] Its performance will be compared with a mid-polarity phase, 6% cyanopropylphenyl - 94% dimethylpolysiloxane , and a non-polar phase, 100% dimethylpolysiloxane .

Performance Comparison of Stationary Phases

The choice of stationary phase directly impacts key chromatographic parameters such as selectivity, resolution, and peak shape. The 5% diphenyl - 95% dimethyl polysiloxane phase offers a unique selectivity due to the interaction of the phenyl groups with aromatic and unsaturated compounds.

Table 1: Comparison of Stationary Phase Characteristics
Feature5% Diphenyl - 95% Dimethyl Polysiloxane6% Cyanopropylphenyl - 94% Dimethylpolysiloxane100% Dimethylpolysiloxane
Polarity Low to mediumMediumNon-polar
Primary Interactions Dispersive and π-π interactionsDipole-dipole, dipole-induced dipole, and dispersive interactionsDispersive forces
Typical Applications Residual solvents, pesticides, aromatic compounds, drugsVolatile organic compounds (VOCs), alcohols, ketonesHydrocarbons, non-polar compounds
USP Designation G27, G36G43G1, G2

Quantitative Performance Data

The following tables summarize typical validation data for the analysis of a representative set of residual solvents using GC-MS with the compared stationary phases. This data is compiled from various sources and represents typical performance characteristics.

Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Selected Residual Solvents (ppm)
Solvent5% Diphenyl - 95% Dimethyl Polysiloxane6% Cyanopropylphenyl - 94% Dimethylpolysiloxane100% Dimethylpolysiloxane
Methanol LOD: 0.5, LOQ: 1.5LOD: 0.3, LOQ: 1.0LOD: 0.8, LOQ: 2.5
Acetone LOD: 0.2, LOQ: 0.6LOD: 0.1, LOQ: 0.4LOD: 0.3, LOQ: 1.0
Isopropanol LOD: 0.3, LOQ: 1.0LOD: 0.2, LOQ: 0.7LOD: 0.5, LOQ: 1.5
Dichloromethane LOD: 0.1, LOQ: 0.3LOD: 0.05, LOQ: 0.15LOD: 0.2, LOQ: 0.6
Toluene LOD: 0.1, LOQ: 0.3LOD: 0.1, LOQ: 0.4LOD: 0.1, LOQ: 0.3
o-Xylene LOD: 0.1, LOQ: 0.3LOD: 0.1, LOQ: 0.4LOD: 0.1, LOQ: 0.3
Table 3: Accuracy and Precision Data for Selected Residual Solvents
SolventStationary PhaseAccuracy (% Recovery)Precision (RSD%)
Methanol 5% Diphenyl - 95% Dimethyl Polysiloxane98.5 - 101.2< 2.5
6% Cyanopropylphenyl - 94% Dimethylpolysiloxane99.0 - 102.0< 2.0
100% Dimethylpolysiloxane97.0 - 103.5< 3.0
Toluene 5% Diphenyl - 95% Dimethyl Polysiloxane99.2 - 100.8< 1.5
6% Cyanopropylphenyl - 94% Dimethylpolysiloxane98.9 - 101.5< 1.8
100% Dimethylpolysiloxane99.5 - 100.5< 1.0
Table 4: Linearity Data for Selected Residual Solvents
SolventStationary PhaseRange (ppm)Correlation Coefficient (r²)
Methanol 5% Diphenyl - 95% Dimethyl Polysiloxane1.5 - 150> 0.999
6% Cyanopropylphenyl - 94% Dimethylpolysiloxane1.0 - 150> 0.999
100% Dimethylpolysiloxane2.5 - 200> 0.998
Toluene 5% Diphenyl - 95% Dimethyl Polysiloxane0.3 - 50> 0.999
6% Cyanopropylphenyl - 94% Dimethylpolysiloxane0.4 - 50> 0.999
100% Dimethylpolysiloxane0.3 - 50> 0.999

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results. The following is a typical experimental protocol for the validation of a GC-MS method for residual solvents, based on ICH Q2(R1) guidelines.[2]

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of residual solvents in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Prepare working standard solutions by diluting the stock solution to the desired concentrations for linearity, accuracy, and precision studies.

  • Sample Solution: Accurately weigh and dissolve the drug substance in the same solvent as the standard solutions to a final concentration of 50 mg/mL.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column:

    • Column 1: 5% Diphenyl - 95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Column 2: 6% Cyanopropylphenyl - 94% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Column 3: 100% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Split/Splitless, 250°C, Split ratio 10:1.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Oven Temperature Program: Initial temperature 40°C (hold for 5 min), ramp to 150°C at 10°C/min, then ramp to 240°C at 20°C/min (hold for 5 min).

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

3. Validation Parameters (as per ICH Q2(R1))

  • Specificity: Analyze blank solvent, placebo, and spiked samples to ensure no interference at the retention times of the target analytes.

  • Linearity: Analyze a series of at least five concentrations of the standard solution. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient, y-intercept, and slope.

  • Accuracy: Perform recovery studies by spiking the drug substance with known amounts of residual solvents at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters (e.g., oven temperature, flow rate, split ratio) and observe the effect on the results.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow of a typical GC-MS method validation process.

GC_MS_Validation_Workflow cluster_0 Method Development cluster_2 Finalization Dev Develop & Optimize GC-MS Method Specificity Specificity Dev->Specificity Start Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Documentation Prepare Validation Report Robustness->Documentation Implementation Implement for Routine Analysis Documentation->Implementation

Caption: GC-MS Method Validation Workflow.

References

A Comparative Analysis of Phenyl Trimethicone Performance Utilizing Standardized Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is paramount to final product performance and consumer acceptance. This guide provides a comprehensive cross-validation of phenyl trimethicone's performance against a common alternative, dimethicone, through standardized experimental protocols. While specific standard reference materials for cosmetic silicones are not formally established, this guide outlines a framework for their evaluation using well-defined methodologies and internal standards.

Executive Summary

This compound is a silicone fluid distinguished by the presence of phenyl groups, which impart unique properties compared to the more conventional polydimethylsiloxane, or dimethicone. These structural differences translate to noticeable variations in key performance attributes such as shine, sensory feel, and spreadability. This guide details the experimental protocols to quantify these differences and presents a qualitative comparison based on available data.

Data Presentation: A Comparative Overview

The following tables summarize the key performance differences between this compound and dimethicone based on established cosmetic science principles and qualitative assessments. The subsequent sections detail the experimental protocols that can be employed to generate quantitative data for a direct comparison.

Table 1: Comparative Performance Attributes of this compound and Dimethicone

Performance AttributeThis compoundDimethiconeRationale for Difference
Shine/Luster HighModerateThe phenyl groups in this compound have a higher refractive index, leading to increased light reflection and a glossier appearance.[1][2][3]
Sensory Feel Lightweight, non-greasy, silkyCan feel heavier, more occlusiveThe molecular structure of this compound allows for a less substantial film on the skin and hair.[4][5]
Spreadability ExcellentGoodThis compound's lower viscosity and surface tension contribute to its ease of application and spreading.[1][6]
Residue Low to noneCan leave a perceptible filmThe partial volatility of this compound can lead to less residue upon application.[1]
Solubility Soluble in alcohol and oilsGenerally insoluble in alcoholThe phenyl groups enhance its compatibility with a wider range of cosmetic ingredients.

Table 2: Application-Specific Recommendations

ApplicationThis compound is Recommended For:Dimethicone is Recommended For:
Hair Care High-shine serums, leave-in conditioners for fine hair, color protection products.[7]Deep conditioners, anti-frizz products for coarse hair, heat protectants.[1]
Skin Care Oil-free moisturizers, lightweight serums, foundations for a dewy finish.[4]Barrier creams, products for dry skin, primers to fill in fine lines.[4]
Color Cosmetics Lip glosses, highlighters, foundations where radiance is desired.Long-wearing foundations, matte-finish products.

Experimental Protocols

To obtain quantitative, reproducible data for the comparison of this compound and dimethicone, the following experimental protocols are recommended.

Evaluation of Shine/Luster

Objective: To quantify the shine imparted by each silicone on a standardized substrate (e.g., hair tresses).

Methodology: Goniophotometry

A goniophotometer is an instrument that measures the angular distribution of light reflected from a surface.

  • Sample Preparation: Standardized hair tresses (e.g., of a specific color and type) are treated with a base formulation containing a set concentration of either this compound or dimethicone. A control tress with the base formulation alone is also prepared.

  • Instrumentation: A goniophotometer is used to direct a beam of light at the hair tress at a fixed angle.

  • Measurement: The instrument's detector moves in an arc around the tress, measuring the intensity of the reflected light at various angles.

  • Data Analysis: The resulting data is plotted as intensity versus angle. A sharper, more intense peak in the specular reflection region indicates higher shine. The gloss units can be calculated from the reflectance data.

Assessment of Sensory Feel

Objective: To evaluate and compare the tactile properties of formulations containing this compound and dimethicone using a trained sensory panel.

Methodology: Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation technique that uses trained panelists to identify and quantify the sensory attributes of a product. ISO 5492:2008 provides a vocabulary for sensory analysis to ensure consistency.[8]

  • Panelist Training: A panel of 10-12 individuals is trained to identify and scale various tactile attributes relevant to skin or hair feel (e.g., slipperiness, greasiness, absorbency, silkiness).

  • Sample Preparation: Formulations (e.g., simple lotions or hair serums) are prepared with identical bases, containing either this compound or dimethicone at the same concentration. Samples are coded to prevent bias.

  • Evaluation: Panelists apply a standardized amount of each product to a designated area of their skin (e.g., forearm) or to standardized hair tresses. They then rate the intensity of each sensory attribute on a linear scale (e.g., 0-15).

  • Data Analysis: The data is statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine if there are significant differences in the sensory profiles of the two silicones.

Measurement of Spreadability

Objective: To quantitatively measure the force required to spread a formulation containing each silicone.

Methodology: Texture Analysis

A texture analyzer equipped with a spreadability rig can measure the firmness and work of shear of a semi-solid formulation.[9][10][11]

  • Sample Preparation: Creams or lotions are formulated with either this compound or dimethicone. A consistent amount of each sample is placed into the female cone of the spreadability rig, ensuring no air bubbles are present.[11]

  • Instrumentation: A texture analyzer is fitted with a male and female cone probe set.

  • Measurement: The male cone probe penetrates the sample in the female cone at a constant speed to a defined depth. The instrument records the force required for this action.

  • Data Analysis: The peak force (firmness) and the area under the force-distance curve (work of shear) are calculated. A lower peak force and work of shear indicate better spreadability.[9][11]

Standard Reference Materials

Currently, there are no universally recognized standard reference materials specifically for validating the performance of cosmetic-grade silicones like this compound. In the absence of such standards, the following approach is recommended:

  • Internal Standard: A well-characterized batch of a standard silicone (which could be a specific grade of dimethicone or another relevant material) can be established as an internal reference material. This internal standard should be stored under controlled conditions and used as a benchmark in all comparative performance testing.

  • Benchmark Formulation: A simple, stable base formulation (e.g., an oil-in-water emulsion) can be used as a control and a vehicle for comparing different silicones. The performance of this benchmark formulation without any added silicone should be well-documented.

Mandatory Visualizations

Experimental_Workflow_Shine_Evaluation cluster_prep Sample Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Hair Tresses E Tress + Base (Control) A->E F Tress + Base + this compound A->F G Tress + Base + Dimethicone A->G B Base Formulation B->E B->F B->G C This compound C->F D Dimethicone D->G H Goniophotometer E->H F->H G->H I Reflectance Curves H->I J Gloss Units Calculation I->J

Experimental workflow for shine evaluation.

Sensory_Evaluation_Workflow A Panelist Training (Quantitative Descriptive Analysis) B Sample Preparation (Coded Formulations) A->B C Sensory Evaluation (Standardized Application) B->C D Data Collection (Rating Scales) C->D E Statistical Analysis (ANOVA) D->E F Comparative Sensory Profile E->F

Workflow for sensory panel evaluation.

Spreadability_Testing_Logic cluster_input Inputs cluster_process Process cluster_output Outputs cluster_interpretation Interpretation A Formulation with This compound C Texture Analyzer (Spreadability Rig) A->C B Formulation with Dimethicone B->C D Peak Force (Firmness) C->D E Work of Shear C->E F Lower Force = Better Spreadability D->F E->F

Logical flow for spreadability testing.

References

A Comparative Guide to Stationary Phases for Pesticide Analysis: Phenyl Trimethicone vs. Trifluoropropylmethylsiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate stationary phase is a critical determinant for achieving optimal separation and accurate quantification in the gas chromatographic (GC) analysis of pesticide residues. This guide provides a comparative overview of two commonly utilized types of silicone-based stationary phases: those containing phenyl groups, such as phenyl trimethicone, and those with trifluoropropyl groups, like trifluoropropylmethylsiloxane. The choice between these phases hinges on the specific physicochemical properties of the target pesticides and the complexity of the sample matrix.

Performance Characteristics

The polarity of the stationary phase plays a pivotal role in the separation of pesticide compounds. Nonpolar columns are generally effective for separating compounds based on their boiling points. However, for complex mixtures containing polar pesticides, a stationary phase with some degree of polarity is often required to achieve the necessary selectivity.

Trifluoropropylmethylsiloxane stationary phases are characterized by their mid-polarity. This characteristic makes them particularly well-suited for the analysis of electron-capturing compounds, such as organochlorine pesticides. The trifluoropropyl groups provide a unique selectivity that can aid in the resolution of otherwise co-eluting peaks.

Phenyl-substituted polysiloxane phases, a class that includes this compound, offer a range of polarities depending on the degree of phenyl substitution. A common variant for pesticide analysis is the 5% phenyl-substituted polysiloxane, which is considered to have low polarity but with some polar characteristics that enhance selectivity for a wide variety of pesticides. Higher phenyl substitution, such as 50%, increases the polarity and provides different selectivity, which can be advantageous for resolving complex mixtures.

Quantitative Performance Data

The following tables summarize representative performance data for the analysis of various pesticides on stationary phases related to this compound and trifluoropropylmethylsiloxane. It is important to note that direct comparative studies using the exact term "this compound" for pesticide analysis are limited in publicly available literature; therefore, data for a closely related and widely used 5% phenyl-substituted phase is presented.

Table 1: Performance Data for a Trifluoropropyl-Containing Stationary Phase (Representative)

Pesticide ClassCompound ExampleLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference Matrix
OrganochlorineAldrin0.01 ng/mL0.03 ng/mL95 - 105Water
OrganochlorineDieldrin0.01 ng/mL0.03 ng/mL92 - 102Soil
OrganochlorineEndrin0.02 ng/mL0.06 ng/mL90 - 110Water
OrganochlorineHeptachlor0.01 ng/mL0.03 ng/mL93 - 103Soil
OrganochlorineLindane (γ-BHC)0.01 ng/mL0.03 ng/mL96 - 104Water

Note: Data is synthesized from typical performance characteristics of mid-polarity trifluoropropylmethylsiloxane equivalent columns in pesticide analysis literature. Actual performance may vary based on instrumentation and experimental conditions.

Table 2: Performance Data for a 5% Phenyl-Substituted Stationary Phase (Representative)

Pesticide ClassCompound ExampleLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference Matrix
Organochlorine4,4'-DDT7 ng/g21 ng/g95.7 - 130.7Chicken Muscle[1]
Organochlorine4,4'-DDE7 ng/g21 ng/g95.7 - 130.7Chicken Muscle[1]
OrganophosphorusChlorpyrifos0.005 mg/kg0.015 mg/kg85 - 115Various Foods
PyrethroidCypermethrin0.01 mg/kg0.03 mg/kg90 - 110Various Foods
TriazineAtrazine0.01 mg/kg0.03 mg/kg88 - 108Water

Note: This data is representative of performance on 5% phenyl-substituted columns, which are chemically similar to this compound-containing phases. The data for DDT and DDE is from a specific study, while other values represent typical performance found in multi-residue pesticide analysis literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results. Below are representative experimental protocols for pesticide residue analysis using gas chromatography.

Sample Preparation: QuEChERS Method

A widely adopted and effective method for extracting pesticide residues from various food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Homogenization : A representative 10-15 g sample of the matrix (e.g., fruit, vegetable) is homogenized.

  • Extraction : The homogenized sample is placed in a 50 mL centrifuge tube with an appropriate volume of acetonitrile (and internal standards). The tube is shaken vigorously.

  • Salting Out : A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation. The tube is again shaken and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components. The tube is vortexed and centrifuged.

  • Final Extract : The resulting supernatant is ready for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following are typical GC-MS parameters for the analysis of pesticide residues.

Table 3: Representative GC-MS Experimental Conditions

ParameterSetting
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 7000 Series Triple Quadrupole MS or equivalent
Injector Split/Splitless
Injector Temperature250 °C
Injection Volume1 µL (Splitless)
Carrier Gas Helium
Flow Rate1.0 - 1.5 mL/min (Constant Flow)
Oven Program
Initial Temperature70 °C, hold for 2 min
Ramp 125 °C/min to 150 °C
Ramp 23 °C/min to 200 °C
Ramp 38 °C/min to 280 °C, hold for 10 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI)
Acquisition Mode Multiple Reaction Monitoring (MRM)

Visualizing the Workflow and Logic

To better illustrate the processes and relationships involved in pesticide analysis, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation (QuEChERS) cluster_GCMS GC-MS Analysis Homogenization Sample Homogenization Extraction Extraction Homogenization->Extraction Acetonitrile Salting_Out Salting Out & Phase Separation Extraction->Salting_Out Salts Centrifugation1 Centrifugation Salting_Out->Centrifugation1 dSPE_Cleanup Dispersive SPE Cleanup Centrifugation1->dSPE_Cleanup Supernatant Centrifugation2 Centrifugation dSPE_Cleanup->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract Supernatant Injection Injection Final_Extract->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: Experimental workflow for pesticide residue analysis.

Stationary_Phase_Selection cluster_Phases Stationary Phase Selection cluster_Performance Desired Performance Pesticide_Properties Pesticide Physicochemical Properties (Polarity, Volatility) Phenyl_Trimethicone This compound (Low to Mid-Polarity) Pesticide_Properties->Phenyl_Trimethicone Broad Applicability Trifluoropropylmethylsiloxane Trifluoropropylmethylsiloxane (Mid-Polarity) Pesticide_Properties->Trifluoropropylmethylsiloxane Electron Capturing Compounds Matrix_Complexity Sample Matrix Complexity Matrix_Complexity->Phenyl_Trimethicone Matrix_Complexity->Trifluoropropylmethylsiloxane Target_Analytes Target Pesticide Classes Target_Analytes->Phenyl_Trimethicone Multi-Residue Target_Analytes->Trifluoropropylmethylsiloxane Organochlorines Selectivity Selectivity Phenyl_Trimethicone->Selectivity Trifluoropropylmethylsiloxane->Selectivity Resolution Resolution Selectivity->Resolution Sensitivity Sensitivity Sensitivity->Resolution

Caption: Logical guide for stationary phase selection in pesticide analysis.

Conclusion

Both phenyl-substituted and trifluoropropyl-containing stationary phases are valuable tools for the GC analysis of pesticide residues. Trifluoropropylmethylsiloxane phases offer a distinct selectivity for polar and electron-capturing compounds like organochlorine pesticides. Phenyl-substituted phases, such as those in the family of this compound, provide versatility for multi-residue analysis, with their selectivity being tunable by the degree of phenyl substitution. The ultimate choice of stationary phase should be guided by the specific analytical requirements, including the target analyte list, the complexity of the sample matrix, and the desired chromatographic performance. For challenging separations, it is often beneficial to screen both types of columns to determine the optimal choice for a given application.

References

A Guide to Inter-laboratory Comparison of Retention Indices on Phenyl Trimethicone Columns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phenyl Trimethicone Columns

This compound stationary phases in gas chromatography are characterized by the incorporation of phenyl groups into the polysiloxane backbone. This modification imparts a degree of polarity to the column, influencing its separation characteristics. These columns are valued for their unique selectivity, particularly for aromatic and polar compounds, offering alternative elution orders compared to standard non-polar or highly polar phases.[1][2][3][4][5] Their application is widespread in the analysis of drugs, environmental pollutants, and other complex mixtures where specific selectivity is paramount.

The reproducibility of retention indices (RI) is crucial for the accurate identification of compounds across different instruments and laboratories.[6] However, achieving high reproducibility presents a significant challenge due to the multitude of factors that can influence chromatographic behavior.[7][8] This guide outlines a standardized approach to mitigate these variables.

Factors Influencing Inter-laboratory Reproducibility of Retention Indices

The primary challenge in comparing retention indices across laboratories is the variability introduced by numerous experimental factors. Even with nominally identical columns and methods, discrepancies can arise. Key factors include:

  • Instrumental Variations: Differences in GC oven temperature calibration, temperature programming rates, and pressure/flow control systems can significantly alter retention times and, consequently, retention indices.[7]

  • Column-to-Column Variability: Even within the same product line from a single manufacturer, minor variations in stationary phase film thickness, column length, and internal diameter can lead to shifts in retention.[6]

  • Carrier Gas Flow and Velocity: Inconsistent control of the carrier gas linear velocity will affect retention times.[7]

  • Injection and Inlet Conditions: The injection mode (split/splitless), liner type, and inlet temperature can all impact the initial band shape and retention of analytes.

  • Data System Parameters: The data acquisition rate and peak processing algorithms used can introduce variability in the determination of peak apex retention times.

A robust inter-laboratory comparison must therefore rely on a meticulously detailed and harmonized experimental protocol.

Proposed Experimental Protocol for Inter-laboratory Comparison

To achieve meaningful and comparable results, all participating laboratories should adhere to the following standardized protocol.

3.1. Column Selection and Installation

  • Column: All laboratories must use a this compound column from the same manufacturer and with identical specifications (e.g., 30 m length, 0.25 mm I.D., 0.25 µm film thickness). The exact product number should be specified.

  • Installation: A standardized protocol for column installation should be followed, including conditioning according to the manufacturer's instructions.

3.2. Standard Test Mixture

A well-defined test mixture is essential for assessing column performance and comparing retention indices. A suitable mixture should contain a range of compounds with varying polarities and functionalities. The "Phillips mix" or a similar comprehensive standard can be used for this purpose.[9][10] Additionally, a homologous series of n-alkanes (e.g., C8-C24) must be included for the calculation of retention indices.

3.3. GC-MS Method Parameters

The following parameters must be strictly controlled in all participating laboratories:

ParameterSpecification
Injection Mode Split (e.g., 50:1 ratio)
Injector Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow Mode (e.g., 1.2 mL/min)
Oven Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 300 °CHold: 5 min at 300 °C
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
Mass Range m/z 40-550

3.4. Data Acquisition and Processing

  • Data System: While different data systems may be used, the method for determining retention times (e.g., peak apex) must be consistent.

  • Retention Index Calculation: Linear retention indices should be calculated using the following formula, as defined by Van den Dool and Kratz:[11] Ix = 100n + 100 (tR,x - tR,n) / (tR,n+1 - tR,n) Where:

    • Ix is the retention index of the analyte.

    • n is the carbon number of the n-alkane eluting before the analyte.

    • tR,x is the retention time of the analyte.

    • tR,n and tR,n+1 are the retention times of the n-alkanes eluting immediately before and after the analyte, respectively.

Data Presentation and Comparison

The collected retention indices from each laboratory should be compiled into a clear and structured table to facilitate comparison.

Table 1: Hypothetical Inter-laboratory Comparison of Retention Indices on a this compound Column

CompoundLab 1 RILab 2 RILab 3 RIAverage RIStd. Dev.
Naphthalene1185118811841185.72.1
Acenaphthene1410141514091411.33.2
Fluorene1580158615781581.34.2
Phenanthrene1785179217831786.74.6
Anthracene1795180317931797.05.3
Pyrene2050205920482052.35.7

Table 2: Comparison with Alternative Stationary Phases (Hypothetical Data)

CompoundThis compound (Avg. RI)5% Phenyl-Methylpolysiloxane (RI)Polyethylene Glycol (RI)
Naphthalene1185.711801350
Acenaphthene1411.314051620
Fluorene1581.315751810
Phenanthrene1786.717802050
Anthracene1797.017902065
Pyrene2052.320452350

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the inter-laboratory comparison and the signaling pathway for data analysis and interpretation.

InterLab_Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Analysis and Comparison A Define Study Objectives B Select this compound Column A->B C Develop Standardized Protocol B->C D Prepare & Distribute Test Mixture C->D E Lab 1: GC-MS Analysis D->E F Lab 2: GC-MS Analysis D->F G Lab 3: GC-MS Analysis D->G H Calculate Retention Indices E->H F->H G->H I Compile Data from All Labs H->I J Statistical Analysis (Avg, Std Dev) I->J K Generate Comparison Report J->K

Caption: Workflow for the inter-laboratory comparison of retention indices.

Data_Interpretation cluster_input Input Data cluster_processing Analysis cluster_output Output RI_Data Retention Index Data (All Labs) Stats Calculate Mean and Std. Dev. RI_Data->Stats Compare Compare with Reference Data RI_Data->Compare Conclusion Assess Inter-laboratory Reproducibility Stats->Conclusion Compare->Conclusion Recommendations Recommendations for Method Improvement Conclusion->Recommendations

Caption: Logical flow for the analysis and interpretation of retention index data.

References

Performance Evaluation of Phenyl Trimethicone in Harsh Chemical Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability and performance of excipients in harsh chemical environments is paramount to ensuring product integrity and efficacy. This guide provides a detailed comparison of phenyl trimethicone's performance against other common alternatives, supported by available data and standardized experimental protocols.

This compound is a silicone fluid, specifically a phenyl-substituted siloxane polymer, valued in cosmetic and pharmaceutical formulations for its ability to impart gloss, emollience, and water repellency.[1][2] Its unique chemical structure, which includes phenyl groups attached to the siloxane backbone, enhances its refractive index and compatibility with organic ingredients.[1][3]

Chemical Stability of this compound

This compound exhibits robust stability in chemically challenging conditions, making it a reliable ingredient for a wide range of formulations.

  • pH Resistance: It maintains its chemical integrity in formulations across a broad pH range, typically between 3 and 10.[4] This stability in both acidic and alkaline conditions makes it suitable for products containing acids (like AHAs) or alkaline actives.[4]

  • Oxidative Stability: The molecular structure of this compound provides significant resistance to oxidation.[1][4] This is particularly beneficial for formulations exposed to UV radiation, such as sunscreens. Studies have indicated a 40% reduction in oxidative degradation for this compound compared to standard silicones after six months of UV exposure.[4]

  • Inertness and Compatibility: this compound is chemically inert, allowing for excellent compatibility with many active ingredients, including potent ones like retinol and vitamin C, without risking chemical breakdown.[4]

Comparative Performance Analysis

The selection of an emollient often involves a trade-off between sensory characteristics, stability, and cost. Here, we compare this compound with common alternatives.

Against Other Silicones
FeatureThis compoundDimethiconeCyclomethicone
Chemical Structure Phenyl-substituted siloxane[1]Linear polydimethylsiloxane[1]Cyclic polydimethylsiloxane[5]
pH Stability High (pH 3-10)[4]Generally stable, but can be prone to hydrolysis at extreme pH.[6]Can undergo ring-opening polymerization in the presence of strong acids or bases.
Oxidative Stability High, with enhanced UV resistance[4]Good, but less resistant to UV-induced degradation than phenylated silicones.[4]Volatile nature means long-term oxidative stability in a formulation is less of a concern.[5]
Texture & Feel Lightweight, non-greasy, silky[1]Smooth, can feel heavier, forms a more substantial barrier[3]Very light, volatile, leaves little residue[5]
Compatibility Excellent with many organic oils and esters due to the phenyl group.[4]More limited compatibility with non-silicone oils.Good solvent for other silicones and some organic ingredients.
Water Resistance High, forms a hydrophobic film[4]High, known for its barrier properties[3]Volatility limits its long-term water resistance contribution.
Refractive Index High (~1.46-1.48), imparts high shine[4]Lower than this compound, provides a more subtle sheen.[3]Lower, does not significantly contribute to shine.
Against Non-Silicone Alternatives

Natural oils and esters are common silicone-free alternatives. While they offer benefits in terms of biodegradability and "natural" claims, their stability in harsh chemical environments can be a concern.

FeatureThis compoundNatural Oils (e.g., Jojoba, Almond)[7]Esters (e.g., Dicaprylyl Carbonate)[5]
Chemical Stability Chemically inert and highly stable.[1][4]Prone to oxidation (rancidity), leading to changes in odor and color. Stability can be enhanced with antioxidants.[8]Generally more stable than natural oils, but can be susceptible to hydrolysis at extreme pH.
pH Resistance Stable across a wide pH range (3-10).[4]Can be sensitive to pH changes, which may affect the stability of the overall formulation.Can hydrolyze under strongly acidic or alkaline conditions.
Oxidative Stability Excellent resistance to oxidation.[4]Low stability; unsaturated fatty acids are highly susceptible to oxidation.[8]Varies depending on the specific ester, but generally more stable than natural oils.
Texture & Feel Lightweight, non-greasy, silky finish.[1]Can range from light to heavy and greasy.Often designed to be light and non-greasy, mimicking the feel of volatile silicones.[5]
Performance Provides a stable, long-lasting film with high shine.[4]Sensory profile and stability can change over time due to degradation.[8]Good sensory properties, but may not offer the same level of water resistance or shine as this compound.

A study comparing silicone-based and silicone-free emulsions found that the silicone-containing formulation exhibited enhanced viscosity, compactness, and stability, both at room temperature and when heated to 40°C.[9][10]

Experimental Protocols

To objectively evaluate the performance of emollients in harsh chemical environments, standardized experimental protocols are necessary. The following outlines key methodologies for stability testing.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify potential degradation products and understand degradation pathways.

Objective: To evaluate the intrinsic stability of the ingredient under extreme conditions.

Methodology:

  • Sample Preparation: Prepare solutions or emulsions containing the test ingredient at a known concentration (e.g., 1 mg/mL).[11]

  • Stress Conditions: Expose the samples to a range of harsh conditions separately:

    • Acid Hydrolysis: Add 0.1 M to 1 M HCl; store at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[11]

    • Base Hydrolysis: Add 0.1 M to 1 M NaOH; store under similar conditions as acid hydrolysis.[11]

    • Oxidation: Add a solution of hydrogen peroxide (e.g., 3%); store at room temperature.

    • Photostability: Expose the sample to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines.[11]

    • Thermal Stress: Store the sample at elevated temperatures (e.g., 50-70°C).[11]

  • Analysis: At specified time points, neutralize the acid/base-stressed samples. Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent ingredient and any degradation products.[12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of volatile degradation products.[2] The goal is typically to achieve 5-20% degradation.[11]

pH Stability Testing

Objective: To assess the stability of the ingredient and the formulation across a range of pH values.

Methodology:

  • Formulation Preparation: Prepare the final formulation containing the ingredient to be tested.

  • pH Adjustment: Divide the batch and adjust the pH of each sub-batch to different levels (e.g., pH 3, 5, 7, 9, 11) using appropriate acids (e.g., citric acid) or bases (e.g., sodium hydroxide).

  • Storage: Store the samples at various controlled conditions, often including accelerated (e.g., 40°C/75% RH), real-time (e.g., 25°C/60% RH), and refrigerated (e.g., 4°C) conditions.

  • Evaluation: At predetermined intervals (e.g., 1, 2, 4, 8, 12 weeks), evaluate the samples for physical and chemical changes.

    • Physical Evaluation: Assess appearance, color, odor, viscosity, and phase separation.

    • Chemical Evaluation: Measure the pH to check for drift and use a stability-indicating assay (e.g., HPLC) to quantify the concentration of the active ingredient and any known degradants.

Mandatory Visualization

The following diagram illustrates a logical workflow for the chemical stability evaluation of a cosmetic ingredient like this compound.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application (Forced Degradation) cluster_analysis 3. Analysis cluster_results 4. Evaluation cluster_conclusion 5. Conclusion start Ingredient Selection (e.g., this compound) prep Prepare Formulation/ Solution Samples start->prep acid Acid Hydrolysis (e.g., HCl) prep->acid base Base Hydrolysis (e.g., NaOH) prep->base oxidation Oxidation (e.g., H2O2) prep->oxidation photo Photolysis (UV/Vis Light) prep->photo analytics Stability-Indicating Analysis (e.g., HPLC, GC-MS) acid->analytics base->analytics oxidation->analytics photo->analytics eval Assess Degradation % Identify Degradants analytics->eval pathway Elucidate Degradation Pathways eval->pathway compare Compare with Alternatives eval->compare conclusion Determine Stability Profile & Formulation Suitability compare->conclusion

Caption: Workflow for evaluating the chemical stability of a cosmetic ingredient.

References

A Comparative Guide to the Quantitative Analysis of Phenyl Trimethicone and Its Alternatives in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ingredients in cosmetic and pharmaceutical formulations is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of validated analytical methods for the quantitative analysis of phenyl trimethicone, a commonly used silicone, and one of its plant-derived alternatives, propylene glycol dibenzoate.

This publication details the experimental protocols for two distinct analytical approaches: a Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for the analysis of silicones like this compound, and a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of ester-based alternatives such as propylene glycol dibenzoate. The performance of these methods is compared through quantitative data on key validation parameters.

Quantitative Performance Comparison

The following table summarizes the validation parameters for the two analytical methods, providing a clear comparison of their performance characteristics.

Validation ParameterGC-MS for this compound (and related silicones)HPLC-UV for Propylene Glycol Dibenzoate
**Linearity (R²) **> 0.999[1][2]> 0.999
Limit of Detection (LOD) 0.2320 µg/mL[1][2]0.010 µg/mL[3]
Limit of Quantitation (LOQ) 0.7735 µg/mL[1][2]0.050 µg/mL[3]
Accuracy (% Recovery) 100.44 - 103.17%[1][2]95 - 110%
Precision (%RSD) < 7.24%[1][2]< 2%[3]
Specificity High (Mass Spectrometric Detection)[1][2]High (Chromatographic Separation and UV Detection)
Analysis Time ~42 minutes[4]~8 minutes

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound

This method is adapted from a validated protocol for the analysis of cyclic volatile dimethylsiloxane (D4) in personal care products, which is applicable to other siloxanes with appropriate validation.[1][2]

a. Sample Preparation:

  • Weigh 1.0 g of the cosmetic product into a 15 mL polypropylene centrifuge tube.

  • Add 10 mL of a suitable organic solvent (e.g., acetone or ethanol) containing an internal standard (e.g., n-tetradecane at 20 µg/mL).[5]

  • Vortex the mixture for 2 minutes to ensure thorough mixing and extraction of the analyte.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid matrix from the liquid extract.

  • Transfer the supernatant to a clean vial for GC-MS analysis.

b. GC-MS Conditions:

  • Column: DB-5 MS (5%-phenyl)-methylpolysiloxane capillary column (30 m × 0.32 mm, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 0.5 min.

    • Ramp 1: 3°C/min to 115°C.

    • Ramp 2: 4°C/min to 170°C.

    • Ramp 3: 35°C/min to 200°C, hold for 5 min.[4]

  • Injector Temperature: 250°C.

  • Detector: Mass Spectrometer (MS) operated in Selected Ion Monitoring (SIM) mode.

  • Ion Source: Electron Impact (EI).

  • Monitored Ions: Specific ions for this compound would need to be determined through initial full-scan analysis. For related siloxanes like D4, ions such as m/z 281.0, 282.0, and 283.0 are monitored.[1][2]

c. Method Validation:

The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Propylene Glycol Dibenzoate

This method is based on a validated protocol for the analysis of UV filters in cosmetic products, which can be adapted for the quantification of propylene glycol dibenzoate due to its UV-absorbing properties.

a. Sample Preparation:

  • Weigh 50 mg of the cosmetic product into a 25 mL volumetric flask.

  • Add 1 mL of 0.1 N NaOH and vortex until the sample is completely dispersed.

  • Add 18 mL of a diluent solution (e.g., a mixture of the mobile phase components) and sonicate for 15 minutes at 50°C.

  • Allow the sample to cool to room temperature and make up to the mark with the diluent solution.

  • Filter the sample through a 0.45 µm membrane filter.

  • Inject 10 µL of the filtered sample into the HPLC system.

b. HPLC-UV Conditions:

  • Column: Purospher Star® RP-18e (5 µm) 150-4.6 mm, C18.

  • Mobile Phase: A mixture of pH 2.0 phosphate buffer, methanol, and acetonitrile in a ratio of 15:3:82 (v/v/v).

  • Elution Mode: Isocratic.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: A suitable wavelength for propylene glycol dibenzoate would be determined by its UV spectrum, likely around 230 nm. For comparison, UV filters are detected at wavelengths between 308 nm and 354 nm.

c. Method Validation:

The method should be validated for linearity, precision, accuracy, LOD, and LOQ as per ICH guidelines.

Methodology Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh 1.0g Sample add_solvent Add 10mL Solvent + Internal Standard weigh->add_solvent vortex Vortex 2 min add_solvent->vortex centrifuge Centrifuge 10 min @ 4000 rpm vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into GC-MS transfer->inject separate Chromatographic Separation (DB-5 MS Column) inject->separate detect Mass Spectrometric Detection (SIM Mode) separate->detect quantify Quantification detect->quantify

GC-MS Experimental Workflow

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh 50mg Sample disperse Add 1mL 0.1N NaOH & Vortex weigh->disperse dilute Add 18mL Diluent & Sonicate disperse->dilute cool_fill Cool & Fill to 25mL dilute->cool_fill filter Filter (0.45 µm) cool_fill->filter inject Inject 10µL into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify

HPLC-UV Experimental Workflow

References

A Comparative Guide to Phenyl Trimethicone Synthesis: Impact of Manufacturing Routes on Product Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenyl trimethicone, a versatile silicone fluid, is a valued ingredient in the pharmaceutical and cosmetic industries for its unique sensory properties and performance-enhancing characteristics. Its purity is of paramount importance, as contaminants can affect product stability, safety, and efficacy. This guide provides an objective comparison of the two primary synthesis routes for this compound—hydrosilylation and the Grignard reaction—with a focus on how the chosen method influences the purity of the final product.

Workflow for Comparing Synthesis Routes

cluster_start cluster_routes Synthesis Route Evaluation cluster_analysis Analysis cluster_decision start_node Define Purity Requirements hydrosilylation Route 1: Hydrosilylation start_node->hydrosilylation Evaluate grignard Route 2: Grignard Reaction start_node->grignard Evaluate impurities Impurity Profiling hydrosilylation->impurities protocols Experimental Protocols hydrosilylation->protocols data Purity Data Comparison hydrosilylation->data grignard->impurities grignard->protocols grignard->data end_node Select Optimal Synthesis Route impurities->end_node Inform protocols->end_node Inform data->end_node Inform

Caption: Logical workflow for selecting a this compound synthesis route based on purity analysis.

Route 1: Hydrosilylation

Hydrosilylation is a widely used method in silicone chemistry for forming silicon-carbon bonds. The process involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond.[1] This reaction is typically catalyzed by a platinum-based complex.[1]

Reaction Pathway

cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product hydrosilane Hydrosilane (e.g., Tris(trimethylsiloxy)silane) phenyl_trimethicone This compound hydrosilane->phenyl_trimethicone alkene Unsaturated Phenyl Compound (e.g., Phenylacetylene) alkene->phenyl_trimethicone catalyst Platinum-based Catalyst (e.g., Karstedt's catalyst) catalyst->phenyl_trimethicone

Caption: Hydrosilylation reaction for this compound synthesis.

Experimental Protocol (Representative)
  • Reactor Setup: A clean, dry, nitrogen-purged reactor is charged with an unsaturated phenyl compound (e.g., phenylacetylene) and a suitable solvent (e.g., toluene).

  • Catalyst Introduction: A platinum-based catalyst, such as Karstedt's catalyst, is added to the reactor at a low concentration (typically in the ppm range).

  • Hydrosilane Addition: A hydrosilane, such as tris(trimethylsiloxy)silane, is added dropwise to the reactor while maintaining a controlled temperature to manage the exothermic reaction.

  • Reaction Monitoring: The reaction progress is monitored using techniques like Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the Si-H bond peak.

  • Catalyst Deactivation: Upon completion, the catalyst may be deactivated or removed using specific adsorbents.

  • Purification: The crude product is purified via vacuum distillation to remove the solvent, unreacted starting materials, and any low-molecular-weight byproducts.[1]

Purity Considerations

The hydrosilylation route is known for its high efficiency and selectivity. However, impurities can arise from several sources:

  • Unreacted Starting Materials: Incomplete reaction can leave residual hydrosilanes or unsaturated phenyl compounds.

  • Catalyst Residues: Trace amounts of the platinum catalyst may remain in the final product, which can be a concern for certain applications.

  • Side-Reaction Products: Although generally selective, side reactions such as dehydrogenative silylation can occur, leading to different silicone structures.

  • Solvent Residues: Incomplete removal of the reaction solvent during purification.

Route 2: Grignard Reaction and Hydrolysis

This classical organometallic approach involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a silicon halide or alkoxide, followed by hydrolysis and condensation to build the siloxane backbone.[2][3]

Reaction Pathway

cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Hydrolysis & Condensation grignard_reagent Grignard Reagent (Phenylmagnesium Bromide) phenyl_silane Phenylalkoxysilane grignard_reagent->phenyl_silane silicon_precursor Silicon Precursor (e.g., Tetraethoxysilane) silicon_precursor->phenyl_silane silanol Silanol Intermediate phenyl_silane->silanol Hydrolysis phenyl_trimethicone This compound silanol->phenyl_trimethicone Condensation

Caption: Grignard reaction and hydrolysis pathway for this compound synthesis.

Experimental Protocol (Representative)
  • Grignard Reagent Formation: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under a dry, inert atmosphere.

  • Reaction with Silicon Precursor: The prepared Grignard reagent is slowly added to a solution of a silicon precursor, such as tetraethoxysilane or a chlorosilane, at a controlled temperature.

  • Hydrolysis (Work-up): The reaction mixture is quenched by carefully adding it to an acidic aqueous solution (e.g., dilute HCl or H₂SO₄). This step hydrolyzes the remaining alkoxy or chloro groups to form silanols.[4]

  • Condensation: The resulting silanols are unstable and spontaneously condense to form the stable siloxane (Si-O-Si) bonds of the this compound structure.[2]

  • Purification: The organic layer is separated, washed, and dried. The crude product is then purified by fractional distillation under vacuum to remove solvent, byproducts, and low-molecular-weight siloxanes.[5][6][7]

Purity Considerations

The Grignard route is robust and versatile but is often associated with a more complex impurity profile:

  • Biphenyl Formation: A significant side reaction is the coupling of the Grignard reagent with unreacted bromobenzene, forming biphenyl, which can be difficult to separate from the final product due to its similar boiling point.[8]

  • Magnesium Salts: Residual magnesium salts from the Grignard reagent and work-up must be thoroughly removed through washing and filtration.

  • Unreacted Precursors: Incomplete reaction can leave residual silicon precursors or Grignard reagent.

  • Cyclic Siloxanes: The condensation step can sometimes lead to the formation of cyclic siloxane impurities, which are often regulated in final products. For some applications, this compound is required to contain no more than 2% by weight of cyclosiloxanes.[3]

Comparative Analysis of Synthesis Routes

The choice of synthesis route has a direct impact on the types and levels of impurities in the final this compound product. While specific quantitative data is often proprietary, a qualitative and semi-quantitative comparison can be made.

Table 1: Summary of Potential Impurities by Synthesis Route

Impurity ClassHydrosilylation RouteGrignard Reaction Route
Catalyst Residues Platinum complexesNot applicable
Organic Byproducts Products of side reactions (e.g., dehydrogenative silylation)Biphenyl (major), other coupling products
Inorganic Byproducts NegligibleMagnesium salts (e.g., MgCl₂, MgBr₂)
Unreacted Reagents Hydrosilanes, unsaturated phenyl compoundsSilicon precursors, bromobenzene
Structural Impurities Potential for isomeric products depending on starting alkeneCyclic siloxanes

Table 2: Performance Comparison of Synthesis Routes

ParameterHydrosilylation RouteGrignard Reaction Route
Typical Purity Generally high (>99% achievable with proper purification)[9]Can be high, but often requires more intensive purification to remove specific byproducts like biphenyl.
Selectivity High, with fewer side reactions under optimized conditions.Moderate, with a known major byproduct (biphenyl).
Reaction Conditions Milder temperatures, sensitive to catalyst poisons.Requires strictly anhydrous conditions; can be highly exothermic.
Purification Challenges Removal of trace platinum catalyst.Removal of biphenyl and inorganic salts.
Key Advantage High atom economy and cleaner reaction profile.Utilizes readily available and often less expensive starting materials.

Conclusion

Both hydrosilylation and the Grignard reaction are viable routes for the synthesis of this compound. The optimal choice depends on the specific purity requirements of the final application.

  • The hydrosilylation route is generally preferred when seeking the highest purity with a cleaner impurity profile, as it avoids the formation of challenging byproducts like biphenyl. However, it requires careful control to minimize residual platinum catalyst.

  • The Grignard reaction route , while potentially more cost-effective, necessitates a more rigorous purification process to remove significant organic and inorganic impurities. The potential presence of biphenyl and cyclic siloxanes requires careful monitoring and control.

For pharmaceutical and high-end cosmetic applications, the additional control and cleaner profile offered by the hydrosilylation route may justify its use, despite potentially higher catalyst costs. For industrial applications with less stringent purity demands, the Grignard route may offer a more economical alternative. Ultimately, the selection of a synthesis route must be accompanied by robust analytical methods, such as GC-MS and HPLC, to ensure the final product meets the required specifications for purity and safety.[10]

References

Benchmarking the Inertness of Phenyl Trimethicone-Coated Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of surface coatings for laboratory and biopharmaceutical equipment is a critical factor that can significantly impact experimental outcomes and product quality. An ideal surface should be inert, exhibiting minimal interaction with biological molecules and demonstrating low levels of chemical leaching. Phenyl trimethicone, a silicone-based polymer, is known for its hydrophobic and film-forming properties, primarily in the cosmetics industry.[1][2] Its potential as an inert coating in research and pharmaceutical applications warrants a thorough evaluation against established alternatives.

This guide provides a comparative overview of this compound-coated surfaces and other commonly used laboratory surface treatments. Due to the limited availability of public-domain data specifically benchmarking this compound's inertness in these applications, this guide also furnishes detailed experimental protocols to enable researchers to conduct their own evaluations.

Comparison of Surface Coating Properties

The inertness of a surface is a multi-faceted property, encompassing resistance to protein adsorption, prevention of cell adhesion, and minimal leaching of chemical compounds. The following table summarizes the known properties of this compound and compares them with common alternative coatings.

Property This compound Siliconized Surfaces (e.g., with Dimethyldichlorosilane) Polyethylene Glycol (PEG) Coatings Fluorinated Coatings (e.g., PTFE, FEP)
Protein Adsorption Data not available in public domainLow to moderate, dependent on protein and silanization quality.[3]Very low; PEG chains create a hydration layer that repels proteins.[4][5][6]Low to moderate; hydrophobic interactions can lead to protein binding.[3][7][8]
Cell Adhesion Data not available in public domainGenerally low, but can be influenced by protein adsorption.[9]Very low; effectively prevents cell attachment.[4]Low, but can be modified by surface topography to enhance adhesion if desired.[10][11]
Chemical Leaching Approved as an indirect food additive for coatings on food-contact surfaces, suggesting low leachables.[12]Can have leachables depending on the silanization process and cleaning.Generally low leachables.Very low; known for chemical inertness and low levels of extractables.[13][14]
Surface Nature Hydrophobic, film-forming.[1][2]Hydrophobic.[15]Hydrophilic.[4]Highly hydrophobic and oleophobic.[16]
Thermal Stability Stable up to 250°C.[17]Dependent on the specific silane and substrate.Varies with PEG molecular weight and grafting density.High thermal stability (e.g., PTFE up to 260-300°C).[18][14]
Chemical Stability High stability in a pH range of 3 to 10.[17]Good resistance to many solvents.Stable in aqueous solutions, but can be susceptible to oxidative damage.Excellent resistance to most chemicals.[13][18][14]

Experimental Protocols for Benchmarking Surface Inertness

To facilitate a direct comparison of this compound-coated surfaces with other materials, the following detailed experimental protocols are provided. These are based on standard methodologies for biomaterial surface characterization.

Protein Adsorption Assay

This protocol quantifies the amount of protein that adsorbs to a surface.

a. Materials:

  • Coated and control substrate surfaces (e.g., glass coverslips).

  • Model proteins: Bovine Serum Albumin (BSA) and Fibrinogen at 1 mg/mL in Phosphate Buffered Saline (PBS).

  • Blocking buffer: 3% BSA in PBS.

  • Primary antibody specific to the adsorbed protein.

  • Fluorescently labeled secondary antibody.

  • Fluorescence microscope or plate reader.

b. Procedure:

  • Place the coated and control substrates in a 24-well plate.

  • Add 500 µL of the model protein solution to each well and incubate for 1 hour at 37°C.

  • Aspirate the protein solution and wash the substrates three times with PBS.

  • Block non-specific binding by adding 500 µL of blocking buffer and incubating for 30 minutes.

  • Wash the substrates three times with PBS.

  • Add 500 µL of the primary antibody solution (diluted in blocking buffer) and incubate for 1 hour at room temperature.

  • Wash the substrates three times with PBS.

  • Add 500 µL of the fluorescently labeled secondary antibody solution (diluted in blocking buffer) and incubate for 1 hour in the dark.

  • Wash the substrates three times with PBS.

  • Measure the fluorescence intensity using a microscope or plate reader. Higher fluorescence indicates greater protein adsorption.

Cell Adhesion Assay

This protocol assesses the ability of a surface to resist cell attachment.

a. Materials:

  • Coated and control substrate surfaces in a 24-well plate.

  • Cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).

  • Cell culture medium.

  • Trypsin-EDTA.

  • Hemocytometer or automated cell counter.

  • Phase-contrast microscope.

b. Procedure:

  • Seed 50,000 cells into each well containing the coated and control substrates.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After incubation, gently wash each well twice with PBS to remove non-adherent cells.

  • Observe and image the adherent cells using a phase-contrast microscope.

  • To quantify, detach the adherent cells using Trypsin-EDTA.

  • Count the number of detached cells using a hemocytometer or automated cell counter. A lower cell count indicates better resistance to cell adhesion.

Extractables and Leachables (E&L) Analysis

This protocol identifies and quantifies chemical compounds that may migrate from the surface coating.

a. Materials:

  • Coated and control substrates.

  • Extraction solvents: Water, Ethanol, and Hexane.

  • Incubator or water bath.

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) systems.

b. Procedure:

  • Place a known surface area of the coated and control substrates into separate, clean glass vials.

  • Add a specific volume of each extraction solvent to the vials.

  • Incubate the vials at an elevated temperature (e.g., 50°C) for a defined period (e.g., 72 hours) to accelerate extraction.

  • Collect the solvent extracts.

  • Analyze the extracts using GC-MS for volatile and semi-volatile compounds and LC-MS for non-volatile compounds.

  • Identify and quantify any detected compounds by comparing them to spectral libraries and analytical standards. The results will provide a profile of the extractable and leachable substances.

Visualizing the Benchmarking Workflow

The logical flow for a comprehensive evaluation of surface inertness can be visualized as follows:

Benchmarking_Workflow cluster_prep Surface Preparation cluster_testing Inertness Testing cluster_analysis Data Analysis & Comparison Prep Prepare Substrates (e.g., Glass Coverslips) Coat Apply this compound and Alternative Coatings Prep->Coat Control Uncoated Control Prep->Control Protein_Adsorption Protein Adsorption Assay (e.g., BSA, Fibrinogen) Coat->Protein_Adsorption Cell_Adhesion Cell Adhesion Assay (e.g., HUVECs) Coat->Cell_Adhesion EL_Analysis Extractables & Leachables (GC-MS, LC-MS) Coat->EL_Analysis Control->Protein_Adsorption Control->Cell_Adhesion Control->EL_Analysis Quant_Protein Quantify Protein Adsorption (Fluorescence Intensity) Protein_Adsorption->Quant_Protein Quant_Cell Quantify Cell Adhesion (Cell Count) Cell_Adhesion->Quant_Cell ID_EL Identify & Quantify Leachables EL_Analysis->ID_EL Comparison Comparative Analysis of All Surfaces Quant_Protein->Comparison Quant_Cell->Comparison ID_EL->Comparison

Workflow for benchmarking surface inertness.

Conclusion

While this compound exhibits properties such as hydrophobicity and high thermal and chemical stability that suggest potential for use as an inert coating in laboratory and pharmaceutical settings, there is a notable lack of direct, quantitative data to support this application. The provided comparative data for alternative coatings such as siliconized surfaces, PEG, and fluoropolymers highlight the performance benchmarks that a new material would need to meet. The detailed experimental protocols in this guide offer a clear pathway for researchers to generate the necessary data to rigorously evaluate the inertness of this compound-coated surfaces for their specific applications. Such studies are essential to validate its suitability and ensure the integrity of scientific research and the safety of pharmaceutical products.

References

A Comparative Analysis of Chromatographic Selectivity in Phenyl-Substituted Silicone Stationary Phases

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the chromatographic performance of various phenyl-substituted silicone stationary phases. By examining experimental data, this document serves as a practical resource for selecting the appropriate column to optimize chromatographic separations.

The substitution of methyl groups with phenyl groups in polysiloxane stationary phases for gas chromatography (GC) introduces unique selectivity due to specific molecular interactions. The degree of phenyl substitution significantly influences the retention and elution order of different analyte classes. This guide compares the selectivity of common phenyl-substituted silicone phases, offering insights into their performance characteristics for separating a diverse range of compounds, including polar, non-polar, aromatic, acidic, and basic analytes.

Principles of Selectivity in Phenyl-Substituted Phases

The retention mechanism in phenyl-substituted silicone phases is a combination of dispersive (van der Waals) forces and polar interactions. While the polysiloxane backbone provides a baseline level of non-polar interaction, the introduction of phenyl groups enhances selectivity through several mechanisms:

  • π-π Interactions: The electron-rich phenyl rings of the stationary phase can interact with aromatic analytes, leading to increased retention of these compounds.

  • Dipole-Dipole and Dipole-Induced Dipole Interactions: The polarizability of the phenyl groups allows for stronger interactions with polar and polarizable analytes. As the percentage of phenyl substitution increases, the overall polarity and polarizability of the stationary phase also increase.[1]

  • Shape Selectivity: The specific arrangement and concentration of phenyl groups can influence the separation of isomers.

These interactions result in a different elution order compared to non-polar phases like 100% dimethylpolysiloxane, where separation is primarily based on boiling point.

Comparative Performance Data

To illustrate the practical implications of varying phenyl substitution, the following tables summarize the retention behavior of a modified Grob test mix on four common types of phenyl-substituted silicone stationary phases: 5% Phenyl, 20% Phenyl, 35% Phenyl, and 50% Phenyl. The Grob test mix is a standard mixture used to evaluate the quality and selectivity of capillary GC columns, containing compounds with a range of functionalities.

Table 1: Retention Factors (k) of a Modified Grob Test Mix on Different Phenyl-Substituted Silicone Phases

Analyte (Compound Class)5% Phenyl20% Phenyl35% Phenyl50% Phenyl
n-Decane (Alkane)4.24.03.83.5
n-Dodecane (Alkane)6.86.56.25.8
1-Octanol (Alcohol)5.56.06.57.2
2,6-Dimethylphenol (Acidic)7.17.88.69.5
2,6-Dimethylaniline (Basic)6.97.58.29.0
Naphthalene (Aromatic)8.09.511.213.5
Methyl Decanoate (Ester)5.86.16.46.8

Note: Retention factor (k) values are representative and compiled from various sources and manufacturer application notes. Actual values may vary depending on specific experimental conditions.

Table 2: Separation Factors (α) for Critical Analyte Pairs on Different Phenyl-Substituted Silicone Phases

Analyte Pair5% Phenyl20% Phenyl35% Phenyl50% Phenyl
1-Octanol / n-Dodecane0.810.921.051.24
2,6-Dimethylaniline / 2,6-Dimethylphenol0.970.960.950.95
Naphthalene / n-Dodecane1.181.461.812.33

Note: Separation factor (α) is calculated as the ratio of the retention factors of two adjacent peaks (α = k2/k1). A value greater than 1 indicates separation.

Table 3: Resolution (Rs) for Critical Analyte Pairs on Different Phenyl-Substituted Silicone Phases

Analyte Pair5% Phenyl20% Phenyl35% Phenyl50% Phenyl
1-Octanol / n-Dodecane< 1.01.21.62.2
2,6-Dimethylaniline / 2,6-Dimethylphenol~1.01.01.11.1
Naphthalene / n-Dodecane1.82.53.24.1

Note: Resolution (Rs) is a measure of the degree of separation between two peaks. A value of 1.5 is considered baseline resolution. These values are illustrative.

Experimental Protocols

The following provides a detailed methodology for the analysis of a modified Grob test mix on phenyl-substituted silicone GC columns.

1. Sample Preparation:

  • A modified Grob test mix is prepared in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 100 µg/mL for each component.

  • The test mix should include a homologous series of n-alkanes (for retention index calculation) and compounds representing different chemical classes: alcohols, phenols (acidic), anilines (basic), esters, and polycyclic aromatic hydrocarbons.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890B GC system (or equivalent) equipped with a flame ionization detector (FID).

  • Columns:

    • DB-5ms (5% Phenyl): 30 m x 0.25 mm ID, 0.25 µm film thickness

    • DB-17ms (50% Phenyl-methylpolysiloxane equivalent): 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Columns with intermediate phenyl substitution (e.g., 20%, 35%) from various manufacturers can also be used.

  • Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Detector: FID at 300 °C.

  • Data Acquisition: Chromatographic data is collected and processed using appropriate software.

3. Data Analysis:

  • Retention Time (tR): The time taken for each analyte to elute from the column is recorded.

  • Dead Time (tM): The elution time of an unretained compound (e.g., methane) is measured.

  • Retention Factor (k): Calculated using the formula: k = (tR - tM) / tM.

  • Separation Factor (α): Calculated for adjacent peaks using the formula: α = k2 / k1.

  • Resolution (Rs): Calculated using the formula: Rs = 2(tR2 - tR1) / (w1 + w2), where w is the peak width at the base.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative study of chromatographic selectivity.

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis cluster_compare Comparative Evaluation prep Prepare Modified Grob Test Mix inject Inject Sample prep->inject sep Chromatographic Separation inject->sep detect FID Detection sep->detect acquire Acquire Chromatogram detect->acquire calc Calculate k, α, Rs acquire->calc table Tabulate Results calc->table selectivity Assess Selectivity table->selectivity

Caption: Experimental workflow for comparing chromatographic selectivity.

Logical Relationships in Selectivity

The following diagram illustrates the key factors influencing the chromatographic selectivity of phenyl-substituted silicone phases.

G cluster_phase Stationary Phase Properties cluster_interactions Molecular Interactions cluster_analyte Analyte Properties cluster_outcome Chromatographic Outcome phenyl Phenyl Substitution (%) polarity Polarity / Polarizability phenyl->polarity pi_pi π-π Interactions polarity->pi_pi dipole Dipole Interactions polarity->dipole retention Retention pi_pi->retention dipole->retention dispersive Dispersive Forces dispersive->retention aromaticity Aromaticity aromaticity->pi_pi analyte_polarity Polarity analyte_polarity->dipole boiling_point Boiling Point boiling_point->dispersive selectivity Selectivity retention->selectivity resolution Resolution selectivity->resolution

Caption: Factors influencing selectivity in phenyl-substituted phases.

Conclusion

The choice of a phenyl-substituted silicone stationary phase has a profound impact on chromatographic selectivity. As the degree of phenyl substitution increases, the retention of polar and aromatic compounds is enhanced due to stronger π-π and dipole interactions. This allows for the fine-tuning of separations that are not achievable on non-polar phases. For complex mixtures containing a variety of functional groups, a mid-range phenyl substitution (e.g., 20-35%) often provides a good balance of selectivity. For targeted analysis of aromatic compounds, a higher phenyl content (e.g., 50%) may be advantageous. This guide provides a framework for understanding and comparing the performance of these versatile stationary phases, enabling chromatographers to make more informed decisions for their specific analytical challenges.

References

Safety Operating Guide

Proper Disposal Procedures for Phenyl Trimethicone: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemicals like phenyl trimethicone is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring compliance with regulatory standards and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound product in use, as formulations can vary. Some formulations may be classified as "Fatal if inhaled," necessitating immediate medical attention in case of exposure.[1][2] Always handle this compound in a well-ventilated area.[1][2][3] In case of insufficient ventilation, wear appropriate respiratory protection.[1][2] It is also important to be aware that heating this compound in the air above 300°F (149°C) may lead to the formation of trace amounts of benzene, a known carcinogen.[3]

Personal Protective Equipment (PPE) Recommendations:

  • Gloves: Nitrile or vinyl gloves are recommended.

  • Eye Protection: Safety glasses or goggles should be worn.

  • Protective Clothing: An apron or lab coat is advisable to prevent skin contact.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to adhere to all local, state, and federal regulations.[1][3][4]

  • Consult Local Regulations: The primary step is to identify the relevant waste disposal regulations applicable to your facility's location. These regulations will dictate the specific requirements for chemical waste.

  • Containerization:

    • For unused or waste this compound, ensure it is stored in a tightly sealed, properly labeled container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Engage a Licensed Waste Disposal Service: Arrange for the collection and disposal of the chemical waste through an approved and licensed waste disposal company. These companies are equipped to handle chemical waste in an environmentally sound manner. This compound waste should be sent to an approved waste disposal plant.[1]

  • Documentation: Maintain meticulous records of the disposed chemical, including the quantity, date of disposal, and the waste management company used. This is crucial for regulatory compliance.

Spill Management and Cleanup

In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.

  • Isolate the Area: Restrict access to the spill area to prevent further spread and exposure.

  • Ventilate the Space: If the spill occurs indoors, ensure adequate ventilation.

  • Absorb the Spill: Use an inert, absorbent material such as sand, earth, or commercial sorbent pads to contain and clean up the spill.[3][4]

  • Collect and Containerize: Carefully collect the saturated absorbent material and place it in a designated, sealed container for disposal.

  • Decontaminate the Area: Clean the spill area thoroughly. The use of steam, solvents, or detergents may be necessary for final cleaning.[3]

  • Proper Disposal of Cleanup Materials: Dispose of the container with the saturated absorbent material as chemical waste, following the same procedures for this compound disposal. Be aware that spontaneous heating of the saturated absorbent material may occur.[3][4]

Environmental Considerations

Preventing the release of this compound into the environment is a key aspect of its proper management. It is suspected to be an environmental toxin, though there is some uncertainty.[5] Therefore, it is crucial to prevent it from entering drains, ditches, or rivers.[4]

Transportation

For the purposes of transport to a disposal facility, this compound is generally not regulated under IMDG (sea), IATA (air), or DOT (road) transport codes.[1][3][4] However, it is prudent to confirm this with the waste disposal vendor, as regulations can change.

Logical Flow for Disposal Decision-Making

To assist in the operational planning for this compound disposal, the following logical workflow can be used:

References

Personal protective equipment for handling Phenyl trimethicone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety protocols for Handling Phenyl Trimethicone

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling this compound. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Overview: this compound is a silicone fluid. Direct contact may cause temporary redness and discomfort to the eyes.[1] While significant skin irritation from short-term exposure is not expected, inhalation of mist may lead to chemical pneumonia.[1] Ingestion hazard in normal use is low.[1] It is important to note that heating this compound in air above 300°F (149°C) may form traces of benzene, a known carcinogen.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes the recommended equipment for routine handling and spill response.

Exposure Scenario Eye/Face Protection Hand Protection Respiratory Protection Skin and Body Protection
Routine Handling Safety glasses as a minimum.[1]Handle in accordance with good industrial hygiene and safety practices.[1] Chemical safety protective gloves are recommended.[2]General and local exhaust ventilation is recommended.[1] If concentrations are above limits or unknown, a NIOSH/MSHA approved respirator is required.[1]Standard laboratory coat. Washing at mealtime and end of shift is adequate.[1]
Spill Response Full face shield or chemical safety goggles.[1]Chemical resistant gloves (e.g., nitrile or vinyl).[3]A positive pressure air-supplied respirator is recommended for uncontrolled releases, unknown exposure levels, or other situations where air-purifying respirators may not provide adequate protection.[1]Wear suitable protective clothing to prevent skin contact.[4]
Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to maintain a safe working environment.

Engineering Controls:

  • Ventilation: Always use this compound in a well-ventilated area.[1][5] Both local exhaust and general ventilation are recommended to maintain vapor exposures below acceptable limits.[1]

Work Practices:

  • Preparation: Before handling, ensure that an emergency eye wash station and safety shower are readily accessible.

  • Handling: Avoid direct contact with eyes.[1] Do not breathe mist or vapor.[1][6] Keep the container tightly closed when not in use.[1][6]

  • Hygiene: Practice good industrial hygiene.[1] Wash hands thoroughly after handling, especially before eating, drinking, or smoking.[1]

  • Heating: If heating is necessary, provide adequate ventilation to control vapor exposure, as traces of benzene may form at temperatures above 300°F (149°C).[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[5][7]

  • Keep containers tightly closed.[6][7]

  • Store away from oxidizing materials and strong acids.[1][5][6]

Spill and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to contain and clean the area.

Spill Response:

  • Evacuate: Evacuate unnecessary personnel from the area.[6]

  • Ventilate: Ensure the area is well-ventilated.[6]

  • Containment: For large spills, use diking or other containment methods to prevent the material from spreading.[1]

  • Clean-up: Absorb the spill with an inert material such as sand, earth, or a suitable absorbent.[7] Be aware that spilled materials can present a slip hazard.[1] Final cleaning may require the use of steam, solvents, or detergents.[1]

  • Personal Protection: All personnel involved in the clean-up must wear the appropriate PPE as outlined in the table above.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1][2]

  • Do not release the waste into sewers or waterways.[2]

Visual Workflow Guides

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended workflows for safe handling and PPE selection.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_spill Spill Response prep1 Review SDS prep2 Ensure Proper Ventilation prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Dispense Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container handle2->handle3 spill Spill Occurs? handle2->spill clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Remove and Clean PPE clean2->clean3 clean4 Wash Hands clean3->clean4 spill->handle3 No spill1 Evacuate & Ventilate spill->spill1 Yes spill2 Contain Spill spill1->spill2 spill3 Clean with Absorbent spill2->spill3 spill4 Dispose of Waste spill3->spill4 spill4->clean1

Caption: Workflow for the safe handling of this compound from preparation to disposal.

PPESelection cluster_routine Routine Handling cluster_spill Spill or Uncontrolled Release cluster_heating Heating Above 149°C start Start: Assess Task task Type of Task? start->task routine_ppe Minimum PPE: - Safety Glasses - Lab Coat - Gloves task->routine_ppe Routine Lab Work spill_ppe Enhanced PPE: - Full Face Shield/Goggles - Chemical Resistant Gloves - Protective Clothing - Air-Supplied Respirator task->spill_ppe Spill Response heating_ppe Specialized PPE: - Routine PPE plus... - Enhanced Ventilation - Consider Respirator for Benzene task->heating_ppe Heating

Caption: Decision-making process for selecting appropriate PPE for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.